molecular formula C13H22Br2Cl2N2 B605978 BD-1047 dihydrobromide CAS No. 138356-21-5

BD-1047 dihydrobromide

Numéro de catalogue: B605978
Numéro CAS: 138356-21-5
Poids moléculaire: 437.0 g/mol
Clé InChI: WOALTFHGLDVJHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BD 1047 is a selective antagonist of sigma-1 (σ1) receptors (Ki = 0.9 nM in a radioligand binding assay). It is selective for σ1 receptors with binding affinity values greater than 10,000 nM for human recombinant dopamine, opioid, PCP, and serotonin receptors in vitro. In vivo, pretreatment with BD 1047 protects against convulsions and lethality induced by cocaine and reduces cocaine-induced locomotor activity. It reduces dystonias induced by the σ receptor agonists haloperidol and di-o-tolylguanidine (DTG) in rats in a dose-dependent manner. In vivo administration of BD 1047 also attenuates mechanical allodynia and microglial activation in a rat model of bone cancer pain.>BD1047 is a potent and selective Sigma-1 Receptor Antagonist. It has effects in animal studies suggestive of antipsychotic activity and may also be useful in the treatment of neuropathic pain. BD-1047 has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2.

Propriétés

IUPAC Name

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALTFHGLDVJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Br2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662758
Record name N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138356-21-5
Record name N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138356-21-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BD-1047 Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its mechanism of action is centered on its high-affinity binding to the σ1 receptor, thereby inhibiting the downstream signaling cascades modulated by this receptor. This antagonism has been demonstrated to influence a variety of cellular processes, including ion channel function, intracellular calcium signaling, and MAP kinase pathways. These molecular interactions translate into a range of physiological effects, including neuroprotection, anti-nociception, and potential antipsychotic activity, making BD-1047 a valuable tool for neuroscience research and a potential lead compound for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound based on cited experimental findings.

Table 1: Receptor Binding Affinity of BD-1047

Receptor SubtypeLigandKᵢ (nM)SpeciesTissue/Cell LineReference
Sigma-1 (σ₁)BD-10470.93RatBrain[1]
Sigma-2 (σ₂)BD-104747RatBrain[1]
DopamineBD-1047>10,000Not SpecifiedNot Specified[2]
OpioidBD-1047>10,000Not SpecifiedNot Specified[2]
Phencyclidine (PCP)BD-1047>10,000Not SpecifiedNot Specified[2]
Serotonin (5-HT₂)BD-1047>10,000Not SpecifiedNot Specified[2]

Table 2: Functional Activity of BD-1047

AssayEffectModel SystemKey FindingsReference
Antagonism of DTG-induced dystoniaAttenuation of dystoniaRats (unilateral microinjection into the red nucleus)Dose-dependently attenuated the dystonia produced by the sigma ligand di-o-tolylguanidine (DTG).[1]
Inhibition of cocaine-induced effectsReduction of convulsions, lethality, and locomotor activityMicePretreatment with BD-1047 reduced the toxic and stimulant effects of cocaine.[2]
Modulation of neuropathic painAttenuation of mechanical allodyniaRats (chronic constriction injury model)Intrathecal administration during the induction phase significantly attenuated mechanical allodynia.[3]
Orofacial pain reliefReduction of nociceptive responsesMice (formalin model)A high dose of BD-1047 produced significant anti-nociceptive effects.[4]
Regulation of intracellular calciumPotentiation of calcium ion influxPurified rat retinal ganglion cellsAntagonist treatment with BD-1047 potentiated calcium ion influx through activated L-type Voltage-Gated Calcium Channels (VGCCs).
Inhibition of Kv2.1 channel currentReduction of outward K⁺ currentHEK293 cells expressing Kv2.1BD-1047 inhibited the outward potassium current.

Core Mechanism of Action: Sigma-1 Receptor Antagonism

BD-1047's primary mechanism of action is its competitive antagonism at the σ1 receptor. The σ1 receptor is a ligand-operated intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating a multitude of cellular functions by interacting with various proteins, including ion channels and signaling molecules.

By binding to the σ1 receptor, BD-1047 prevents endogenous ligands and other σ1 receptor agonists from activating the receptor. This blockade disrupts the normal signaling functions of the σ1 receptor, leading to the observed pharmacological effects.

BD1047 BD-1047 Sigma1R Sigma-1 Receptor BD1047->Sigma1R Binds and Blocks Signaling Downstream Signaling Pathways Sigma1R->Signaling Modulates EndogenousLigands Endogenous Ligands / Sigma-1 Agonists EndogenousLigands->Sigma1R Activates

Core Antagonistic Mechanism of BD-1047.

Downstream Signaling Pathways

The antagonistic action of BD-1047 on the σ1 receptor leads to the modulation of several key downstream signaling pathways.

Modulation of NMDA Receptor Function

In models of neuropathic pain, BD-1047 has been shown to inhibit the phosphorylation of the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[3][5] The σ1 receptor is known to potentiate NMDA receptor activity. By blocking the σ1 receptor, BD-1047 reduces this potentiation, leading to decreased NMDA receptor-mediated excitotoxicity and pain signaling.

BD1047 BD-1047 Sigma1R Sigma-1 Receptor BD1047->Sigma1R Antagonizes NMDAR NMDA Receptor (NR1 subunit) Sigma1R->NMDAR Potentiates Phosphorylation NR1 Phosphorylation NMDAR->Phosphorylation Pain Neuropathic Pain Signaling Phosphorylation->Pain

BD-1047's effect on NMDA receptor signaling.

Inhibition of p38 MAPK Pathway

In a model of orofacial pain, BD-1047 was found to reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[4][6] The p38 MAPK pathway is a critical signaling cascade involved in inflammation and cellular stress responses. The ability of BD-1047 to inhibit this pathway suggests a mechanism for its anti-inflammatory and analgesic effects.

BD1047 BD-1047 Sigma1R Sigma-1 Receptor BD1047->Sigma1R Antagonizes p38MAPK p38 MAPK Sigma1R->p38MAPK Activates Phosphorylation p38 MAPK Phosphorylation p38MAPK->Phosphorylation Inflammation Inflammation & Pain Phosphorylation->Inflammation

BD-1047's inhibition of the p38 MAPK pathway.

Regulation of Intracellular Calcium Homeostasis

BD-1047 has been observed to modulate intracellular calcium levels. In purified retinal ganglion cells, BD-1047 potentiated calcium influx through L-type voltage-gated calcium channels (VGCCs). This suggests that under basal conditions, the σ1 receptor may exert a tonic inhibitory effect on these channels, which is relieved by BD-1047.

Interaction with Voltage-Gated Potassium Channels

Research has also indicated that BD-1047 can directly inhibit the Kv2.1 voltage-gated potassium channel, independent of its action on σ1 receptors. This off-target effect may contribute to its overall pharmacological profile.

Experimental Protocols

Radioligand Binding Assays (Adapted from Matsumoto et al., 1995)
  • Objective: To determine the binding affinity (Kᵢ) of BD-1047 for sigma-1 and sigma-2 receptors.

  • Tissue Preparation: Rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

  • Assay Conditions:

    • Sigma-1: Membranes are incubated with the radioligand --INVALID-LINK---pentazocine in the presence of varying concentrations of BD-1047.

    • Sigma-2: Membranes are incubated with the radioligand [³H]DTG in the presence of (+)-pentazocine to mask sigma-1 sites, along with varying concentrations of BD-1047.

  • Incubation: Incubations are carried out at 25°C for a specified time to reach equilibrium.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of BD-1047 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Start Start: Prepare Rat Brain Membranes Incubate Incubate Membranes with Radioligand and BD-1047 Start->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Radioligand Binding Assay Workflow.

Western Blot for Phosphorylated Proteins (General Protocol)
  • Objective: To measure the effect of BD-1047 on the phosphorylation of proteins like p38 MAPK and the NMDA receptor NR1 subunit.

  • Sample Preparation: Animals are treated with BD-1047 followed by a stimulus (e.g., formalin injection for pain models). Specific tissues (e.g., trigeminal nucleus caudalis or spinal cord) are then dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 or anti-phospho-NR1).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

  • Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

Start Start: Tissue Lysate Preparation Quantify Protein Quantification Start->Quantify Separate SDS-PAGE Quantify->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (anti-phospho-protein) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Densitometry Analysis Detect->Analyze

Western Blot Experimental Workflow.

Intracellular Calcium Imaging (General Protocol using Fura-2 AM)
  • Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to BD-1047.

  • Cell Preparation: Cells (e.g., purified retinal ganglion cells) are cultured on coverslips.

  • Dye Loading: The cells are incubated with the ratiometric calcium indicator Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the dye in the cytoplasm.

  • Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are excited at two wavelengths (typically 340 nm and 380 nm), and the emission is collected at ~510 nm.

  • Experimental Procedure: A baseline fluorescence ratio (F340/F380) is recorded. The cells are then perfused with a solution containing BD-1047, and changes in the fluorescence ratio are monitored over time. Agonists or other stimuli can be added to assess the effect of BD-1047 on evoked calcium responses.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Start Start: Culture Cells on Coverslips Load Load Cells with Fura-2 AM Start->Load Image Mount on Microscope and Acquire Baseline Fluorescence Load->Image Perfuse Perfuse with BD-1047 and/or other compounds Image->Perfuse Record Record Changes in Fluorescence Ratio (F340/F380) Perfuse->Record Analyze Analyze Data to Determine Changes in [Ca²⁺]i Record->Analyze

Intracellular Calcium Imaging Workflow.

Conclusion

This compound serves as a cornerstone tool for elucidating the complex roles of the sigma-1 receptor in cellular physiology and pathophysiology. Its high selectivity and potent antagonist activity at this receptor allow for the precise dissection of sigma-1 receptor-mediated signaling pathways. The accumulated evidence demonstrates that BD-1047's mechanism of action involves the modulation of key neuronal processes, including NMDA receptor function and p38 MAPK signaling, which underlie its observed effects on pain, neuroinflammation, and behavior. Further investigation into the multifaceted actions of BD-1047 will continue to provide valuable insights into the therapeutic potential of targeting the sigma-1 receptor for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Function of BD-1047 Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[1][2] Due to its high affinity for the σ1 receptor and its ability to cross the blood-brain barrier, BD-1047 has become an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of this receptor. Preclinical research has extensively demonstrated its functions in modulating nociception, central nervous system disorders, and the behavioral effects of substances of abuse. This document provides a comprehensive overview of the pharmacological profile, mechanism of action, and functional effects of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacological Profile

BD-1047 is characterized by its high affinity and selectivity for the σ1 receptor over the σ2 subtype and a wide range of other neurotransmitter receptors.

Binding Affinity

Radioligand binding assays have established the affinity of BD-1047 for sigma receptor subtypes. It displays a marked preference for the σ1 receptor.

Receptor SubtypeBinding Affinity (Ki)Reference(s)
Sigma-1 (σ1)0.9 nM - 0.93 nM[1][3]
Sigma-2 (σ2)47 nM[1]
Receptor Selectivity

BD-1047 demonstrates a high degree of selectivity. It has a significantly lower affinity (Ki > 10,000 nM) for other major receptor systems, including human recombinant dopamine, opioid, phencyclidine (PCP), and serotonin (B10506) receptors, making it a specific tool for probing σ1 receptor function.[3][4] An exception is a noted affinity for β-adrenoceptors, though its affinity for sigma sites is generally over 100-fold higher than for other tested receptors.[4]

Mechanism of Action

As a σ1 receptor antagonist, BD-1047 functions by blocking the actions of this receptor, which is known to modulate several key signaling pathways, most notably those involving ion channels and neurotransmitter systems.

Modulation of NMDA Receptor Function

A primary mechanism through which BD-1047 exerts its effects, particularly in the context of pain, is by inhibiting the potentiation of N-methyl-D-aspartate (NMDA) receptor activity. The σ1 receptor is known to chaperone and modulate the NMDA receptor. By antagonizing the σ1 receptor, BD-1047 prevents the increased expression and phosphorylation of the NMDA receptor subunit 1 (NR1).[1][5] This action dampens neuronal hyperexcitability and central sensitization, which are critical processes in the development of chronic pain states.[1][6][7]

BD1047 BD-1047 Sigma1R Sigma-1 Receptor BD1047->Sigma1R Antagonizes NMDAR_Mod NMDA Receptor Modulation/Trafficking Sigma1R->NMDAR_Mod Promotes NR1_Phospho NR1 Subunit Phosphorylation ↑ NMDAR_Mod->NR1_Phospho Neuronal_Hyperexcitability Neuronal Hyperexcitability (Central Sensitization) NR1_Phospho->Neuronal_Hyperexcitability Pain Pain Perception Neuronal_Hyperexcitability->Pain

Caption: BD-1047 antagonism of the Sigma-1 receptor.
Inhibition of Microglial Activation and Neuroinflammation

In models of neuropathic and inflammatory pain, BD-1047 has been shown to suppress the activation of microglia in the spinal cord.[3][6] This is a critical component of its analgesic effect, as activated microglia release pro-inflammatory cytokines and contribute to central sensitization. Furthermore, BD-1047 can inhibit the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK), a key signaling molecule involved in pain and inflammation, without affecting pERK levels in certain models.[8] In peripheral inflammatory models, BD-1047 has been found to reduce the release of the chemokine CCL2 from primary afferent fibers, thereby preventing subsequent microglia-dependent pain facilitation.[9]

Inflammatory_Stimulus Inflammatory Stimulus Primary_Afferent Primary Afferent Fibers (Unmyelinated) Inflammatory_Stimulus->Primary_Afferent Sigma1R Sigma-1 Receptor Primary_Afferent->Sigma1R CCL2_Release CCL2 Release Sigma1R->CCL2_Release Mediates BD1047 BD-1047 BD1047->Sigma1R Inhibits Microglia Spinal Microglia CCL2_Release->Microglia Activates p_p38 p-p38 MAPK Activation Microglia->p_p38 Neuronal_Activation Neuronal Activation (Pain Facilitation) p_p38->Neuronal_Activation

Caption: BD-1047's role in peripheral inflammation.

Functional Effects in Preclinical Models

BD-1047 has been evaluated in a wide range of animal models, revealing its potential therapeutic utility and confirming its mechanism of action in vivo.

Analgesic Effects in Pain Models

BD-1047 consistently demonstrates anti-nociceptive effects across various pain models, including neuropathic, inflammatory, and cancer-related pain.

Pain ModelSpeciesAdministrationKey FindingsReference(s)
Chronic Constriction Injury (CCI)RatIntrathecalSignificantly relieved mechanical allodynia; inhibited CCI-induced NR1 expression and phosphorylation.[1]
Bone Cancer Pain (Walker 256 cells)RatIntrathecalAttenuated mechanical allodynia; reduced c-Fos induction, microglial activation, and spinal NR1 phosphorylation.[6]
Orofacial FormalinMouseIntraperitoneal (i.p.)Dose-dependently reduced nociceptive responses (rubbing) in both phases; decreased Fos-ir and pp38-ir cells in the trigeminal nucleus caudalis.[8]
Chronic Compression of DRG (CCD)RatOralDose-dependently suppressed the induction and maintenance of mechanical and cold allodynia; reduced spinal pERK expression.[10][11]
Inflammatory Pain (Zymosan/CFA)RatOralReduced thermal and mechanical hyperalgesia; inhibited zymosan-induced CCL2 release from DRG neurons and subsequent microglial activation.[9]
Antidystonic and Antipsychotic-like Activity

BD-1047 has shown efficacy in models of dystonia and has been investigated for antipsychotic properties.

ModelSpeciesAdministrationKey FindingsReference(s)
Agonist-Induced DystoniaRatMicroinjection into Red NucleusDose-dependently attenuated dystonia induced by haloperidol (B65202) and di-o-tolylguanidine (DTG).[1][4]
Apomorphine-Induced ClimbingMouseIntraperitoneal (i.p.)Attenuated climbing behavior at 10 mg/kg, suggesting potential antipsychotic activity.[5][12]
Phencyclidine-Induced Head TwitchesRatIntraperitoneal (i.p.)Reduced phencyclidine-induced head twitches.[5][12]
Amphetamine-Induced HyperactivityMouseIntraperitoneal (i.p.)Did not significantly decrease amphetamine-induced hyperactivity, questioning its broad utility as an antipsychotic.[12]
Effects in Substance Abuse Models

BD-1047 modulates the behavioral effects of several drugs of abuse, highlighting the role of the σ1 receptor in addiction pathways.

ModelSpeciesAdministrationKey FindingsReference(s)
Cocaine-Induced ReinstatementRatSystemicReversed response reinstatement induced by a cocaine discriminative stimulus, but not by a natural reward (sweetened milk).[1]
Cocaine-Induced Locomotor ActivityMouseSystemicReduced cocaine-induced locomotor activity and protected against cocaine-induced convulsions and lethality.[3]
Methamphetamine-Induced LocomotionMouseSystemicSignificantly attenuated the locomotor stimulatory effects of methamphetamine.[13]
Ethanol-Induced Conditioned Place PreferenceMouseSystemicBlocked ethanol-induced conditioned place preference.[7]

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of BD-1047 for sigma receptors.

  • Preparation: Guinea pig brain membranes are prepared and homogenized in a Tris-HCl buffer.

  • Procedure: A constant concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1 sites) is incubated with the brain membrane preparation in the presence of varying concentrations of the competing ligand (BD-1047). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand like haloperidol.

  • Analysis: Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity trapped on the filters is quantified using liquid scintillation counting. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[4]

Rat Model of Neuropathic Pain (Chronic Constriction Injury)
  • Objective: To assess the anti-allodynic effect of BD-1047.

  • Procedure: Under anesthesia, the sciatic nerve of a rat is exposed. Four loose ligatures are tied around the nerve. For intrathecal administration, a catheter is implanted with its tip at the lumbar level of the spinal cord.

  • Drug Administration: BD-1047 is dissolved in saline and administered intrathecally via the implanted catheter.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined before and after drug administration. A significant increase in the withdrawal threshold indicates an anti-allodynic effect.[1]

  • Biochemical Analysis: After behavioral testing, spinal cord tissue from the lumbar dorsal horn is collected for Western blot analysis to quantify the expression and phosphorylation of proteins like the NR1 subunit of the NMDA receptor.[1]

cluster_0 Surgical Phase cluster_1 Testing & Treatment Phase cluster_2 Analysis Phase CCI_Surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve Catheter Intrathecal Catheter Implantation Baseline Baseline Behavioral Testing (von Frey) Catheter->Baseline Drug_Admin Intrathecal BD-1047 Administration Baseline->Drug_Admin Post_Drug_Test Post-Treatment Behavioral Testing Drug_Admin->Post_Drug_Test Tissue Spinal Cord Tissue Collection Post_Drug_Test->Tissue Analysis Western Blot for pNR1 Expression Tissue->Analysis

Caption: Experimental workflow for a neuropathic pain study.
Rat Model of Dystonia

  • Objective: To evaluate the antidystonic effects of BD-1047.

  • Procedure: Under anesthesia, a guide cannula is surgically implanted into the brain of a rat, aimed at the red nucleus.

  • Drug Administration: Following a recovery period, dystonia is induced by microinjection of a σ receptor agonist like di-o-tolylguanidine (DTG) or haloperidol through the cannula. BD-1047 is administered via the same route prior to the agonist challenge.

  • Behavioral Scoring: The resulting abnormal posture (torticollis) is scored by a trained observer blind to the treatment conditions. The intensity and duration of the dystonic posture are recorded. A reduction in the dystonia score in the BD-1047 pre-treated group compared to the control group indicates an antidystonic effect.[4]

Conclusion

This compound is a cornerstone tool for investigating the function of the sigma-1 receptor. Its high selectivity and antagonist activity have been instrumental in demonstrating the receptor's critical role in pain sensitization, neuroinflammation, and the modulation of behaviors related to substance abuse and psychosis. Through its inhibitory action on NMDA receptor potentiation and microglial activation, BD-1047 has robustly demonstrated anti-nociceptive efficacy in a multitude of preclinical pain models. While its potential as a therapeutic agent for these conditions continues to be explored, its primary value lies in its utility as a precise pharmacological probe for advancing our understanding of sigma-1 receptor biology in health and disease.

References

BD-1047 Dihydrobromide: A Technical Guide to its Affinity for Sigma-1 vs. Sigma-2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of BD-1047 dihydrobromide for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. BD-1047 is a well-characterized antagonist of the sigma-1 receptor and serves as a critical tool in neuroscience research to probe the function of this enigmatic receptor. This document provides a comprehensive overview of its receptor binding profile, the experimental methodologies used for its characterization, and the relevant signaling pathways associated with sigma receptors.

Quantitative Binding Affinity of BD-1047

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For BD-1047, this is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. The lower the Ki value, the higher the affinity of the ligand for the receptor.

BD-1047 exhibits a marked preference for the sigma-1 receptor over the sigma-2 receptor. This selectivity is a key feature that allows researchers to dissect the specific roles of the sigma-1 receptor in various physiological and pathological processes.

Receptor SubtypeLigandKi (nM)
Sigma-1 (σ₁)BD-10470.93[1]
Sigma-2 (σ₂)BD-104747

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of BD-1047 for sigma receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," in this case, BD-1047) to displace a radiolabeled ligand from the receptor.

General Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from guinea pig brain) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., 3H-Pentazocine for σ₁ or [3H]DTG for σ₂) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor (BD-1047) Preparation Competitor_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

A generalized workflow for determining receptor binding affinity using a competitive radioligand binding assay.

Protocol for Sigma-1 Receptor Binding Assay
  • Membrane Preparation: Homogenates of guinea pig brain tissue, a rich source of sigma receptors, are commonly used. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Components:

    • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand, is used at a concentration typically near its Kd value.

    • Unlabeled Competitor: A range of concentrations of BD-1047 are prepared.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand (e.g., haloperidol) is used to determine the amount of non-specific binding of the radioligand.

  • Incubation: The membrane preparation, radioligand, and either buffer, BD-1047, or the non-specific binding control are incubated together. Incubation is typically carried out at room temperature for a duration sufficient to reach equilibrium (e.g., 120 minutes).

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of BD-1047 (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Protocol for Sigma-2 Receptor Binding Assay

The protocol for the sigma-2 receptor binding assay is similar to that for the sigma-1 receptor, with a key modification to ensure selectivity.

  • Membrane Preparation: As with the sigma-1 assay, membrane preparations from a suitable tissue source are used.

  • Assay Components:

    • Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand, is used.

    • Masking Agent: To prevent the binding of [³H]DTG to sigma-1 receptors, a high concentration of a selective sigma-1 ligand, such as (+)-SKF-10,047, is included in the assay mixture.

    • Unlabeled Competitor: A range of concentrations of BD-1047 are used.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled sigma ligand (e.g., haloperidol) is used.

  • Incubation, Separation, Quantification, and Data Analysis: These steps are performed as described for the sigma-1 receptor binding assay.

Sigma Receptor Signaling Pathways

BD-1047, as a sigma-1 antagonist, blocks the signaling cascades initiated by the activation of this receptor. Understanding these pathways is crucial for interpreting the functional effects of BD-1047.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). In its inactive state, it is complexed with another chaperone, the binding immunoglobulin protein (BiP).

G cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol S1R_BiP σ₁R-BiP Complex IP3R IP₃ Receptor S1R_BiP->IP3R Dissociates & Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Cellular_Response Cellular Response (e.g., Neuronal excitability, Cell survival) Mitochondria->Cellular_Response Agonist σ₁R Agonist Agonist->S1R_BiP Binds BD1047 BD-1047 (Antagonist) BD1047->S1R_BiP Blocks Binding

Simplified signaling pathway of the sigma-1 receptor and the antagonistic action of BD-1047.

Upon binding of an agonist, the sigma-1 receptor dissociates from BiP and can then interact with and modulate the function of various client proteins, including the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. This modulation can influence calcium signaling from the ER to the mitochondria, thereby impacting cellular processes such as neuronal excitability and cell survival. BD-1047, by acting as an antagonist, prevents this dissociation and subsequent downstream signaling.

Sigma-2 Receptor Signaling

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is also involved in a variety of cellular processes. It often forms a complex with the progesterone (B1679170) receptor membrane component 1 (PGRMC1).

G cluster_membrane Cell Membrane / ER cluster_cyto Cytosol S2R_PGRMC1 σ₂R (TMEM97)- PGRMC1 Complex EGFR EGFR S2R_PGRMC1->EGFR Modulates mTOR mTOR Pathway S2R_PGRMC1->mTOR Influences Ca_signaling Ca²⁺ Signaling S2R_PGRMC1->Ca_signaling Affects Cholesterol_Homeostasis Cholesterol Homeostasis S2R_PGRMC1->Cholesterol_Homeostasis Regulates Cellular_Processes Cellular Processes (e.g., Proliferation, Survival) EGFR->Cellular_Processes mTOR->Cellular_Processes Ca_signaling->Cellular_Processes Cholesterol_Homeostasis->Cellular_Processes Ligand σ₂R Ligand Ligand->S2R_PGRMC1 Binds

Overview of the signaling interactions associated with the sigma-2 receptor.

The sigma-2 receptor/TMEM97 is implicated in the regulation of cholesterol homeostasis and can influence various signaling pathways, including those involving the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (B549165) (mTOR). It is also known to affect intracellular calcium signaling. While BD-1047 has a lower affinity for the sigma-2 receptor, at higher concentrations, it may also impact these signaling cascades.

Conclusion

This compound is a potent and selective antagonist of the sigma-1 receptor, with a significantly lower affinity for the sigma-2 receptor. This selectivity, established through rigorous radioligand binding assays, makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. A thorough understanding of its binding characteristics and the underlying signaling pathways of sigma receptors is essential for the design and interpretation of experiments in the fields of neuroscience and drug discovery.

References

Downstream Signaling Pathways of BD-1047 Dihydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by BD-1047 dihydrobromide, a selective sigma-1 receptor (S1R) antagonist. The information presented herein is curated from preclinical research and is intended to support further investigation and drug development efforts.

Core Mechanism of Action

BD-1047 is a high-affinity antagonist for the S1R, a unique intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface. By binding to the S1R, BD-1047 inhibits its function, thereby modulating a variety of downstream signaling cascades involved in cellular stress responses, nociception, neuroprotection, and cellular proliferation.

Key Downstream Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathways

BD-1047 has been shown to differentially modulate key members of the MAPK family, primarily p38 and Extracellular signal-regulated kinase (ERK), in a context-dependent manner.

a) p38 MAPK Pathway:

In models of orofacial pain, BD-1047 administration leads to a significant reduction in the phosphorylation of p38 MAPK in the trigeminal nucleus caudalis.[1] This suggests that the analgesic effects of BD-1047 in certain pain states are mediated, at least in part, by the suppression of the p38 MAPK signaling cascade.[1]

b) ERK Pathway:

The effect of BD-1047 on ERK signaling is more varied. In a rat model of chronic compression of the dorsal root ganglion, BD-1047 dose-dependently suppressed the elevation of spinal ERK phosphorylation, correlating with its anti-allodynic effects.[2][3] Conversely, in a mouse model of orofacial formalin-induced pain, BD-1047 did not alter the levels of phosphorylated ERK.[1] Furthermore, in human lens cells, antagonism of the S1R by BD-1047 was associated with a decrease in thrombin-induced ERK phosphorylation.[4]

Quantitative Data on MAPK Pathway Modulation by BD-1047

ParameterModel SystemEffect of BD-1047Dose/ConcentrationReference
p-p38-ir cellsMouse Orofacial Formalin Model (TNC)Decreased10 mg/kg, i.p.[1]
p-ERK-ir cellsMouse Orofacial Formalin Model (TNC)No significant modification10 mg/kg, i.p.[1]
Spinal p-ERK ExpressionRat Chronic Compression of Dorsal Root GanglionDose-dependent suppression10, 30, 100 mg/kg[2]
Thrombin-induced p-ERKHuman Lens CellsDecreasedNot specified[4]

Experimental Protocols: Analysis of MAPK Phosphorylation

  • Animal Models: For in vivo studies, rodents are often administered BD-1047 via intraperitoneal (i.p.) or intrathecal injection prior to the induction of a pain model (e.g., formalin injection, chronic nerve compression).[1][2]

  • Tissue Processing: Following the behavioral experiments, relevant tissues (e.g., trigeminal nucleus caudalis, spinal cord) are collected, fixed, and processed for immunohistochemistry or Western blotting.[1][2]

  • Immunohistochemistry: Tissue sections are incubated with primary antibodies specific for the phosphorylated forms of p38 or ERK, followed by incubation with appropriate secondary antibodies and visualization reagents. The number of immunoreactive cells is then quantified.[1]

  • Western Blotting: Tissue or cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total p38 or ERK. The protein bands are then visualized and quantified using densitometry.

Signaling Pathway Diagram: BD-1047 and MAPK Pathways

BD1047_MAPK_Pathway cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm BD1047 BD-1047 S1R Sigma-1 Receptor BD1047->S1R Antagonizes p38_MAPK p38 MAPK S1R->p38_MAPK Modulates ERK ERK S1R->ERK Modulates pp38_MAPK p-p38 MAPK p38_MAPK->pp38_MAPK Phosphorylation Pain_Signaling Pain Signaling pp38_MAPK->Pain_Signaling Promotes pERK p-ERK ERK->pERK Phosphorylation pERK->Pain_Signaling Promotes Cell_Growth Cell Growth pERK->Cell_Growth Promotes

Caption: BD-1047 inhibits S1R, leading to modulation of p38 and ERK phosphorylation.

Intracellular Calcium (Ca2+) Signaling

BD-1047 has been demonstrated to influence intracellular calcium dynamics. In purified retinal ganglion cells, BD-1047 potentiated calcium ion influx through activated L-type voltage-gated calcium channels (VGCCs).[5] Furthermore, it abolished the inhibitory effects of S1R agonists on VGCCs, confirming its antagonistic action at the S1R in this context.[5] In human neuroblastoma cells, BD-1047 was shown to block the transient release of Ca2+ from the endoplasmic reticulum stimulated by sigma-2 receptor-selective ligands.[6]

Quantitative Data on Intracellular Ca2+ Modulation by BD-1047

ParameterModel SystemEffect of BD-1047ObservationReference
Ca2+ Influx via L-type VGCCsPurified Rat Retinal Ganglion CellsPotentiationIncreased intracellular Ca2+[5]
S1R Agonist-induced Inhibition of Ca2+ InfluxPurified Rat Retinal Ganglion CellsAbolishedReversed the effect of agonists[5]
Sigma-2 Ligand-induced Ca2+ ReleaseHuman SK-N-SH Neuroblastoma CellsBlockedPrevented transient rise in intracellular Ca2+[6]

Experimental Protocols: Calcium Imaging

  • Cell Preparation: Purified cells (e.g., retinal ganglion cells) are plated on coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[5]

  • Stimulation: Cells are depolarized, for instance with potassium chloride (KCl), to activate voltage-gated calcium channels in the presence or absence of BD-1047 and/or S1R agonists.[5]

  • Imaging and Analysis: Changes in intracellular calcium concentrations are measured by monitoring the fluorescence intensity of the calcium indicator dye using a fluorescence microscope and appropriate imaging software.

Signaling Pathway Diagram: BD-1047 and Intracellular Ca2+

BD1047_Calcium_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BD1047 BD-1047 S1R Sigma-1 Receptor BD1047->S1R Antagonizes VGCC L-type VGCC S1R->VGCC Inhibits Ca_ion Ca²⁺ VGCC->Ca_ion Influx Cellular_Response Cellular Response Ca_ion->Cellular_Response Activates

Caption: BD-1047 antagonism of S1R leads to potentiation of Ca2+ influx via L-type VGCCs.

Akt Signaling Pathway

The involvement of the Akt pathway in the downstream effects of BD-1047 is suggested by studies where silencing of the S1R in human lens cells resulted in a reduction of thrombin-induced Akt phosphorylation.[4] As BD-1047 is a S1R antagonist, it is plausible that it would similarly inhibit Akt signaling in this context.

Experimental Workflow: Analysis of Akt Phosphorylation

Akt_Workflow start Human Lens Cell Culture treatment Treatment with BD-1047 and/or Thrombin start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blotting for p-Akt and Total Akt lysis->western_blot analysis Densitometric Analysis western_blot->analysis end Quantification of Akt Phosphorylation analysis->end

Caption: Experimental workflow for analyzing the effect of BD-1047 on Akt phosphorylation.

Regulation of Gene Expression

BD-1047 has been shown to modulate the expression of key proteins involved in neuronal activity and pain signaling.

  • c-Fos: In a mouse model of orofacial pain, a high dose of BD-1047 reduced the number of Fos-immunoreactive cells in the trigeminal nucleus caudalis, indicating a reduction in neuronal activation in response to a nociceptive stimulus.[1]

  • NMDA Receptor Subunit NR1: Intrathecal administration of BD-1047 in mice attenuated the formalin-induced phosphorylation of the NR1 subunit of the NMDA receptor.[4] This suggests that BD-1047 can modulate NMDA receptor function, which is critical in central sensitization and pain plasticity.

Quantitative Data on Gene Expression Modulation by BD-1047

ParameterModel SystemEffect of BD-1047Dose/ConcentrationReference
Fos-ir cellsMouse Orofacial Formalin Model (TNC)Reduced10 mg/kg, i.p.[1]
p-NR1Mouse Formalin-induced Pain ModelAttenuatedNot specified[4]

Summary and Future Directions

This compound, through its antagonism of the sigma-1 receptor, modulates a complex network of downstream signaling pathways. Its ability to inhibit p38 MAPK and, in some contexts, ERK signaling, highlights its potential as an analgesic. The modulation of intracellular calcium and the Akt pathway suggests broader applications in neuroprotection and cell growth regulation. Furthermore, its influence on c-Fos and NMDA receptor phosphorylation underscores its role in modulating neuronal plasticity.

Future research should focus on elucidating the precise molecular interactions between the S1R and these signaling components, as well as exploring the therapeutic potential of BD-1047 in a wider range of pathological conditions. The context-dependent effects of BD-1047 on pathways like ERK signaling warrant further investigation to better understand its pharmacological profile. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of sigma-1 receptor antagonists.

References

An In-depth Technical Guide on the Interaction Between BD-1047 Dihydrobromide and the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between BD-1047 dihydrobromide and the N-methyl-D-aspartate (NMDA) receptor. BD-1047 is a well-characterized selective sigma-1 receptor (σ1R) antagonist.[1] Its interaction with the NMDA receptor is not direct but is mediated through its potent and specific antagonism of the σ1R, which is a key modulator of NMDA receptor function.[2][3] This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.

Profile of this compound

BD-1047, or N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide, is a selective antagonist for the sigma-1 receptor, with a higher affinity for σ1 and σ2 sites compared to other compounds like BD 1063.[1] It is a valuable tool for investigating the physiological and pathological roles of the sigma-1 receptor.

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
Chemical Name N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide[1]
Molecular Weight 437.04 g/mol [1][4][5]
Molecular Formula C₁₃H₂₀Cl₂N₂ · 2HBr[1][4][5]
CAS Number 138356-21-5[1]
Purity ≥98% (HPLC)[1][4]
Solubility Soluble to 50-100 mM in water and DMSO[1]
Storage Desiccate at +4°C[1]

Core Interaction: An Indirect Modulatory Mechanism

The primary mechanism by which BD-1047 influences the NMDA receptor is through its antagonism of the sigma-1 receptor. The σ1R is an intracellular chaperone protein, predominantly located at the endoplasmic reticulum-mitochondrion interface, that translocates to modulate the function of various client proteins, including ion channels and receptors at the plasma membrane.[6][7]

The relationship between σ1R and the NMDA receptor is well-documented as being largely potentiative. Activation of σ1R by agonists enhances NMDA receptor function through several mechanisms:

  • Increased Expression and Trafficking : σ1R activation upregulates the expression of NMDA receptor subunits, specifically GluN2A and GluN2B, and the scaffolding protein PSD-95.[6][7] This leads to increased trafficking and availability of NMDA receptors at the cell surface.[7][8]

  • Direct Protein-Protein Interaction : Evidence suggests that σ1Rs can physically interact with NMDA receptor subunits, including the NR1 and NR2 subunits, to modulate receptor function.[6][8]

  • Modulation of Ion Channels : σ1R activation can inhibit small conductance Ca²⁺-activated K⁺ (SK) channels.[2] Since SK channels can shunt NMDA receptor responses, their inhibition leads to a potentiation of NMDA currents.[2]

  • Intracellular Signaling Cascades : The σ1R can influence signaling pathways that regulate NMDA receptor function, such as those involving Protein Kinase C (PKC).[8][9]

As a σ1R antagonist, BD-1047 blocks these potentiating effects . By inhibiting the σ1R, BD-1047 prevents the upregulation, trafficking, and functional enhancement of NMDA receptors that would otherwise be promoted by endogenous or exogenous σ1R agonists.[10]

Quantitative Data on Receptor Interaction and Functional Effects

The following tables summarize the key quantitative findings regarding BD-1047's binding profile and its downstream effects on NMDA receptor-related processes.

Table 2: Binding Affinity and Selectivity of BD-1047

Target ReceptorBinding Affinity (Ki)NotesCitations
Sigma-1 (σ1) 0.9 nMHigh-affinity binding, demonstrating its primary mechanism of action.[4]
Sigma-2 (σ2) ~10-fold lower than σ1Exhibits significant affinity, though with selectivity for σ1.[1]
Dopamine, Opioid, PCP, Serotonin Receptors >10,000 nMHighly selective for sigma receptors over a range of other CNS receptors.[4][5]
NMDA Receptor No direct bindingEffects on the NMDA receptor are indirect, mediated through σ1R antagonism. There is no evidence of direct binding.[11][12]

Table 3: Functional Effects of BD-1047 on NMDA Receptor-Mediated Processes

Experimental ModelEffect of BD-1047Quantitative Detail (if available)Citations
σ1R Agonist-Induced NMDAR Upregulation (in vivo)Blocks the increase in GluN2A, GluN2B, and PSD-95 expression caused by σ1R agonists like (+)-SKF 10,047 and PRE-084.Chronic (2 mg/kg/day for 2 days) or acute administration abolished the observed protein increases.[10]
Formalin-Induced Pain (in vivo, mice)Attenuates the phosphorylation of the NMDA receptor NR1 subunit in the spinal cord.Intrathecal treatment reduced formalin-induced pain behaviors.[9]
Bone Cancer Pain Model (in vivo, rats)Attenuates mechanical allodynia and reduces the activation of microglial cells and NR1 phosphorylation in the spinal cord.Intrathecal injection of 120 nmol on days 5, 6, and 7 post-operation showed therapeutic effects.[13]
NMDA Antagonist-Induced Hyperactivity (in vivo)Does not modify the hyperactivity induced by NMDA receptor antagonists such as phencyclidine (PCP), memantine, or dizocilpine (B47880) (MK-801).This suggests its mechanism is distinct from direct NMDA channel blockade.[11][12]
Cocaine-Induced Locomotor Activity (in vivo)Reduces cocaine-induced locomotor activity.-[4]
Manic-Like Behaviors (in vivo, mice)Attenuates manic-like behaviors in congenital mouse models.Did not alter behavior in control mice treated with the NMDAR inhibitor MK-801.[14]

Signaling Pathways and Experimental Workflows

The interaction between BD-1047, the sigma-1 receptor, and the NMDA receptor involves complex signaling cascades. The following diagrams, rendered in DOT language, illustrate these relationships.

sigma1_nmda_modulation cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Effects s1_agonist Sigma-1 Agonist (e.g., PRE-084) s1r Sigma-1 Receptor (σ1R) s1_agonist->s1r Activates bd1047 BD-1047 bd1047->s1r Antagonizes trafficking ↑ NMDAR Trafficking & Surface Expression s1r->trafficking Promotes sk_channel SK Channel Inhibition s1r->sk_channel Inhibits pkc PKC Pathway Activation s1r->pkc Activates nmdar NMDA Receptor (NMDAR) ca_influx ↑ Ca²⁺ Influx nmdar->ca_influx Mediates potentiation NMDAR Potentiation trafficking->potentiation sk_channel->potentiation pkc->potentiation potentiation->nmdar

Caption: Sigma-1 receptor modulation of NMDA receptor function and the antagonistic role of BD-1047.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding Radioligand Binding (Determine Ki for σ1R) data Data Analysis & Conclusion binding->data western Western Blot (Quantify GluN Subunits, PSD-95) western->data immuno Immunoprecipitation (Assess σ1R-NMDAR Interaction) immuno->data electro Electrophysiology (Measure NMDAR Currents) electro->data behavior Behavioral Models (Pain, Locomotion, etc.) behavior->data ihc Immunohistochemistry (Analyze Protein Expression in Tissue, e.g., c-Fos, pNR1) ihc->data hypothesis Hypothesis: BD-1047 modulates NMDAR function via σ1R treatment Administer BD-1047 (vs. Vehicle / σ1R Agonist) hypothesis->treatment treatment->binding treatment->western treatment->immuno treatment->electro treatment->behavior treatment->ihc

Caption: A typical experimental workflow to investigate the effects of BD-1047 on NMDA receptors.

Experimental Protocols

The characterization of BD-1047's interaction with the NMDA receptor system relies on a combination of biochemical, electrophysiological, and behavioral assays.

  • Radioligand Binding Assays

    • Objective : To determine the binding affinity (Ki) of BD-1047 for sigma-1 and other receptors.

    • Methodology :

      • Tissue Preparation : Homogenize brain tissue (e.g., rat hippocampus or cortex) or use membranes from cells expressing the receptor of interest.

      • Incubation : Incubate the membrane preparation with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1R) and varying concentrations of the unlabeled competitor drug (BD-1047).

      • Separation : Separate bound from free radioligand via rapid filtration.

      • Quantification : Measure the radioactivity of the filters using liquid scintillation counting.

      • Analysis : Calculate the IC₅₀ value (concentration of BD-1047 that inhibits 50% of specific radioligand binding) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.[4]

  • Western Blotting

    • Objective : To quantify changes in the expression levels of NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B) and associated proteins (e.g., PSD-95, phosphorylated NR1).[10][13]

    • Methodology :

      • Sample Preparation : Lyse tissue or cells from animals treated with BD-1047, vehicle, or other compounds.

      • Protein Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay.

      • Electrophoresis : Separate proteins by size using SDS-PAGE.

      • Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

      • Immunoblotting : Probe the membrane with primary antibodies specific to the target proteins (e.g., anti-GluN2B, anti-pNR1), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

  • Electrophysiology (Whole-Cell Patch-Clamp)

    • Objective : To measure NMDA receptor-mediated currents and assess their modulation by σ1R ligands.[2]

    • Methodology :

      • Slice Preparation : Prepare acute brain slices (e.g., from the hippocampus) from rodents.

      • Recording : Obtain whole-cell patch-clamp recordings from identified neurons (e.g., CA1 pyramidal cells).

      • Isolation of NMDAR Currents : Pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by blocking AMPA/kainate receptors (with NBQX) and GABA-A receptors (with picrotoxin) in a low-magnesium artificial cerebrospinal fluid (aCSF).

      • Drug Application : Perfuse the slice with a σ1R agonist (e.g., (+)-pentazocine) to observe potentiation of the NMDAR-EPSC. Subsequently, co-apply BD-1047 to determine if it blocks this potentiation.

      • Analysis : Measure the amplitude and kinetics of the NMDAR-EPSCs before, during, and after drug application.

  • Behavioral Models

    • Objective : To assess the in vivo functional consequences of BD-1047's modulation of neural circuits involving NMDA receptors.

    • Methodology :

      • Pain Models : In models of neuropathic or inflammatory pain (e.g., bone cancer pain, formalin injection), administer BD-1047 (often intrathecally or systemically) and measure pain responses, such as mechanical allodynia (using von Frey filaments) or thermal hyperalgesia.[9][13]

      • Locomotor Activity : Place animals in an open-field arena and track their movement after administration of a psychostimulant (e.g., amphetamine, cocaine) with or without pre-treatment with BD-1047.[4][11]

      • NMDA Antagonist-Induced Behaviors : Pre-treat animals with BD-1047 before administering an NMDA receptor antagonist like PCP or dizocilpine and observe specific behaviors such as head twitches or hyperactivity to differentiate mechanisms of action.[11][12]

Conclusion

This compound does not act as a direct antagonist of the NMDA receptor. Instead, its influence is exerted indirectly through its high-affinity antagonism of the sigma-1 receptor. By blocking the sigma-1 receptor, BD-1047 effectively prevents the multifaceted potentiation of NMDA receptor function that is a hallmark of sigma-1 receptor activation. This includes attenuating the trafficking of NMDA receptors to the cell surface, reducing the phosphorylation of NMDA receptor subunits, and reversing the behavioral outcomes associated with heightened sigma-1 receptor and NMDA receptor signaling. This indirect mechanism of modulation makes BD-1047 a critical pharmacological tool for dissecting the complex interplay between these two receptor systems and highlights a promising therapeutic strategy for disorders involving their dysregulation, such as neuropathic pain and potentially other neurological conditions.

References

A Technical Guide to the Role of BD-1047 Dihydrobromide in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BD-1047 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist, and its role in the modulation of neuropathic pain based on preclinical evidence. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to BD-1047 and Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Its complex pathophysiology involves both peripheral and central sensitization, making it challenging to treat with existing analgesics.[1][2] The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target.[1][3] The σ1 receptor is implicated in modulating various cellular functions, including ion channel activity, calcium signaling, and neuroinflammation, all of which are critical in the pathogenesis of neuropathic pain.[3][4]

This compound is a potent and selective antagonist of the σ1 receptor.[5][6] It has been extensively used in preclinical research to investigate the role of σ1 receptors in various neurological and psychiatric disorders, including neuropathic pain.[5][7] This guide synthesizes the findings from multiple studies to provide a comprehensive overview of its effects in established animal models of neuropathic pain.

Mechanism of Action of BD-1047 in Neuropathic Pain

The analgesic effects of BD-1047 in neuropathic pain models are primarily attributed to its antagonism of the σ1 receptor.[5] This antagonism disrupts the receptor's ability to modulate key downstream signaling pathways involved in central sensitization and neuroinflammation.

Key Mechanisms:

  • Modulation of NMDA Receptor Function: The σ1 receptor is known to interact with and potentiate the function of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the induction and maintenance of central sensitization.[4][8] BD-1047, by inhibiting the σ1 receptor, can attenuate NMDA receptor hyperactivity.[9][10] Specifically, it has been shown to block the increase in the expression and phosphorylation of the NR1 subunit of the NMDA receptor in the spinal cord following nerve injury.[9][10]

  • Inhibition of Glial Cell Activation: Neuropathic pain is associated with the activation of glial cells, including microglia and astrocytes, in the spinal cord.[4][11] These activated glial cells release pro-inflammatory cytokines and other mediators that contribute to neuronal hyperexcitability.[11] BD-1047 has been demonstrated to reduce the activation of both microglia and astrocytes in various neuropathic pain models, thereby mitigating neuroinflammation.[4][9]

  • Reduction of Pro-inflammatory Mediators: By inhibiting glial activation, BD-1047 can decrease the release of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α).[4] It has also been shown to inhibit the release of CC-chemokine ligand 2 (CCL2) from primary afferent fibers, which is involved in microglia-dependent neuronal activation.[12]

  • Modulation of Intracellular Calcium Signaling: The σ1 receptor plays a role in regulating intracellular calcium homeostasis.[4] Dysregulation of calcium signaling is a key factor in neuronal hyperexcitability. BD-1047 can reverse the influx of calcium ions in astrocytes induced by σ1 receptor agonists.[4]

Efficacy of BD-1047 in Animal Models of Neuropathic Pain

BD-1047 has demonstrated significant efficacy in alleviating pain-related behaviors in a variety of animal models that mimic different etiologies of neuropathic pain in humans.[13][14][15][16][17]

Commonly Used Neuropathic Pain Models:

  • Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[17]

  • Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, resulting in long-lasting pain behaviors.[17]

  • Chronic Compression of the Dorsal Root Ganglion (CCD): This model simulates human foraminal stenosis and radicular pain by implanting rods to compress the lumbar dorsal root ganglia.[5]

  • Bone Cancer Pain: This model is induced by injecting cancer cells into the intramedullary space of a long bone, leading to progressive pain.[9]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): Certain chemotherapeutic agents can induce neuropathic pain. Studies in knockout mice suggest a role for the σ1 receptor in this condition.[18]

Across these models, BD-1047 has been shown to effectively reduce mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).[4][5][10]

Quantitative Data on the Effects of BD-1047

The following tables summarize the quantitative findings from key studies investigating the effects of BD-1047 in various neuropathic pain models.

Table 1: Effect of BD-1047 on Mechanical Allodynia in the Chronic Compression of Dorsal Root Ganglion (CCD) Model in Rats
Treatment Group Dosage (mg/kg, p.o.) Administration Schedule Effect on Paw Withdrawal Frequency
VehicleN/APostoperative days 0-5Significant increase in withdrawal frequency
BD-104710Postoperative days 0-5Dose-dependent reduction in withdrawal frequency
BD-104730Postoperative days 0-5Dose-dependent reduction in withdrawal frequency
BD-1047100Postoperative days 0-5Significant reduction, comparable to Gabapentin
Gabapentin100Postoperative days 0-5Significant reduction in withdrawal frequency
Source:[5]
Table 2: Effect of BD-1047 on Cold Allodynia in the Chronic Compression of Dorsal Root Ganglion (CCD) Model in Rats
Treatment Group Dosage (mg/kg, p.o.) Administration Schedule Effect on Paw Withdrawal Frequency
VehicleN/APostoperative days 0-5Significant increase in withdrawal frequency
BD-104710Postoperative days 0-5Dose-dependent reduction in withdrawal frequency
BD-104730Postoperative days 0-5Dose-dependent reduction in withdrawal frequency
BD-1047100Postoperative days 0-5Significant reduction in withdrawal frequency
Source:[5]
Table 3: Effect of Intrathecal BD-1047 on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model in Rats
Treatment Group Dosage (nmol, i.t.) Administration Schedule Effect on Paw Withdrawal Threshold
VehicleN/APostoperative days 0-5Significant decrease in withdrawal threshold
BD-104730Postoperative days 0-5Significant attenuation of the decrease in withdrawal threshold
BD-1047 + PRE-084 (σ1 agonist)30 nmol BD-1047 + agonistPostoperative days 0-5Blockade of the analgesic effect of BD-1047
BD-104730Postoperative days 15-20No effect on established mechanical allodynia
Source:[10]
Table 4: Effect of BD-1047 on Spinal Protein Expression in Neuropathic Pain Models
Model Treatment Protein Effect Source
CCDBD-1047 (100 mg/kg, p.o.)Phosphorylated ERK (pERK)Complete inhibition of the increase in pERK[5]
CCIBD-1047 (30 nmol, i.t.)NMDA Receptor Subunit 1 (NR1)Blocked the CCI-induced increase in expression and phosphorylation[10]
Bone CancerBD-1047 (120 nmol, i.t.)c-FosSignificant reduction in expression[9][19]
Bone CancerBD-1047 (120 nmol, i.t.)Iba-1 (microglial marker)Striking decrease in the number of immunoreactive cells[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

  • Chronic Constriction Injury (CCI):

    • Species: Adult male Sprague-Dawley rats.

    • Procedure: Under anesthesia, the right common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just evoke a brief twitch in the relevant muscles. The incision is then closed in layers.[10][17]

  • Chronic Compression of the Dorsal Root Ganglion (CCD):

    • Species: Adult male Sprague-Dawley rats.

    • Procedure: Under anesthesia, a paraspinal incision is made to expose the L4 and L5 intervertebral foramina. Two L-shaped stainless steel rods are inserted into the foramina to compress the L4 and L5 DRGs. The incision is then closed.[5]

  • Oral (p.o.): this compound is dissolved in saline and administered orally using a gavage needle. The volume is typically adjusted based on the animal's body weight (e.g., 0.5 ml/100 g).[5]

  • Intrathecal (i.t.):

    • Catheter Implantation: A polyethylene (B3416737) catheter (PE-10) is inserted into the subarachnoid space through an incision in the atlanto-occipital membrane and advanced caudally to the lumbar enlargement of the spinal cord. The catheter is secured to the musculature and the external end is sealed.

    • Injection: A specific volume (e.g., 10 µL) of the drug solution is injected through the catheter, followed by a flush with saline.[9][10]

  • Mechanical Allodynia (von Frey Test):

    • Apparatus: Animals are placed on an elevated mesh floor and allowed to acclimate. A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

    • Procedure: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a brisk withdrawal or flinching of the paw.[20]

  • Cold Allodynia (Acetone Test):

    • Procedure: A drop of acetone (B3395972) is applied to the plantar surface of the hind paw, and the frequency or duration of paw withdrawal, licking, or flinching is recorded over a specific time period.[20]

  • Thermal Hyperalgesia (Hargreaves Test):

    • Apparatus: A radiant heat source is focused on the plantar surface of the hind paw.

    • Procedure: The latency to paw withdrawal from the heat source is measured. A cut-off time is used to prevent tissue damage.[20]

  • Western Blotting:

    • Procedure: Spinal cord tissue is dissected, homogenized, and lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against the target proteins (e.g., pERK, NR1, σ1R) and then with a secondary antibody. The protein bands are visualized and quantified.[10]

  • Immunohistochemistry:

    • Procedure: Animals are perfused, and the spinal cords are removed and post-fixed. The tissue is cryoprotected, sectioned, and mounted on slides. The sections are incubated with primary antibodies against markers of interest (e.g., c-Fos, Iba-1) and then with fluorescently labeled secondary antibodies. The slides are imaged using a fluorescence microscope, and the number of immunoreactive cells is quantified.[9][19]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

G Figure 1: BD-1047 Mechanism of Action in Neuropathic Pain cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Spinal Dorsal Horn) cluster_2 Glial Cells (Microglia/Astrocytes) Nerve_Injury Nerve Injury Sigma1R Sigma-1 Receptor Nerve_Injury->Sigma1R Upregulation Glial_Activation Glial Activation Nerve_Injury->Glial_Activation NMDA_R NMDA Receptor Sigma1R->NMDA_R Potentiation Ca_Influx Ca++ Influx NMDA_R->Ca_Influx Central_Sensitization Central Sensitization Ca_Influx->Central_Sensitization Pain Neuropathic Pain (Allodynia, Hyperalgesia) Central_Sensitization->Pain Glial_Activation->Central_Sensitization Contribution Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, CCL2) Glial_Activation->Proinflammatory_Mediators Proinflammatory_Mediators->NMDA_R Modulation BD1047 BD-1047 BD1047->Sigma1R Antagonism

Figure 1: BD-1047 Mechanism of Action in Neuropathic Pain

G Figure 2: Experimental Workflow for Assessing BD-1047 Efficacy cluster_0 Phase 1: Induction of Neuropathy cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment cluster_3 Phase 4: Data Analysis Induction Induce Neuropathic Pain Model (e.g., CCI, CCD) Treatment Administer BD-1047 or Vehicle (e.g., p.o., i.t.) Induction->Treatment Behavioral Behavioral Testing (von Frey, Acetone, Hargreaves) Treatment->Behavioral Molecular Molecular Analysis (Western Blot, IHC) Treatment->Molecular Analysis Quantify Pain Behaviors and Protein Expression Levels Behavioral->Analysis Molecular->Analysis

Figure 2: Experimental Workflow for Assessing BD-1047 Efficacy

Conclusion and Future Directions

The preclinical evidence strongly supports the role of this compound as a potent analgesic agent in various models of neuropathic pain. Its mechanism of action, centered on the antagonism of the σ1 receptor, offers a novel therapeutic strategy that targets key pathological processes, including NMDA receptor hyperactivity and neuroinflammation. The consistent efficacy of BD-1047 in reducing both mechanical and thermal hypersensitivity highlights the potential of σ1 receptor antagonists as a new class of drugs for the management of neuropathic pain.

While no clinical trials specifically for BD-1047 in neuropathic pain were identified, the promising preclinical data warrant further investigation.[21] Future research should focus on the long-term efficacy and safety of σ1 receptor antagonists, their potential for combination therapy with existing analgesics, and the translation of these preclinical findings into clinical trials for patients suffering from neuropathic pain.

References

The Sigma-1 Receptor Antagonist BD-1047 Dihydrobromide: A Technical Guide for Cocaine Addiction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. A growing body of preclinical evidence implicates the sigma-1 (σ1) receptor in the pathophysiology of cocaine's addictive effects. BD-1047 dihydrobromide, a potent and selective σ1 receptor antagonist, has emerged as a critical pharmacological tool to investigate the role of this receptor in cocaine addiction and as a potential therapeutic lead. This technical guide provides an in-depth overview of BD-1047, summarizing key quantitative data, detailing experimental protocols for its use in cocaine addiction models, and visualizing its proposed mechanisms of action and experimental workflows.

Core Compound Profile: this compound

PropertyValueReference
Full Name N'-(2-(3,4-dichlorophenyl)ethyl)-N,N-dimethyl-ethane-1,2-diamine dihydrobromide
Molecular Formula C₁₂H₁₈Cl₂N₂·2HBr
Molecular Weight 437.04 g/mol
Mechanism of Action Selective Sigma-1 (σ1) Receptor Antagonist[1]

Quantitative Data Summary

Receptor Binding Affinity

BD-1047 exhibits high affinity for the σ1 receptor and moderate selectivity over the σ2 receptor.

Receptor SubtypeBinding Affinity (Ki)SpeciesReference
Sigma-1 (σ1)0.93 nMRat[1]
Sigma-2 (σ2)47 nMRat[1]
Behavioral Pharmacology: Cocaine Interaction

BD-1047 has been shown to modulate various behavioral effects of cocaine in preclinical models.

Behavioral AssayAnimal ModelBD-1047 DoseEffect on Cocaine-Induced BehaviorReference
Conditioned Place Preference (CPP) Rat0.0036 mg/kg (ED50, i.p.)Dose-dependently reversed cocaine-induced CPP[2]
Cocaine Self-Administration Rat20-30 mg/kg (i.p.)Reversed reinstatement of cocaine-seeking induced by a discriminative stimulus[3]
Locomotor Activity MouseNot specifiedReduced cocaine-induced hyperlocomotion[4]

Experimental Protocols

Cocaine-Induced Conditioned Place Preference (CPP)

This protocol assesses the rewarding properties of cocaine and the ability of BD-1047 to block the expression of this reward-associated memory.

Apparatus:

  • A three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a smooth floor) and a smaller, neutral central chamber. Automated systems with photobeams are recommended for accurate tracking of animal position and time spent in each chamber[5].

Procedure:

  • Habituation (Day 1): Place each animal in the central chamber and allow free access to all three chambers for 15-20 minutes to minimize novelty-induced effects. Record the time spent in each chamber to establish any baseline preference[5].

  • Conditioning (Days 2-9):

    • This phase typically involves alternating daily injections of cocaine and saline.

    • Cocaine Conditioning: Administer cocaine (e.g., 10-20 mg/kg, i.p.) and immediately confine the animal to one of the conditioning chambers for 30 minutes. The compartment paired with cocaine is typically counterbalanced across animals (i.e., for half the animals it's the initially preferred side, and for the other half, the non-preferred side)[5][6].

    • Saline Conditioning: On alternate days, administer a saline injection and confine the animal to the opposite conditioning chamber for 30 minutes.

  • Pre-treatment with BD-1047 (on Test Day): Administer this compound (dissolved in sterile saline) via intraperitoneal (i.p.) injection 10-15 minutes before the test session. Doses can range from 0.001 to 10 mg/kg to establish a dose-response curve[2].

  • Test (Day 10): Place the animal in the central chamber with free access to all chambers for 15-20 minutes. Record the time spent in each of the three chambers. A significant increase in time spent in the cocaine-paired chamber compared to the saline-paired chamber in control animals indicates a successful CPP. Attenuation of this preference in BD-1047-treated animals suggests a blockade of the expression of cocaine-associated reward memory.

Intravenous Cocaine Self-Administration

This operant conditioning paradigm models the voluntary intake of cocaine and is used to assess the reinforcing effects of the drug and the potential of BD-1047 to alter drug-taking and drug-seeking behavior.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a drug infusion pump, and a swivel system to allow the animal free movement while connected to the infusion line[7].

Procedure:

  • Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. The catheter is externalized on the back of the animal to allow for connection to the infusion apparatus[8][9]. Allow for a recovery period of at least 5-7 days.

  • Acquisition of Cocaine Self-Administration:

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours).

    • A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light for 20 seconds).

    • A press on the inactive lever has no programmed consequence.

    • Training continues until a stable pattern of responding is established (e.g., a consistent number of infusions per session over several days)[7].

  • Treatment with BD-1047:

    • Effect on Maintenance of Self-Administration: Once stable responding is achieved, pre-treat the animals with various doses of BD-1047 (e.g., 1, 10, 30 mg/kg, i.p.) prior to the self-administration session to assess its effect on cocaine intake.

    • Effect on Reinstatement of Cocaine-Seeking: Following stable self-administration, extinguish the lever-pressing behavior by replacing cocaine with saline. Once responding is low, test the ability of a priming injection of cocaine or a conditioned cue to reinstate drug-seeking behavior. Administer BD-1047 prior to the reinstatement test to determine its effect on relapse-like behavior[3].

  • Data Analysis: Key dependent variables include the number of cocaine infusions earned, breakpoints achieved on a progressive ratio schedule of reinforcement, and the number of active lever presses during reinstatement tests.

In Vivo Microdialysis for Dopamine (B1211576) Measurement

This technique allows for the measurement of extracellular dopamine levels in specific brain regions, such as the nucleus accumbens, in freely moving animals to assess the neurochemical effects of cocaine and BD-1047.

Apparatus:

  • Stereotaxic apparatus for surgery, a microdialysis probe, a syringe pump, a fraction collector, and an HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis[10][11][12].

Procedure:

  • Guide Cannula Implantation: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period of at least one week.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples (e.g., every 20 minutes) to determine basal dopamine levels[12].

  • Drug Administration: Administer BD-1047 (via the perfusion fluid or systemically) followed by a systemic injection of cocaine. Continue to collect dialysate samples at regular intervals.

  • Dopamine Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentration of dopamine and its metabolites.

  • Data Analysis: Express dopamine levels as a percentage change from the baseline average. This allows for the determination of how BD-1047 modulates cocaine-induced increases in extracellular dopamine.

Signaling Pathways and Experimental Workflows

Cocaine-Induced Sigma-1 Receptor Translocation and Signaling

Cocaine acts as an agonist at the σ1 receptor, which is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon cocaine binding, the σ1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to other cellular compartments, including the plasma membrane and the nuclear envelope, where it can modulate the function of various proteins.

Cocaine_Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Translocation Translocation cluster_PlasmaMembrane Plasma Membrane cluster_NuclearEnvelope Nuclear Envelope ER_BiP_S1R BiP-σ1R Complex S1R_free Free σ1R ER_BiP_S1R->S1R_free Dissociation Cocaine Cocaine Cocaine->ER_BiP_S1R Binds to σ1R S1R_PM σ1R S1R_free->S1R_PM S1R_NE σ1R S1R_free->S1R_NE D1R Dopamine D1 Receptor D2R Dopamine D2 Receptor S1R_PM->D1R Forms Heteromers, Potentiates Signaling S1R_PM->D2R Forms Heteromers, Inhibits Signaling Emerin Emerin Chromatin_Remodeling Chromatin Remodeling Complex (Lamin A/C, BAF, HDAC) Emerin->Chromatin_Remodeling Recruits Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression Suppresses Gene Expression (e.g., MAOB) S1R_NE->Emerin Binds

Cocaine-induced σ1 receptor translocation and signaling cascade.
Experimental Workflow: Conditioned Place Preference Study

The following diagram illustrates the typical workflow for a conditioned place preference experiment designed to test the effects of BD-1047 on cocaine reward.

CPP_Workflow Start Start Habituation Habituation Phase (Day 1) Free exploration of apparatus Start->Habituation Pre_Test Pre-Test Analysis (Baseline Preference) Habituation->Pre_Test Conditioning Conditioning Phase (Days 2-9) Alternating Cocaine and Saline pairings Test_Day Test Day (Day 10) Conditioning->Test_Day Pre_Test->Conditioning BD1047_Admin BD-1047 or Vehicle Administration Test_Day->BD1047_Admin CPP_Test Conditioned Place Preference Test (Free exploration) BD1047_Admin->CPP_Test Data_Analysis Data Analysis (Time in each chamber) CPP_Test->Data_Analysis End End Data_Analysis->End

Workflow for a cocaine conditioned place preference study with BD-1047.
Experimental Workflow: Intravenous Self-Administration Study

This diagram outlines the key stages of an intravenous self-administration experiment to evaluate the impact of BD-1047 on cocaine reinforcement and seeking.

SelfAdmin_Workflow Start Start Surgery Jugular Vein Catheter Implantation Start->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration (Stable Responding) Recovery->Acquisition Maintenance_Test Maintenance Phase Testing (BD-1047 pre-treatment) Acquisition->Maintenance_Test Extinction Extinction Phase (Saline substitution) Acquisition->Extinction Data_Analysis Data Analysis (Infusions, Breakpoints, Lever Presses) Maintenance_Test->Data_Analysis Reinstatement_Test Reinstatement Testing (Cocaine prime or cue exposure with BD-1047 pre-treatment) Extinction->Reinstatement_Test Reinstatement_Test->Data_Analysis End End Data_Analysis->End

Workflow for a cocaine self-administration study with BD-1047.

Conclusion

This compound is an indispensable tool for elucidating the role of the σ1 receptor in the neurobiology of cocaine addiction. Its high affinity and selectivity allow for precise pharmacological interrogation of this target. The experimental paradigms detailed in this guide provide a robust framework for assessing the potential of σ1 receptor antagonists as a therapeutic strategy for cocaine use disorder. The continued use of BD-1047 in preclinical research will undoubtedly contribute to a deeper understanding of the complex mechanisms underlying cocaine addiction and aid in the development of novel and effective treatments.

References

The Neuroprotective Landscape of BD-1047 Dihydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. The σ1R is implicated in a multitude of cellular processes crucial for neuronal homeostasis, including the modulation of ion channels, calcium signaling, ER stress responses, and neuroinflammation. Consequently, the antagonism of this receptor by BD-1047 presents a valuable pharmacological tool to investigate the role of σ1R in neurological disorders and to explore potential therapeutic avenues. This technical guide provides a comprehensive overview of the neuroprotective effects of BD-1047, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing implicated signaling pathways. While much of the existing research utilizes BD-1047 to block the neuroprotective effects of σ1R agonists, thereby indirectly highlighting the receptor's importance, this guide also consolidates the available evidence on the direct effects of BD-1047.

Core Concepts: Mechanism of Action

BD-1047 exerts its effects by binding to the σ1R with high affinity, thereby preventing the binding of endogenous or exogenous agonists. The σ1R is not a conventional receptor; it acts as a chaperone protein that translocates within the cell and interacts with various client proteins in response to cellular stress or ligand binding. By antagonizing the σ1R, BD-1047 can influence several key cellular pathways implicated in neurodegeneration:

  • Modulation of Calcium Homeostasis: The σ1R plays a crucial role in regulating intracellular calcium (Ca²⁺) signaling, particularly at the ER-mitochondria interface. Agonist activation of σ1R can modulate Ca²⁺ release from the ER. BD-1047, by blocking this receptor, can therefore alter Ca²⁺ dynamics, which is often dysregulated in neurodegenerative conditions.

  • Attenuation of Neuroinflammation: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases. The σ1R is expressed in glial cells, and its modulation can impact their activation state. Evidence suggests that BD-1047 can reduce the expression of pro-inflammatory markers and attenuate glial activation.

  • Regulation of ER Stress: The ER is central to protein folding and quality control. Disruption of these processes leads to ER stress, a condition implicated in neuronal apoptosis. The σ1R is a key modulator of the unfolded protein response (UPR), a cellular mechanism to cope with ER stress. By antagonizing the σ1R, BD-1047 can influence the cellular response to ER stress.

  • Inhibition of Excitotoxicity: Excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) can lead to neuronal death, a phenomenon known as excitotoxicity. The σ1R can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are key players in glutamate-induced neurotoxicity.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

ParameterValueSpeciesModel SystemReference
Binding Affinity
Ki for σ1 Receptor0.93 nMRatBrain membranes[1]
Ki for σ2 Receptor47 nMRatBrain membranes
In Vitro Efficacy
Inhibition of Zymosan-induced CCL2 releaseReverses increase at 10 µMRatDorsal Root Ganglion (DRG) primary culture[2]
In Vivo Efficacy
Reduction of Methamphetamine-induced lethalityFrom 67% to 50% at 10 mg/kg (i.p.)MouseAcute methamphetamine toxicity[3]
Attenuation of Mechanical AllodyniaDose-dependent suppression at 10, 30, and 100 mg/kg (oral)RatChronic compression of dorsal root ganglion[4]
Attenuation of Mechanical AllodyniaAttenuation with 120 nmol (intrathecal) on days 5, 6, and 7RatBone cancer pain model[5]
Attenuation of Orofacial NociceptionSignificant anti-nociceptive effects at 10 mg/kg (i.p.)MouseFormalin-induced orofacial pain[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature involving BD-1047.

Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses and plated on poly-D-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B-27 and L-glutamine.

  • Treatment: After 7-10 days in vitro, neurons are pre-treated with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Subsequently, glutamate (e.g., 50-100 µM) is added to the culture medium for 24 hours to induce excitotoxicity.

  • Neuronal Viability Assay (LDH Assay): Neuronal death is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells. The LDH activity is measured using a commercially available colorimetric assay kit.

  • Neuronal Viability Assay (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance.

  • Data Analysis: The percentage of neuroprotection is calculated relative to the glutamate-only treated control group.

Evaluation of Anti-Neuroinflammatory Effects in a Lipopolysaccharide (LPS)-Induced Microglia Activation Model
  • Cell Culture: BV-2 microglial cells or primary microglia are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Treatment: Cells are pre-treated with this compound (e.g., 1, 10 µM) for 1 hour, followed by stimulation with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture medium are measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: The expression levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.

In Vivo Assessment of Neuroprotection in a Traumatic Brain Injury (TBI) Mouse Model
  • Animal Model: A controlled cortical impact (CCI) model of TBI is induced in adult male C57BL/6J mice under anesthesia.

  • Drug Administration: this compound (e.g., 10 mg/kg) is administered intraperitoneally (i.p.) either as a pre-treatment or post-treatment following TBI.

  • Neurological Severity Score (NSS): Neurological deficits are assessed at various time points post-injury using a modified neurological severity score, which evaluates motor function, balance, and reflexes.

  • Immunohistochemistry: At the end of the experiment, brain tissue is collected, fixed, and sectioned. Immunohistochemical staining is performed to assess neuronal loss (e.g., NeuN staining), apoptosis (e.g., cleaved caspase-3 staining), and glial activation (e.g., Iba1 for microglia and GFAP for astrocytes).

  • Western Blot Analysis: Brain tissue homogenates are used to quantify the expression of proteins involved in ER stress (e.g., GRP78, CHOP) and apoptosis (e.g., Bcl-2, Bax) by Western blotting.

Signaling Pathways and Visualizations

The neuroprotective effects of BD-1047 are intricately linked to its ability to modulate complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Sigma-1 Receptor Modulation of Neuronal Survival Pathways

The sigma-1 receptor is a key regulator of cellular stress responses. Under normal conditions, it is bound to the chaperone BiP at the mitochondria-associated ER membrane. Upon cellular stress, it dissociates and can interact with various downstream effectors to promote cell survival. BD-1047, as an antagonist, would block these pro-survival signals that are mediated by σ1R agonists.

cluster_stress Cellular Stress (e.g., Oxidative Stress, ER Stress, Glutamate Excitotoxicity) cluster_sig1r Sigma-1 Receptor (σ1R) at MAM cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome stress Neurotoxic Insult sig1r σ1R-BiP Complex stress->sig1r dissociation sig1r_active Active σ1R sig1r->sig1r_active ca_homeostasis Ca²⁺ Homeostasis sig1r_active->ca_homeostasis modulates er_stress_response ER Stress Response (UPR) sig1r_active->er_stress_response modulates neuroinflammation Neuroinflammation sig1r_active->neuroinflammation attenuates survival Neuronal Survival sig1r_active->survival promotes bd1047 BD-1047 bd1047->sig1r_active blocks apoptotic_pathways Apoptotic Pathways ca_homeostasis->apoptotic_pathways influences er_stress_response->apoptotic_pathways influences neuroinflammation->apoptotic_pathways promotes death Neuronal Death apoptotic_pathways->death

Caption: BD-1047 blocks the activation of the sigma-1 receptor, thereby inhibiting its downstream pro-survival signaling.

Experimental Workflow for Assessing Neuroprotection by BD-1047

This diagram outlines a typical experimental workflow to evaluate the neuroprotective potential of BD-1047 in an in vitro model of neurotoxicity.

start Start: Primary Neuronal Culture treatment Treatment Groups: 1. Vehicle Control 2. Neurotoxin (e.g., Glutamate) 3. BD-1047 + Neurotoxin 4. BD-1047 alone start->treatment incubation Incubation (24-48h) treatment->incubation assays Perform Viability/Toxicity Assays incubation->assays ldh LDH Assay (Measures Cytotoxicity) assays->ldh mtt MTT Assay (Measures Viability) assays->mtt caspase Caspase-3 Assay (Measures Apoptosis) assays->caspase analysis Data Analysis and Interpretation ldh->analysis mtt->analysis caspase->analysis

Caption: A generalized workflow for in vitro evaluation of BD-1047's neuroprotective effects.

BD-1047's Role in Modulating Neuroinflammation

This diagram illustrates how BD-1047 can influence neuroinflammatory processes by antagonizing the sigma-1 receptor on glial cells.

cluster_stimulus Inflammatory Stimulus cluster_glia Glial Cells (Microglia/Astrocytes) cluster_response Inflammatory Response stimulus e.g., LPS, Zymosan sig1r σ1R stimulus->sig1r activates activation Glial Activation sig1r->activation promotes bd1047 BD-1047 bd1047->sig1r blocks cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) activation->cytokines releases chemokines Chemokines (e.g., CCL2) activation->chemokines releases ros_no ROS/NO Production activation->ros_no produces outcome Neuroinflammation & Neuronal Damage cytokines->outcome chemokines->outcome ros_no->outcome

Caption: BD-1047 can attenuate neuroinflammation by blocking σ1R-mediated glial activation.

Conclusion and Future Directions

This compound is an indispensable tool for elucidating the multifaceted roles of the sigma-1 receptor in neuronal function and dysfunction. While a substantial body of evidence demonstrates its ability to counteract the effects of σ1R agonists and modulate neuroinflammation, further research is required to fully characterize its direct neuroprotective properties. Future studies should focus on comprehensive in vitro and in vivo experiments designed to quantify the direct effects of BD-1047 on neuronal survival in various models of neurodegenerative diseases. A deeper understanding of the specific downstream signaling cascades directly modulated by BD-1047 will be crucial in determining its potential as a standalone or adjunct therapeutic agent for neurological disorders. This technical guide serves as a foundational resource for researchers embarking on such investigations, providing a summary of the current knowledge and a framework for future experimental design.

References

The Sigma-1 Receptor Antagonist BD-1047 Dihydrobromide: A Potential Therapeutic Avenue for Dystonia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dystonia, a hyperkinetic movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both, presents a significant therapeutic challenge. Current treatment options are often limited by partial efficacy and undesirable side effects. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a potential therapeutic target for a variety of neurological disorders. This technical guide explores the preclinical evidence for the σ1R antagonist, BD-1047 dihydrobromide, as a potential treatment for dystonia. Preclinical studies in a rat model of dystonia have demonstrated that BD-1047 can attenuate dystonic movements, suggesting a promising therapeutic potential. This document will delve into the known pharmacological profile of BD-1047, the experimental evidence for its anti-dystonic effects, and the putative signaling pathways involved in its mechanism of action.

Introduction to this compound and the Sigma-1 Receptor

This compound, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide, is a selective antagonist of the sigma-1 receptor (σ1R).[1] The σ1R is a non-opioid receptor expressed in various tissues, with high concentrations in the central nervous system.[2] It acts as a molecular chaperone, modulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[2][3] The unique properties of the σ1R and its involvement in motor control have made it an attractive target for the development of novel therapeutics for movement disorders.

Preclinical Efficacy in a Dystonia Model

The primary evidence for the anti-dystonic effects of BD-1047 comes from a preclinical study in a rat model of dystonia.[1] In this model, dystonia is induced by the microinjection of a sigma receptor agonist, such as di-o-tolylguanidine (DTG), into the red nucleus, a key structure in the motor system.

Data Presentation

The following tables summarize the available quantitative data on the pharmacological profile and preclinical efficacy of BD-1047.

Table 1: Receptor Binding Affinity of BD-1047 [1]

Receptor SubtypeBinding Affinity (Ki, nM)
Sigma-1Data not explicitly provided in abstract, but described as having preferential affinity.
Sigma-2Data not explicitly provided in abstract, but BD-1047 exhibited a higher affinity for sigma-2 sites than the related compound BD-1063.
Other Receptors (opiate, phencyclidine, muscarinic, dopamine, alpha 1-, alpha 2-, beta-adrenoceptor, 5-HT1, 5-HT2)Generally >100-fold lower affinity compared to sigma sites.

Note: Specific Ki values for sigma-1 and sigma-2 receptors were not available in the reviewed literature abstracts. The original publication would be required for this level of detail.

Table 2: Behavioral Effects of BD-1047 in a Rat Model of Dystonia [1]

TreatmentEffect on Dystonia
BD-1047 aloneNo effect on motor behavior.
DTG (sigma agonist)Induces dystonia.
BD-1047 + DTGDose-dependently attenuates DTG-induced dystonia.
Haloperidol (sigma ligand)Induces dystonia.
BD-1047 + HaloperidolAttenuates haloperidol-induced dystonia.

Note: The abstract of the primary study indicates a dose-dependent attenuation and a rightward shift in the DTG dose-response curve in the presence of BD-1047, but specific quantitative data on the magnitude of this effect is not available in the abstract.

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity and selectivity of BD-1047 for sigma receptors and other neurotransmitter receptors.

  • Methodology (General):

    • Membrane Preparation: Brain tissue (e.g., from guinea pig or rat) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

    • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound (BD-1047).

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Competition assays are performed against a panel of different radioligands to assess selectivity.[1]

Animal Model of Dystonia
  • Objective: To evaluate the in vivo effect of BD-1047 on dystonic movements.

  • Methodology:

    • Animals: Male Sprague-Dawley rats are typically used.

    • Surgery: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the red nucleus.

    • Microinjection: After a recovery period, conscious and freely moving rats receive a unilateral microinjection of a dystonia-inducing agent (e.g., DTG or haloperidol) into the red nucleus. For antagonist studies, BD-1047 is co-administered or pre-administered.

    • Behavioral Observation: The animals are observed for the development of abnormal postures and movements, characteristic of dystonia (e.g., torticollis, contralateral turning). The severity and duration of the dystonic symptoms are scored by a trained observer blinded to the treatment conditions.

    • Data Analysis: The scores for dystonia severity are compared between different treatment groups using appropriate statistical methods (e.g., ANOVA). Dose-response curves are generated to assess the potency of the compounds.[1]

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of BD-1047 in Neurons

While the precise downstream signaling of BD-1047 in dystonia has not been fully elucidated, studies in other neurological conditions suggest the involvement of several key pathways. The following diagram illustrates a hypothetical signaling cascade based on available evidence.

BD1047_Signaling_Pathway BD1047 BD-1047 Sigma1R_PM Sigma-1 Receptor BD1047->Sigma1R_PM NMDA_R NMDA Receptor Sigma1R_PM->NMDA_R Modulation p38_MAPK p38 MAPK NMDA_R->p38_MAPK Inhibition ERK ERK NMDA_R->ERK Inhibition Akt Akt NMDA_R->Akt Inhibition Neuronal_Excitability Neuronal Hyperexcitability p38_MAPK->Neuronal_Excitability ERK->Neuronal_Excitability Akt->Neuronal_Excitability

Caption: Proposed mechanism of BD-1047 action.

Experimental Workflow for Preclinical Dystonia Studies

The following diagram outlines the typical workflow for evaluating the anti-dystonic effects of a compound like BD-1047 in a rat model.

Experimental_Workflow cluster_setup Animal Preparation cluster_experiment Dystonia Induction and Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis A1 Animal Acclimatization (Sprague-Dawley Rats) A2 Stereotaxic Surgery: Guide Cannula Implantation (Target: Red Nucleus) A1->A2 A3 Post-operative Recovery A2->A3 B1 Unilateral Microinjection of Dystonia-Inducing Agent (e.g., DTG) +/- BD-1047 A3->B1 C1 Observation of Dystonic Postures (e.g., Torticollis) B1->C1 C2 Blinded Scoring of Dystonia Severity C1->C2 D1 Statistical Comparison between Treatment Groups C2->D1 D2 Generation of Dose-Response Curves D1->D2

References

An In-depth Technical Guide to BD-1047 Dihydrobromide: A Selective Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BD-1047 dihydrobromide. It includes detailed experimental protocols for key assays, summarizes quantitative data, and visualizes associated signaling pathways to support its application in research and drug development.

Chemical Structure and Physicochemical Properties

BD-1047, chemically known as N¹-[2-(3,4-dichlorophenyl)ethyl]-N¹,N²,N²-trimethyl-1,2-ethanediamine, is a selective and high-affinity sigma-1 (σ₁) receptor antagonist.[1] The dihydrobromide salt form is commonly used in experimental settings.

Chemical Structure:

  • IUPAC Name: N¹-[2-(3,4-dichlorophenyl)ethyl]-N¹,N²,N²-trimethyl-1,2-ethanediamine;dihydrobromide[2]

  • CAS Number: 138356-21-5[1][3]

  • Molecular Formula: C₁₃H₂₀Cl₂N₂ · 2HBr[1]

  • Molecular Weight: 437.04 g/mol [3][4]

Physicochemical Properties:

PropertyValueReferences
Physical FormCrystalline solid[1]
Purity≥98%[1][3]
SolubilitySoluble in water (up to 50 mM) and DMSO (up to 50 mM).[3][5]
StorageDesiccate at +4°C for long-term storage.[3]

Pharmacological Properties

BD-1047 is a potent and selective antagonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][6] Its pharmacological profile makes it a valuable tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor.

Binding Affinity and Selectivity

BD-1047 exhibits high affinity for the sigma-1 receptor and a notable selectivity over the sigma-2 receptor and other neurotransmitter receptors.

Receptor/SiteBinding Affinity (Ki)References
Sigma-1 (σ₁)0.93 nM[6]
Sigma-2 (σ₂)47 nM[6]
Dopamine Receptors>10,000 nM[1]
Opioid Receptors>10,000 nM[1]
PCP Site (NMDA Receptor)>10,000 nM[1]
Serotonin Receptors>10,000 nM[1]
Mechanism of Action

As a sigma-1 receptor antagonist, BD-1047 binds to the receptor and inhibits its chaperone activity. The sigma-1 receptor is known to modulate a variety of intracellular signaling pathways, including calcium signaling, and interacts with several ion channels and G-protein coupled receptors.[7] By antagonizing the sigma-1 receptor, BD-1047 can influence downstream signaling cascades, including those involving the N-methyl-D-aspartate (NMDA) receptor and mitogen-activated protein kinases (MAPKs) like p38 and ERK.[1][3]

Key Experimental Protocols

This section provides detailed methodologies for experiments commonly used to characterize the activity of this compound.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from established methods for determining the binding affinity of a compound for the sigma-1 receptor using competitive binding with a radiolabeled ligand.[6][8]

Objective: To determine the inhibitory constant (Ki) of BD-1047 for the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist)

  • Test Compound: this compound

  • Membrane Preparation: Guinea pig brain membranes (or other tissue/cell line expressing sigma-1 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM)

  • Filtration Apparatus: 96-well cell harvester

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine

  • Scintillation Cocktail

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, --INVALID-LINK---Pentazocine (at a concentration near its Kd, e.g., 2-5 nM), and assay buffer.

    • Non-specific Binding: Membrane preparation, --INVALID-LINK---Pentazocine, and a high concentration of haloperidol (10 µM).

    • Competitive Binding: Membrane preparation, --INVALID-LINK---Pentazocine, and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the BD-1047 concentration.

    • Determine the IC₅₀ value (the concentration of BD-1047 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Plate Setup (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, BD-1047, Buffers) Reagent_Prep->Assay_Setup Incubation Incubation (37°C, 150 min) Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Plot_Data Plot % Inhibition vs. [BD-1047] Calculate_SB->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

Workflow for Radioligand Binding Assay
In Vivo Assessment of Mechanical Allodynia in a Neuropathic Pain Model

This protocol describes a method to evaluate the anti-allodynic effects of BD-1047 in a rat model of neuropathic pain, such as chronic constriction injury (CCI) of the sciatic nerve.

Objective: To assess the ability of BD-1047 to reverse mechanical hypersensitivity.

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Test Compound: this compound dissolved in saline.

  • Anesthetic: Isoflurane or a similar anesthetic.

  • Surgical Instruments: For inducing CCI.

  • Von Frey Filaments: A set of calibrated von Frey filaments to measure paw withdrawal threshold.

  • Testing Chambers: Elevated mesh platforms with individual clear plastic chambers for acclimatization.

Procedure:

  • Induction of Neuropathic Pain (CCI Model):

    • Anesthetize the rat.

    • Surgically expose the sciatic nerve in one hind limb.

    • Loosely ligate the nerve with four chromic gut sutures.

    • Close the incision and allow the animal to recover.

  • Acclimatization: For several days before and on the day of testing, place the rats in the testing chambers for at least 30 minutes to acclimate.

  • Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT) for both the ipsilateral (injured) and contralateral (uninjured) hind paws using the von Frey filaments.

    • Apply the filaments perpendicularly to the plantar surface of the paw with increasing force.

    • A positive response is a brisk withdrawal or flinching of the paw.

    • Use the "up-down" method to determine the 50% withdrawal threshold.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group (saline) should also be included.

  • Post-treatment Measurement: At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), re-measure the PWT for both hind paws.

  • Data Analysis:

    • Compare the PWT of the ipsilateral paw before and after treatment with BD-1047.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the anti-allodynic effect.

Signaling Pathways Modulated by BD-1047

BD-1047, by antagonizing the sigma-1 receptor, influences several downstream signaling pathways implicated in neuronal function and pain processing.

Modulation of NMDA Receptor Signaling

The sigma-1 receptor is known to potentiate NMDA receptor function. By antagonizing the sigma-1 receptor, BD-1047 can indirectly inhibit NMDA receptor-mediated signaling, which is crucial in central sensitization and neuropathic pain. This includes reducing the phosphorylation of the NR1 subunit of the NMDA receptor.[9]

G BD-1047 Modulation of NMDA Receptor Signaling BD1047 BD-1047 Sigma1R Sigma-1 Receptor BD1047->Sigma1R Antagonizes NMDAR NMDA Receptor (NR1 subunit) Sigma1R->NMDAR Potentiates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_Influx->Downstream Pain_Sensitization Pain Sensitization Downstream->Pain_Sensitization

BD-1047 Modulation of NMDA Receptor Signaling
Inhibition of p38 MAPK and ERK Signaling

In models of neuropathic and inflammatory pain, sigma-1 receptor activation leads to the phosphorylation and activation of p38 MAPK and ERK, key kinases in pain signaling pathways. BD-1047 has been shown to reduce the phosphorylation of both p38 MAPK and ERK, thereby attenuating pain responses.[2][3]

G BD-1047 Inhibition of MAPK Signaling in Pain BD1047 BD-1047 Sigma1R Sigma-1 Receptor BD1047->Sigma1R Antagonizes p38_MAPK p38 MAPK Sigma1R->p38_MAPK Activates ERK ERK Sigma1R->ERK Activates p_p38 p-p38 MAPK p38_MAPK->p_p38 p_ERK p-ERK ERK->p_ERK Pain_Signaling Pain Signaling p_p38->Pain_Signaling p_ERK->Pain_Signaling

BD-1047 Inhibition of MAPK Signaling in Pain

Conclusion

This compound is a well-characterized, selective, and high-affinity sigma-1 receptor antagonist. Its ability to modulate key signaling pathways involved in nociception and neuronal function makes it an indispensable tool for researchers in neuroscience and drug development. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of BD-1047 in preclinical research.

References

An In-depth Technical Guide to BD-1047 Dihydrobromide: A Selective Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1047 dihydrobromide, chemically known as N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine dihydrobromide, is a potent and selective antagonist of the sigma-1 (σ₁) receptor. Since its initial characterization, BD-1047 has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ₁ receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of BD-1047. It includes detailed experimental protocols for its synthesis and key assays, quantitative data on its binding affinity and functional activity, and a visual representation of its known signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction and History

The journey of BD-1047 begins with the broader exploration of sigma receptors, a unique class of intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface. Initially misclassified as a subtype of opioid receptors, they were later identified as a distinct entity. Research into specific ligands led to the development of a series of compounds, including BD-1047, which demonstrated high affinity and selectivity for the σ₁ subtype.

The initial characterization of BD-1047 was reported by Matsumoto and colleagues in 1995. Their work established it as a selective σ₁ receptor antagonist and demonstrated its ability to attenuate the effects of sigma receptor agonists in vivo. This pioneering study opened the door for numerous investigations into the therapeutic potential of σ₁ receptor antagonism in a range of disorders, including psychosis, neuropathic pain, and substance abuse.

Chemical and Physical Properties

PropertyValue
IUPAC Name N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine dihydrobromide
Synonyms This compound
Molecular Formula C₁₃H₂₂Br₂Cl₂N₂
Molecular Weight 437.04 g/mol
CAS Number 138356-21-5
Appearance Crystalline solid
Solubility Soluble in water and DMSO

Pharmacological Profile: Quantitative Data

BD-1047 exhibits high affinity and selectivity for the σ₁ receptor over the σ₂ receptor and a wide range of other neurotransmitter receptors.

Table 1: Receptor Binding Affinities (Ki) of BD-1047

ReceptorKi (nM)SpeciesRadioligandReference
Sigma-1 (σ₁) 0.9Rat Brain--INVALID-LINK---pentazocine[Matsumoto et al., 1995]
Sigma-1 (σ₁) 4.6Guinea Pig Brain--INVALID-LINK---pentazocine[Matsumoto et al., 1995]
Sigma-2 (σ₂) 47Rat Liver[³H]DTG[Matsumoto et al., 1995]
Dopamine D₂ >10,000Rat Striatum[³H]spiperone[Matsumoto et al., 1995]
Serotonin 5-HT₂ >10,000Rat Cortex[³H]ketanserin[Matsumoto et al., 1995]
Muscarinic M₁ >10,000Rat Cortex[³H]pirenzepine[Matsumoto et al., 1995]
Opioid (μ, δ, κ) >10,000Rat BrainVarious[Matsumoto et al., 1995]
NMDA Inactive--[Matsumoto et al., 1995]

Experimental Protocols

Synthesis of this compound

The synthesis of N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine (BD-1047) can be achieved through a multi-step process. The following is a plausible synthetic route based on established organic chemistry principles for the synthesis of related N-substituted ethylenediamines.

Step 1: Synthesis of 2-(3,4-dichlorophenyl)ethan-1-amine

  • To a solution of 3,4-dichlorophenylacetonitrile (B104814) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), slowly add a reducing agent like lithium aluminum hydride (LiAlH₄) at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting precipitate and wash with the reaction solvent.

  • Dry the filtrate over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(3,4-dichlorophenyl)ethan-1-amine.

Step 2: Synthesis of N'-[2-(3,4-dichlorophenyl)ethyl]-N,N-dimethylethane-1,2-diamine

  • In a reaction vessel, combine 2-(3,4-dichlorophenyl)ethan-1-amine with 2-chloro-N,N-dimethylethanamine in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, and partition it between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N'-[2-(3,4-dichlorophenyl)ethyl]-N,N-dimethylethane-1,2-diamine.

Step 3: Methylation to form N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine (BD-1047)

  • Dissolve the product from Step 2 in a suitable solvent like methanol (B129727) or THF.

  • Add an excess of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), along with a base like potassium carbonate.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the free base of BD-1047.

Step 4: Formation of the Dihydrobromide Salt

  • Dissolve the purified free base of BD-1047 in a suitable organic solvent, such as ethanol (B145695) or diethyl ether.

  • Slowly add two equivalents of a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or ether) with stirring.

  • The dihydrobromide salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from the general procedure for σ₁ receptor binding assays.

Materials:

  • --INVALID-LINK---Pentazocine (radioligand)

  • This compound (test compound)

  • Haloperidol (B65202) (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Tissue homogenate (e.g., from guinea pig brain)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Filtration apparatus

Procedure:

  • Tissue Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, varying concentrations of the test compound (BD-1047), and a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value).

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled ligand like haloperidol (e.g., 10 µM).

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 90 minutes) to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of BD-1047 from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

BD-1047 exerts its effects by antagonizing the σ₁ receptor, which is an intracellular chaperone protein involved in regulating a variety of cellular processes. The antagonism of the σ₁ receptor by BD-1047 leads to the modulation of several downstream signaling pathways.

Modulation of NMDA Receptor Function

The σ₁ receptor is known to modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. BD-1047, by blocking the σ₁ receptor, can indirectly influence NMDA receptor signaling. This is particularly relevant in the context of neuropathic pain, where NMDA receptor hyperactivity contributes to central sensitization.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_ER Endoplasmic Reticulum Glutamate Glutamate NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_Influx->Downstream Pain_Sensitization Pain Sensitization Downstream->Pain_Sensitization Sigma1R Sigma-1 Receptor Sigma1R->NMDAR Modulation BD1047 BD-1047 BD1047->Sigma1R Antagonism

Caption: BD-1047 modulates NMDA receptor signaling.

Attenuation of Microglia Activation

In conditions of neuroinflammation, such as neuropathic pain, microglia, the resident immune cells of the central nervous system, become activated. This activation contributes to the maintenance of the pain state. BD-1047 has been shown to attenuate microglia activation, likely through its interaction with σ₁ receptors expressed on these cells.

Microglia_Activation cluster_stimulus Pro-inflammatory Stimulus cluster_microglia Microglia Stimulus e.g., Nerve Injury Resting_Microglia Resting Microglia Stimulus->Resting_Microglia Activated_Microglia Activated Microglia Resting_Microglia->Activated_Microglia Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Activated_Microglia->Proinflammatory_Cytokines Release Sigma1R_Microglia Sigma-1 Receptor Sigma1R_Microglia->Resting_Microglia Modulates Activation BD1047 BD-1047 BD1047->Sigma1R_Microglia Antagonism

Caption: BD-1047 attenuates microglia activation.

Experimental Workflows

The characterization of BD-1047 involves a series of in vitro and in vivo experiments to determine its pharmacological properties.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Binding_Assay Radioligand Binding Assays (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ imaging) Binding_Assay->Functional_Assay Animal_Models Animal Models of Disease (e.g., Neuropathic Pain, Psychosis) Functional_Assay->Animal_Models Behavioral_Tests Behavioral Testing (e.g., von Frey, Hot Plate) Animal_Models->Behavioral_Tests Molecular_Analysis Molecular Analysis (e.g., Western Blot, IHC) Behavioral_Tests->Molecular_Analysis

Caption: Experimental workflow for BD-1047 characterization.

Conclusion and Future Directions

This compound has proven to be an indispensable tool for investigating the complex roles of the σ₁ receptor. Its high affinity and selectivity have enabled researchers to dissect the involvement of this receptor in a multitude of physiological and pathological processes. The data summarized in this guide highlight its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

Future research should continue to explore the intricate signaling pathways modulated by σ₁ receptor antagonism. A deeper understanding of these mechanisms will be crucial for the rational design of next-generation σ₁ receptor ligands with improved efficacy and safety profiles. Furthermore, clinical investigations are warranted to translate the promising preclinical findings of BD-1047 and related compounds into tangible benefits for patients.

The Sigma-1 Receptor Antagonist BD-1047 Dihydrobromide: A Modulator of Intracellular Calcium Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses. A critical aspect of the sigma-1 receptor's function is its regulation of intracellular calcium (Ca²⁺) homeostasis, a ubiquitous second messenger that governs numerous physiological processes. This technical guide provides a comprehensive overview of the role of BD-1047 in modulating intracellular calcium, with a focus on its effects on voltage-gated calcium channels and store-operated calcium entry. We will delve into the quantitative effects of BD-1047, detail the experimental protocols used to elucidate its mechanisms, and visualize the key signaling pathways involved.

Core Mechanism of Action

BD-1047 exerts its influence on intracellular calcium primarily through its antagonism of the sigma-1 receptor. The sigma-1 receptor itself is a key regulator of calcium signaling. Activation of the sigma-1 receptor has been shown to attenuate Ca²⁺ influx through various channels, thereby playing a neuroprotective role in certain contexts. By antagonizing this receptor, BD-1047 effectively removes this inhibitory brake, leading to a potentiation of intracellular calcium influx under specific conditions.

Two primary pathways have been identified through which BD-1047 modulates intracellular calcium:

  • Potentiation of L-type Voltage-Gated Calcium Channels (VGCCs): In retinal ganglion cells, BD-1047 has been demonstrated to enhance the influx of Ca²⁺ through L-type VGCCs that are activated by membrane depolarization.[1] This action is contrary to the effect of sigma-1 receptor agonists, which inhibit this influx.[1] This suggests that the sigma-1 receptor tonically suppresses L-type VGCC activity, and BD-1047 relieves this suppression.

  • Enhancement of Store-Operated Calcium Entry (SOCE): The sigma-1 receptor can inhibit SOCE by interacting with the STIM1 protein, the endoplasmic reticulum Ca²⁺ sensor. This interaction attenuates the coupling of STIM1 to the Orai1 channel in the plasma membrane, thereby reducing Ca²⁺ entry. As an antagonist, BD-1047 is proposed to disrupt this inhibitory interaction, leading to an enhancement of SOCE.

Quantitative Data on BD-1047's Effect on Intracellular Calcium

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of BD-1047 on intracellular calcium dynamics.

Table 1: Effect of BD-1047 on KCl-Induced Calcium Influx in Purified Retinal Ganglion Cells

TreatmentAgonist/AntagonistConcentrationEffect on KCl-Induced Ca²⁺ InfluxReference
BD-1047Sigma-1 AntagonistNot SpecifiedPotentiation[1]
(+)-SKF10047Sigma-1 AgonistNot SpecifiedInhibition[1]
(+)-PentazocineSigma-1 AgonistNot SpecifiedInhibition[1]
VerapamilL-type VGCC BlockerNot Specified57% decrease[1]

Note: Specific concentrations and percentage of potentiation for BD-1047 were not available in the cited abstract. The effect is described as a "potentiation" of calcium ion influx.

Table 2: Role of BD-1047 in Modulating Sigma-1 Agonist Effects on L-type VGCCs

Pre-treatmentSubsequent TreatmentEffect on KCl-Induced Ca²⁺ InfluxReference
(+)-SKF10047 (agonist)-Inhibition[1]
BD-1047 (antagonist)(+)-SKF10047 (agonist)Abolished inhibitory effect[1]
(+)-Pentazocine (agonist)-Inhibition[1]
BD-1047 (antagonist)(+)-Pentazocine (agonist)Abolished inhibitory effect[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms described, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the effects of BD-1047 on intracellular calcium.

BD1047_L_type_VGCC_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum L_type_VGCC L-type Voltage-Gated Calcium Channel Ca_influx Ca²⁺ Influx L_type_VGCC->Ca_influx Mediates Sigma1R Sigma-1 Receptor Sigma1R->L_type_VGCC Inhibits Depolarization Membrane Depolarization (e.g., KCl) Depolarization->L_type_VGCC Activates BD1047 BD-1047 BD1047->Sigma1R Antagonizes Sigma1_Agonist Sigma-1 Agonist Sigma1_Agonist->Sigma1R Activates

BD-1047's potentiation of L-type VGCC-mediated Ca²⁺ influx.

BD1047_SOCE_pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane ER_Ca_Store ER Ca²⁺ Store STIM1 STIM1 ER_Ca_Store->STIM1 Activates Orai1 Orai1 Channel STIM1->Orai1 Activates Sigma1R Sigma-1 Receptor Sigma1R->STIM1 Inhibits coupling to Orai1 Ca_influx Ca²⁺ Influx (SOCE) Orai1->Ca_influx Store_Depletion ER Ca²⁺ Store Depletion Store_Depletion->ER_Ca_Store Causes BD1047 BD-1047 BD1047->Sigma1R Antagonizes

BD-1047's enhancement of Store-Operated Calcium Entry (SOCE).

Experimental_Workflow Start Start Isolate_RGCs Isolate Retinal Ganglion Cells (RGCs) via Immunopanning Start->Isolate_RGCs Culture_RGCs Culture Purified RGCs on Poly-D-lysine/Laminin Isolate_RGCs->Culture_RGCs Load_Fura2 Load RGCs with Fura-2 AM (Calcium Indicator) Culture_RGCs->Load_Fura2 Pre_incubation Pre-incubate with BD-1047, Sigma-1 Agonist, or Vehicle Load_Fura2->Pre_incubation Depolarize Induce Depolarization (e.g., 20 mM KCl) Pre_incubation->Depolarize Image_Acquisition Acquire Fluorescence Images (340/380 nm excitation) Depolarize->Image_Acquisition Data_Analysis Analyze 340/380 nm Ratio to Determine [Ca²⁺]i Image_Acquisition->Data_Analysis End End Data_Analysis->End

Experimental workflow for assessing BD-1047's effect on Ca²⁺.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the isolation of retinal ganglion cells and subsequent calcium imaging.

Protocol 1: Purification of Rat Retinal Ganglion Cells (RGCs) by Sequential Immunopanning

Materials:

  • P3-P7 Sprague-Dawley rat pups

  • Panning plates coated with anti-macrophage antibody and Thy1.1 antibody

  • Papain solution

  • DNase I

  • Low and high ovomucoid solutions

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Neurobasal medium supplemented with B27, glutamine, brain-derived neurotrophic factor (BDNF), and ciliary neurotrophic factor (CNTF)

  • Poly-D-lysine and laminin-coated coverslips

Procedure:

  • Tissue Dissection: Euthanize P3-P7 rat pups and enucleate the eyes. Dissect the retinas in ice-cold DPBS.

  • Enzymatic Digestion: Incubate the retinas in a papain solution containing DNase I at 37°C to dissociate the tissue into a single-cell suspension.

  • Cell Suspension Preparation: Gently triturate the digested retinas to create a single-cell suspension. Stop the digestion by adding a low ovomucoid solution.

  • Negative Selection (Macrophage Removal): Plate the cell suspension onto a panning plate coated with an anti-macrophage antibody. Incubate to allow macrophages to adhere to the plate.

  • Positive Selection (RGC Isolation): Collect the non-adherent cells and transfer them to a panning plate coated with a Thy1.1 antibody, which is specific for RGCs. Incubate to allow RGCs to bind.

  • RGC Collection: Gently wash the plate to remove non-adherent cells. Detach the bound RGCs using a trypsin solution.

  • Cell Plating: Centrifuge the collected RGCs and resuspend them in a defined Neurobasal medium. Plate the purified RGCs onto poly-D-lysine and laminin-coated coverslips for culture.

Protocol 2: Intracellular Calcium Imaging in Purified RGCs using Fura-2 AM

Materials:

  • Purified RGCs cultured on coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound stock solution

  • Sigma-1 receptor agonist (e.g., (+)-SKF10047) stock solution

  • Potassium chloride (KCl) stock solution

  • Fluorescence microscopy system equipped for ratiometric imaging (340 nm and 380 nm excitation filters) and a sensitive camera

Procedure:

  • Fura-2 AM Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS to aid in dye solubilization.

    • Incubate the cultured RGCs in the Fura-2 AM loading solution at 37°C for 30-45 minutes in the dark.

    • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

  • Drug Application:

    • Mount the coverslip with the Fura-2 loaded RGCs onto the microscope stage.

    • Perfuse the cells with HBSS to establish a baseline fluorescence ratio.

    • For antagonist studies, pre-incubate the cells with the desired concentration of BD-1047 for a specified period.

    • For agonist studies, perfuse the cells with the sigma-1 agonist. To test for antagonism, apply the agonist in the presence of BD-1047.

  • Stimulation and Image Acquisition:

    • To induce membrane depolarization and activate L-type VGCCs, perfuse the cells with a high concentration of KCl (e.g., 20 mM) in HBSS.

    • Continuously acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm. The emission is typically collected around 510 nm.

  • Data Analysis:

    • Select individual cells as regions of interest (ROIs).

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each ROI over time.

    • An increase in the F340/F380 ratio corresponds to an increase in intracellular Ca²⁺ concentration.

    • Quantify the peak change in the fluorescence ratio in response to KCl stimulation under different drug conditions.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the sigma-1 receptor in cellular function. Its ability to modulate intracellular calcium by potentiating L-type VGCCs and potentially enhancing SOCE highlights the intricate control the sigma-1 receptor exerts over calcium homeostasis. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting the sigma-1 receptor in pathologies where calcium dysregulation is a key feature, such as neurodegenerative diseases and certain types of pain. Further studies are warranted to establish detailed dose-response relationships and to fully elucidate the downstream consequences of BD-1047-mediated calcium modulation in various cellular contexts.

References

Investigating the Dichotomy of BD-1047 Dihydrobromide: A Technical Guide to its Central and Peripheral Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1047 dihydrobromide, a potent and selective sigma-1 (σ1) receptor antagonist, has emerged as a critical pharmacological tool for dissecting the multifaceted roles of this enigmatic receptor in cellular function and disease. This technical guide provides an in-depth analysis of the central versus peripheral effects of BD-1047, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document aims to facilitate a deeper understanding of BD-1047's mechanism of action and its therapeutic potential. The distinct actions of BD-1047 in the central nervous system and the periphery underscore the ubiquitous and complex nature of sigma-1 receptor signaling, paving the way for targeted therapeutic strategies.

Introduction

The sigma-1 receptor, once misclassified as an opioid receptor, is now recognized as a unique ligand-regulated molecular chaperone residing at the endoplasmic reticulum-mitochondrion interface.[1][2] It plays a crucial role in modulating a variety of intracellular signaling pathways and is implicated in numerous physiological and pathological processes, including pain perception, neuroprotection, and psychiatric disorders.[3][4] this compound has been instrumental in elucidating these functions.[3][4] This guide synthesizes the current understanding of how BD-1047 exerts its effects both within and outside the central nervous system.

Quantitative Data Summary

The following tables provide a consolidated overview of the quantitative data associated with this compound, including its binding affinity and effective dosages in various experimental models.

Table 1: Receptor Binding Affinity of BD-1047

Receptor SubtypeKi (nM)SpeciesReference
Sigma-1 (σ1)0.93Rat[5]
Sigma-2 (σ2)47Rat[5]

Ki: Inhibitory constant, a measure of binding affinity.

Table 2: Effective Doses of BD-1047 in In Vivo Models

ModelSpeciesRoute of AdministrationDose RangeObserved EffectReference
Bone Cancer PainRatIntrathecal120 nmolAttenuation of mechanical allodynia[6]
Neuropathic Pain (CCD)RatOral10-100 mg/kgDose-dependent suppression of allodynia[7]
Inflammatory Pain (CFA)RatOral10-100 mg/kgDose-dependent inhibition of hyperalgesia[8]
Orofacial Pain (Formalin)MouseIntraperitoneal1-10 mg/kgAnti-nociceptive effects[9]
Headache (Capsaicin)RatIntraperitonealNot specifiedAttenuation of pain behavior[10]
Antipsychotic ModelsMouseIntraperitoneal10 mg/kgAttenuation of apomorphine-induced climbing[11][12]

CCD: Chronic Compression of Dorsal Root Ganglion; CFA: Complete Freund's Adjuvant.

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to characterize the effects of BD-1047.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of BD-1047 for the sigma-1 receptor.

  • Tissue Preparation: Guinea pig liver membranes are often used due to the high expression of sigma-1 receptors. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 8.0) and centrifuged to pellet the membranes, which are then resuspended.

  • Assay Conditions: Competition binding experiments are performed by incubating the membrane preparation with a constant concentration of a radiolabeled sigma-1 ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (BD-1047).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Assessment of Mechanical Allodynia in Rodent Models

This protocol is used to quantify pain-like behaviors in animal models of neuropathic or inflammatory pain.

  • Animal Habituation: Rats or mice are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

  • Application of von Frey Filaments: A series of calibrated von Frey filaments, which apply a specific amount of force, are applied to the plantar surface of the animal's paw.[13]

  • Assessment of Withdrawal Threshold: The stimulus is applied with increasing force until the animal withdraws its paw. A positive response is a sharp withdrawal of the paw. The 50% withdrawal threshold is often determined using the up-down method.[14]

  • Drug Administration: BD-1047 or a vehicle control is administered via the desired route (e.g., intraperitoneal, oral, intrathecal) at a specified time before the behavioral testing.

  • Data Analysis: The withdrawal thresholds of the drug-treated group are compared to the vehicle-treated group to determine the anti-allodynic effect of BD-1047.

Immunohistochemistry for Protein Expression in the Spinal Cord

This protocol is used to visualize and quantify the expression of specific proteins (e.g., c-Fos, p-p38) in the spinal cord.

  • Tissue Preparation: Following behavioral testing, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The spinal cord is then dissected and post-fixed.

  • Sectioning: The fixed tissue is cryoprotected in a sucrose (B13894) solution and then sectioned using a cryostat.

  • Immunostaining: The sections are incubated with primary antibodies specific for the protein of interest (e.g., anti-c-Fos, anti-phospho-p38). This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Imaging and Analysis: The stained sections are imaged using a fluorescence microscope. The number of labeled cells or the intensity of the fluorescence in specific regions of the spinal cord (e.g., the dorsal horn) is quantified to assess the effect of BD-1047 on protein expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by BD-1047 and a typical experimental workflow for its investigation.

Central Effects of BD-1047 in Neuropathic Pain

central_effects cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Spinal Cord) Nerve Injury Nerve Injury Sigma1R Sigma-1 Receptor Nerve Injury->Sigma1R Upregulates Microglia_Activation Microglia Activation Nerve Injury->Microglia_Activation NMDA_R NMDA Receptor Sigma1R->NMDA_R Potentiates pNR1 pNR1 (Phosphorylated) NMDA_R->pNR1 Ca_Influx Ca2+ Influx pNR1->Ca_Influx Central_Sensitization Central Sensitization Ca_Influx->Central_Sensitization Microglia_Activation->Central_Sensitization Pain Pain Perception Central_Sensitization->Pain BD1047 BD-1047 BD1047->Sigma1R Inhibits peripheral_effects cluster_periphery Peripheral Tissue cluster_spinal_cord Spinal Cord Inflammation Inflammation DRG_Neuron DRG Neuron (IB4-positive) Inflammation->DRG_Neuron Sigma1R_DRG Sigma-1 Receptor DRG_Neuron->Sigma1R_DRG Upregulates CCL2_Release CCL2 Release Sigma1R_DRG->CCL2_Release Promotes Microglia Microglia CCL2_Release->Microglia Activates BD1047 BD-1047 BD1047->Sigma1R_DRG Inhibits p38_MAPK p-p38 MAPK Microglia->p38_MAPK Neuronal_Activation Neuronal Activation p38_MAPK->Neuronal_Activation Pain Pain Perception Neuronal_Activation->Pain experimental_workflow Induce_Model Induce Pathological Model (e.g., Neuropathic Pain, Inflammation) Administer_BD1047 Administer BD-1047 (Varying Doses and Routes) Induce_Model->Administer_BD1047 Behavioral_Testing Behavioral Testing (e.g., von Frey Test for Allodynia) Administer_BD1047->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Spinal Cord, DRG) Behavioral_Testing->Tissue_Collection Molecular_Analysis Molecular Analysis (e.g., Immunohistochemistry, Western Blot) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

References

BD-1047 Dihydrobromide: A Comprehensive Technical Guide to its Impact on Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microglial activation is a hallmark of neuroinflammation and a critical contributor to the pathogenesis of numerous neurodegenerative and neurological disorders. The sigma-1 receptor (σ1R) has emerged as a key modulator of microglial function. This technical guide provides an in-depth analysis of BD-1047 dihydrobromide, a potent and selective σ1R antagonist, and its impact on microglial activation. Through a comprehensive review of preclinical studies, this document elucidates the mechanism of action of BD-1047, its effects on microglial polarization, and its modulation of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting neuroinflammation.

Introduction to this compound

This compound is a high-affinity, selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. The σ1R is involved in the regulation of numerous cellular processes, including calcium signaling, ion channel function, and cellular stress responses. In the central nervous system (CNS), the σ1R is expressed in various cell types, including neurons and glial cells, such as microglia.

Mechanism of Action: Targeting the Sigma-1 Receptor in Microglia

BD-1047 exerts its effects by binding to and inhibiting the σ1R. In microglia, the activation of σ1R is associated with a pro-inflammatory phenotype. By antagonizing this receptor, BD-1047 effectively dampens the pro-inflammatory response of microglia to various stimuli. This inhibitory action helps to shift the microglial phenotype from a pro-inflammatory M1 state towards a more anti-inflammatory and neuroprotective M2 state.

Impact on Microglial Activation and Polarization

Microglia can adopt different activation states, broadly categorized as the classical (M1) pro-inflammatory phenotype and the alternative (M2) anti-inflammatory phenotype. An imbalance with a predominance of M1 microglia contributes to neuronal damage in various neurological conditions. BD-1047 has been shown to modulate this balance by suppressing the M1 phenotype and promoting the M2 phenotype.

Suppression of Pro-inflammatory (M1) Markers

BD-1047 has been demonstrated to significantly reduce the expression and release of key M1 markers in activated microglia.

MarkerCell TypeStimulusBD-1047 ConcentrationObserved EffectReference
iNOS BV-2 microgliaMethamphetaminePretreatment with BD-1047Attenuated the methamphetamine-induced increase in the iNOS/arginase ratio.[1]
TNF-α BV-2 microgliaLPSNot specifiedSKF83959 (a σ1R modulator), whose effects were blocked by BD-1047, suppressed TNF-α expression.[2]
IL-1β BV-2 microgliaLPSNot specifiedSKF83959 (a σ1R modulator), whose effects were blocked by BD-1047, suppressed IL-1β expression.[2]
IL-6 BV-2 microgliaLPSNot specifiedSKF83959 (a σ1R modulator), whose effects were blocked by BD-1047, suppressed IL-6 expression.[2]
NO BV-2 microgliaLPSNot specifiedSKF83959 (a σ1R modulator), whose effects were blocked by BD-1047, suppressed NO release.[2]
Modulation of Anti-inflammatory (M2) Markers

While direct evidence for BD-1047 upregulating M2 markers is still emerging, its action in reducing the M1/M2 ratio suggests a shift towards a more anti-inflammatory state. For instance, by inhibiting the increase in the iNOS (M1 marker) to arginase (M2 marker) ratio, BD-1047 helps to restore a more balanced microglial phenotype[1].

Signaling Pathways Modulated by BD-1047 in Microglia

BD-1047 influences several key intracellular signaling pathways that are crucial for microglial activation and the inflammatory response.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the p38 and ERK signaling cascades, is heavily involved in the production of pro-inflammatory cytokines. Studies have shown that BD-1047 can attenuate the phosphorylation of p38 MAPK in response to inflammatory stimuli, thereby reducing downstream inflammatory signaling[3].

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK activates Sigma1R Sigma-1 Receptor Sigma1R->p38_MAPK modulates BD1047 BD-1047 BD1047->Sigma1R inhibits p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK phosphorylation NF_kB_Inhibitor IκBα p_p38_MAPK->NF_kB_Inhibitor degrades NF_kB NF-κB p_p38_MAPK->NF_kB activates NF_kB_Inhibitor->NF_kB inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB->Inflammatory_Genes translocates to nucleus and induces

BD-1047 inhibits the p38 MAPK signaling pathway.
PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of microglial function. Evidence suggests that BD-1047 can inhibit the activation of the PI3K/Akt pathway induced by substances like methamphetamine, further contributing to its anti-inflammatory effects.

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor for pro-inflammatory genes. BD-1047 has been shown to prevent the translocation of the NF-κB p65 subunit into the nucleus, thereby inhibiting the transcription of target inflammatory genes.

NFkB_Pathway Inflammatory_Stimulus Inflammatory Stimulus Sigma1R Sigma-1 Receptor Inflammatory_Stimulus->Sigma1R activates IKK IKK Complex Sigma1R->IKK BD1047 BD-1047 BD1047->Sigma1R inhibits IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex inhibits p_IkB p-IκBα IkB->p_IkB NFkB_translocation NF-κB Translocation to Nucleus NFkB_complex->NFkB_translocation Proteasome Proteasome p_IkB->Proteasome degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression

BD-1047's impact on the NF-κB signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of BD-1047 on microglial activation.

Cell Culture
  • Cell Line: BV-2 murine microglial cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

BD-1047 Treatment
  • Preparation: this compound is typically dissolved in sterile water or DMSO to create a stock solution.

  • Treatment: For in vitro studies, cells are often pre-treated with BD-1047 for a specific duration (e.g., 1 hour) before the addition of an inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

  • Concentrations: Effective concentrations in vitro typically range from 1 µM to 20 µM.

Western Blot Analysis for Phosphorylated p38 MAPK

WB_Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p-p38) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

A typical workflow for Western Blot analysis.
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: BCA or Bradford assay.

  • SDS-PAGE: 10-12% polyacrylamide gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody (e.g., from Cell Signaling Technology, Cat# 9212) diluted 1:1000 in blocking buffer, incubated overnight at 4°C.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG diluted 1:5000 in blocking buffer, incubated for 1 hour at room temperature.

  • Detection: Enhanced chemiluminescence (ECL) detection system.

Immunocytochemistry for Iba1
  • Fixation: Cells are fixed with 4% paraformaldehyde (PFA) for 15 minutes.

  • Permeabilization: 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: 1-5% BSA or normal goat serum in PBS for 1 hour.

  • Primary Antibody: Rabbit anti-Iba1 antibody (e.g., from Wako, Cat# 019-19741) diluted 1:500 to 1:1000 in blocking buffer, incubated overnight at 4°C.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG diluted 1:1000 in blocking buffer, incubated for 1 hour at room temperature in the dark.

  • Counterstaining: DAPI for nuclear staining.

  • Imaging: Fluorescence microscopy.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of microglial activation. Its ability to antagonize the sigma-1 receptor leads to a reduction in pro-inflammatory responses and a shift towards a more neuroprotective microglial phenotype. The detailed mechanisms and pathways outlined in this guide provide a solid foundation for further research and development. Future studies should focus on elucidating the precise dose-response relationships in various disease models, exploring the long-term effects of BD-1047 treatment, and investigating its potential in combination therapies. The continued exploration of σ1R antagonists like BD-1047 holds great promise for the development of novel therapeutics for a wide range of neuroinflammatory and neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for BD-1047 Dihydrobromide In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of BD-1047 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist. The protocols and data presented are synthesized from preclinical studies in rodent models and are intended to facilitate experimental design and execution.

Compound Information

  • Compound Name: this compound

  • Synonyms: N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine dihydrobromide

  • Molecular Formula: C₁₃H₂₂Br₂Cl₂N₂

  • Molecular Weight: 437.04 g/mol

  • Mechanism of Action: Selective antagonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum. It has been shown to modulate N-methyl-D-aspartate (NMDA) receptor function and associated signaling pathways.[1][2][3]

  • Key Attributes: Blood-brain barrier permeable.

In Vivo Applications

This compound has been utilized in a variety of in vivo models to investigate the role of the sigma-1 receptor in different physiological and pathological processes. Key research areas include:

  • Pain and Analgesia: Attenuation of neuropathic pain, bone cancer pain, and inflammatory pain.[4][5][6][7]

  • Neuropsychiatric Disorders: Evaluation of antipsychotic-like activity.

  • Substance Abuse and Addiction: Reduction of cocaine-induced toxicity and locomotor activity.

  • Neuroprotection: Investigated for its potential protective effects in various models of neuronal injury.

Quantitative Data Summary

The following tables summarize the dosages and administration routes for this compound as reported in various in vivo studies.

Table 1: Intraperitoneal (i.p.) Administration

Animal ModelDose Range (mg/kg)VehicleStudy FocusReference
Mice1, 3, 10SalineOrofacial Pain (Formalin Model)(Kim et al., 2013)
Mice10Not SpecifiedAntipsychotic Activity (Apomorphine-induced climbing)[8]
MiceNot SpecifiedNot SpecifiedCocaine Toxicity

Table 2: Intrathecal (i.t.) Administration

Animal ModelDoseVehicleStudy FocusReference
Rats120 nmolSalineBone Cancer Pain[4][5]
Rats30 nmolNot SpecifiedNeuropathic Pain (Chronic Constriction Injury)[7]

Table 3: Oral Administration

Animal ModelDose Range (mg/kg)VehicleStudy FocusReference
Rats10, 30, 100Physiological SalineInflammatory Hyperalgesia[9]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, physiological saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Protocol:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the experimental animals, calculate the required concentration of the dosing solution. Assume an injection volume of 5-10 ml/kg for intraperitoneal administration.

  • Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile physiological saline or PBS to the tube. This compound is soluble in water and PBS up to 10 mg/ml and 50 mM, respectively.[6]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Sterilization: For intrathecal or intravenous administration, it is critical to ensure the sterility of the solution. Filter the prepared solution through a sterile 0.22 µm syringe filter into a new sterile vial.

  • Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of stock solutions, consult the manufacturer's guidelines.

Intraperitoneal (i.p.) Injection Protocol (Mouse Model)

This protocol is based on the study of orofacial pain by Kim et al. (2013).

Materials:

  • Prepared this compound solution

  • Experimental mice (e.g., C57BL/6)

  • 1 ml syringes with 25-27 gauge needles

Procedure:

  • Animal Handling: Gently restrain the mouse by securing the scruff of the neck.

  • Positioning: Tilt the mouse to a slight head-down position to allow the abdominal organs to shift anteriorly.

  • Injection Site: Identify the lower right or left abdominal quadrant. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.

  • Administration: Gently depress the plunger to administer the solution. The typical injection volume is 5-10 ml/kg.

  • Withdrawal: Smoothly withdraw the needle.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions. In the cited study, BD-1047 was administered 30 minutes prior to the induction of the pain stimulus.

Signaling Pathways and Experimental Workflows

BD-1047 Experimental Workflow in a Pain Model

The following diagram illustrates a typical experimental workflow for evaluating the analgesic effects of BD-1047 in an animal model of pain.

G cluster_prep Preparation cluster_admin Administration cluster_exp Experiment cluster_analysis Analysis A This compound Powder B Dissolve in Sterile Saline/PBS A->B C Dosing Solution (e.g., 1, 3, 10 mg/kg) B->C E Intraperitoneal Injection C->E D Animal Model (e.g., Mouse, Rat) D->E 30 min pre-stimulus F Induce Pain Stimulus (e.g., Formalin Injection) E->F G Behavioral Assessment (e.g., Nociceptive Score) F->G H Tissue Collection (e.g., Spinal Cord, Brain) G->H I Biochemical Analysis (e.g., Western Blot for p-p38) H->I

Caption: Workflow for in vivo testing of BD-1047 in a pain model.

Sigma-1 Receptor Antagonism of NMDA Receptor Signaling

BD-1047, as a sigma-1 receptor antagonist, is thought to exert its effects, in part, by modulating NMDA receptor signaling cascades, which are crucial in central sensitization and pain processing. The activation of sigma-1 receptors can potentiate NMDA receptor function, leading to increased intracellular calcium and activation of downstream kinases. BD-1047 is proposed to counteract this potentiation.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Glutamate Binding Sigma1_R Sigma-1 Receptor Sigma1_R->NMDA_R Potentiates BD1047 BD-1047 BD1047->Sigma1_R Inhibits PKC PKC Ca_influx->PKC Activates p38_MAPK p38 MAPK PKC->p38_MAPK Activates Central_Sensitization Central Sensitization (Pain) p38_MAPK->Central_Sensitization Leads to

Caption: Proposed signaling pathway of BD-1047 action.

References

Preparing BD-1047 Dihydrobromide for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[1][2] It also exhibits affinity for the sigma-2 (σ₂) receptor, though with approximately 10-fold lower affinity.[3] This compound is a valuable tool for investigating the physiological and pathophysiological roles of sigma-1 receptors, which are implicated in a variety of cellular processes and disease states, including neuropathic pain, neurodegenerative diseases, and cancer.[1][4][5] Proper preparation of this compound is critical for obtaining reliable and reproducible results in in vitro experimental settings. This document provides detailed application notes and protocols for the preparation and use of this compound in various in vitro assays.

Physicochemical and Biological Properties

A clear understanding of the properties of this compound is essential for its effective use in experiments.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀Cl₂N₂ · 2HBr[6]
Molecular Weight 437.04 g/mol [7]
CAS Number 138356-21-5[7]
Appearance White to off-white solid/powder[7]
Purity ≥95% to >99% (vendor specific)[8]
Ki for σ₁ receptor 0.9 nM[6][9]
Ki for σ₂ receptor 47 nM[9]

Preparation of Stock Solutions

The solubility of this compound can vary depending on the solvent and the specific batch of the compound. It is crucial to start by preparing a concentrated stock solution that can be further diluted to the desired working concentrations for various experiments.

Solubility Data:

SolventMaximum ConcentrationNotesSource(s)
Water 5 mg/mL to 50 mM (~21.85 mg/mL) up to 100 mM (~43.7 mg/mL)Can be dissolved to at least 5 mg/mL. Higher concentrations may be achievable.[8]
DMSO 25 mg/mL (57.20 mM) to 50 mg/mL (114.4 mM) up to 100 mM (~43.7 mg/mL)May require sonication. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[2][7][8]
PBS (pH 7.2) 10 mg/mL-[6]

Protocol for Preparing a 10 mM Stock Solution in Water:

  • Weighing: Accurately weigh out 4.37 mg of this compound powder.

  • Dissolving: Add 1 mL of sterile, distilled, or deionized water to the powder.

  • Mixing: Vortex thoroughly to dissolve the compound completely. If solubility issues arise, gentle warming (to 37°C) or brief sonication can be applied.[10]

  • Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

Storage TemperatureDurationNotesSource(s)
-20°C 1 month to ≥ 4 yearsStore in a sealed, desiccated environment.[6][7]
-80°C 6 monthsStore in a sealed, desiccated environment.[7]
+4°C Short-termDesiccate. Suitable for short-term storage.[8]

Experimental Protocols

This compound can be employed in a wide range of in vitro experiments to probe the function of sigma-1 receptors.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

This protocol is designed to assess the effect of BD-1047 on the viability of cultured cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of this compound from your stock solution in the appropriate cell culture medium. A typical concentration range to test could be from 1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of BD-1047. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Example Data:

In 661W mouse photoreceptor cells, a concentration of 100 µM BD-1047 was shown to significantly inhibit cell viability.[3]

Intracellular Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli, and how this is modulated by BD-1047. BD-1047 has been shown to potentiate calcium ion influx through activated L-type voltage-gated calcium channels (VGCCs) and can block the effects of sigma-2 receptor ligands on intracellular calcium release.[11][12]

Methodology:

  • Cell Preparation: Grow cells on glass coverslips suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes.

  • Pre-incubation with BD-1047: After dye loading, wash the cells and incubate them with the desired concentration of BD-1047 in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for a specific period (e.g., 15-30 minutes) before stimulation.

  • Stimulation and Imaging:

    • Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

    • Establish a baseline fluorescence reading.

    • Apply a stimulus known to induce calcium influx or release (e.g., KCl to depolarize the cells and open VGCCs, or a specific agonist).[11]

    • Record the changes in fluorescence over time.

  • Data Analysis: The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Patch-Clamp Electrophysiology

This technique is used to study the effects of BD-1047 on the activity of ion channels. For instance, BD-1047 has been demonstrated to inhibit the Kv2.1 potassium channel.[13][14]

Methodology:

  • Cell Preparation: Use cells expressing the ion channel of interest, either endogenously or through transfection.

  • Electrophysiological Recording:

    • Obtain a whole-cell patch-clamp recording from a single cell.

    • Record baseline channel activity in response to a specific voltage protocol.

  • Application of BD-1047:

    • Prepare the desired concentration of BD-1047 in the extracellular perfusion solution.

    • Apply the BD-1047 containing solution to the cell using a perfusion system.

  • Data Acquisition and Analysis:

    • Record the changes in ion channel currents in the presence of BD-1047.

    • Analyze parameters such as current amplitude, activation, and inactivation kinetics.

Example Data:

In HEK293 cells overexpressing the Kv2.1 channel, 50 µM BD-1047 was shown to significantly reduce the outward current.[13][14]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of BD-1047 and a general experimental workflow.

BD1047_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IonChannel Ion Channels (e.g., L-type Ca²⁺, Kv2.1) Sigma1->IonChannel Modulates BD1047 BD-1047 BD1047->Sigma1 Antagonizes Calcium Intracellular Ca²⁺ Signaling IonChannel->Calcium Influences CellularResponse Downstream Cellular Responses (e.g., Neuronal excitability, Cell viability) Calcium->CellularResponse Leads to In_Vitro_Workflow A Prepare Stock Solution of BD-1047 C Prepare Working Dilutions in Culture Medium/Buffer A->C B Culture Cells of Interest D Treat Cells with BD-1047 and Vehicle Control B->D C->D E Incubate for a Defined Period D->E F Perform In Vitro Assay (e.g., Viability, Ca²⁺ Imaging, E-phys) E->F G Data Acquisition and Analysis F->G

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the selective sigma-1 receptor antagonist, BD-1047 dihydrobromide, in rat models. The information is compiled from various preclinical studies and is intended to guide researchers in designing their experimental paradigms.

Summary of Quantitative Data

The following table summarizes the dosages of this compound used in various rat models, detailing the route of administration, frequency, and observed effects. This allows for easy comparison of effective dose ranges across different research applications.

Route of Administration Dosage Frequency Rat Model Key Findings Reference
Oral 10, 30, 100 mg/kgSingle doseZymosan-induced inflammatory painDose-dependently reduced thermal and mechanical hyperalgesia.[1]
Oral 10, 30, 100 mg/kgDaily for 7 daysComplete Freund's Adjuvant (CFA)-induced inflammatory painDose-dependently attenuated thermal and mechanical hyperalgesia.[1]
Oral 10, 30, 100 mg/kgTwice daily for 6 days (days 0-5 post-surgery)Chronic Compression of Dorsal Root Ganglion (CCD) - Neuropathic PainDose-dependently suppressed the induction of mechanical and cold allodynia.[2]
Oral 10, 30, 100 mg/kgSingle dose (day 7 post-surgery)Chronic Compression of Dorsal Root Ganglion (CCD) - Neuropathic PainProduced anti-nociceptive effects on established mechanical and cold allodynia.[2]
Intrathecal 120 nmolDaily for 3 days (days 5-7 post-operation)Bone Cancer Pain (Walker 256 cells)Attenuated mechanical allodynia and reduced c-Fos expression.[3][4]
Intrathecal 30 nmolTwice daily for 6 days (days 0-5 post-surgery)Chronic Constriction Injury (CCI) - Neuropathic PainSignificantly attenuated CCI-induced mechanical allodynia.[5]
Intracisternal 10, 30, 100 nmol/ratSingle pre-treatmentCapsaicin-induced headache modelDose-dependently reduced capsaicin-induced face grooming behavior.[6]
Microinjection (Red Nucleus) Not specified in molar/mass unitsSingle injectionAttenuation of dystoniaDose-dependently attenuated dystonia produced by DTG (a sigma ligand).[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Oral Administration in an Inflammatory Pain Model
  • Objective: To assess the effect of orally administered BD-1047 on inflammatory pain.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Pain Induction: Intraplantar injection of zymosan or Complete Freund's Adjuvant (CFA).

  • Drug Preparation: this compound is dissolved in physiological saline.

  • Administration Protocol:

    • For acute inflammation (zymosan), a single oral gavage of BD-1047 (10, 30, or 100 mg/kg) is administered 1 hour before the zymosan injection.

    • For chronic inflammation (CFA), oral gavage of BD-1047 (10, 30, or 100 mg/kg) is performed once daily for 7 consecutive days, starting from day 1 post-CFA injection.

  • Behavioral Testing: Thermal hyperalgesia (e.g., Hargreaves test) and mechanical hyperalgesia (e.g., von Frey filaments) are assessed at various time points after pain induction.

Intrathecal Administration in a Neuropathic Pain Model
  • Objective: To evaluate the role of spinal sigma-1 receptors in neuropathic pain using intrathecal BD-1047.[5]

  • Animal Model: Male Sprague-Dawley rats.

  • Pain Induction: Chronic Constriction Injury (CCI) of the sciatic nerve.

  • Drug Preparation: this compound is dissolved in sterile saline.

  • Administration Protocol:

    • Rats are lightly anesthetized with isoflurane.

    • A 30-gauge needle connected to a microsyringe is inserted into the L5-L6 intervertebral space.

    • BD-1047 (30 nmol in a volume of 10 µL) is injected intrathecally.

    • For induction phase studies, injections are administered twice daily from postoperative days 0 to 5.

  • Behavioral Testing: Mechanical allodynia is measured using von Frey filaments before and after drug administration.

Intracisternal Administration in a Headache Model
  • Objective: To investigate the effect of BD-1047 on central nociceptive processing in a model of headache.[6][8]

  • Animal Model: Male Sprague-Dawley rats.

  • Pain Induction: Intracisternal infusion of capsaicin (B1668287).

  • Drug Preparation: this compound is dissolved in artificial cerebrospinal fluid (aCSF).

  • Administration Protocol:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A cannula is implanted into the cisterna magna.

    • BD-1047 (10, 30, or 100 nmol/rat) is infused intracisternally as a pre-treatment before the capsaicin infusion.

  • Behavioral Assessment: The number of face grooming behaviors is counted as an indicator of pain.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway involving the sigma-1 receptor and a typical experimental workflow for evaluating BD-1047 in a pain model.

G cluster_0 Cell Membrane cluster_1 Intracellular Sig1R Sigma-1 Receptor NMDA_R NMDA Receptor Sig1R->NMDA_R Potentiates pNR1 Phosphorylation of NR1 subunit NMDA_R->pNR1 Leads to BD1047 BD-1047 BD1047->Sig1R Antagonizes Ca_influx Ca2+ Influx pNR1->Ca_influx Increases Nociception Nociceptive Signaling (Central Sensitization) Ca_influx->Nociception Promotes G start Start: Select Rat Model (e.g., Sprague-Dawley) pain_induction Induce Pain Model (e.g., CCI, CFA) start->pain_induction baseline Baseline Behavioral Testing (e.g., von Frey) pain_induction->baseline drug_admin Administer BD-1047 or Vehicle (Specify Dose and Route) baseline->drug_admin post_treatment Post-Treatment Behavioral Testing drug_admin->post_treatment data_analysis Data Analysis and Statistical Comparison post_treatment->data_analysis end End: Evaluate Efficacy data_analysis->end

References

Application Notes and Protocols for BD-1047 Dihydrobromide: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term storage, stability, and handling of BD-1047 dihydrobromide, a selective sigma-1 receptor antagonist. The information is intended to ensure the integrity and reliability of the compound in research and development settings. The protocols provided are model procedures based on established pharmaceutical stability testing guidelines and should be adapted and validated for specific laboratory conditions.

Overview of this compound

This compound is a potent and selective antagonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its ability to modulate calcium signaling and interact with various ion channels and receptors makes it a valuable tool in neuroscience research, with potential therapeutic applications in neuropathic pain, neuropsychiatric disorders, and addiction. Given its scientific importance, ensuring its chemical stability during storage and handling is paramount for reproducible experimental outcomes.

Recommended Storage Conditions and Stability

The stability of this compound is dependent on its form (solid or in solution) and the storage conditions. The following tables summarize the recommended storage conditions based on information from various suppliers.

Table 1: Stability of Solid this compound
Storage TemperatureRecommended DurationAdditional Notes
+4°CUp to 12 months[1]Store under desiccating conditions.[1][2]
-20°C≥ 4 years[3]Can be stored for up to 3 years as a powder.[4]
Table 2: Stability of this compound Stock Solutions
SolventStorage TemperatureRecommended Duration
DMSO-20°C1 month[4]
DMSO-80°C6 months to 1 year[4]
Water-20°C1 month
Water-80°C6 months
PBS (pH 7.2)-20°CData not available; prepare fresh.

Note: For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Signaling Pathway of Sigma-1 Receptor Antagonism

BD-1047 acts as an antagonist at the sigma-1 receptor. This receptor is a chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). It plays a crucial role in regulating cellular stress responses and calcium signaling. The following diagram illustrates the general mechanism of sigma-1 receptor action and the point of intervention for an antagonist like BD-1047.

Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane cluster_Mito Mitochondrion S1R_BiP Sigma-1 Receptor-BiP Complex S1R_Active Active Sigma-1 Receptor S1R_BiP->S1R_Active IP3R IP3 Receptor Ca_ER Ca2+ release from ER IP3R->Ca_ER Ca_Mito Ca2+ uptake Cell_Response Modulation of Cellular Response (e.g., Neuronal excitability, Cell survival) Ca_Mito->Cell_Response Stress Cellular Stress / Ligand Binding Stress->S1R_BiP Dissociation BD1047 BD-1047 (Antagonist) BD1047->S1R_Active Inhibition S1R_Active->IP3R Modulation Ca_ER->Ca_Mito

Caption: Sigma-1 receptor activation and antagonism.

Experimental Protocols

The following are representative protocols for assessing the stability of this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Protocol 4.1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mg/mL in DMSO):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve in 1 mL of anhydrous, high-purity DMSO.

    • Vortex until fully dissolved.

    • Store in amber glass vials at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution in the appropriate buffer or cell culture medium immediately before use.

    • If using an aqueous buffer like PBS, be mindful of the final DMSO concentration to avoid precipitation and cellular toxicity. It is recommended to keep the final DMSO concentration below 0.5%.

Protocol 4.2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

    • Store protected from light at room temperature for 24 hours.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of this compound powder in a glass vial.

    • Heat in a calibrated oven at 105°C for 24 hours.

    • Allow to cool, then dissolve in the mobile phase to a suitable concentration for analysis.

  • Photostability:

    • Expose a solution of this compound (1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples, ensuring a parallel control sample is protected from light.

Protocol 4.3: Stability-Indicating HPLC-UV Method (Illustrative Example)

This is a representative HPLC method that would require validation for the specific analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Analysis:

  • Inject a standard solution of undegraded this compound to determine its retention time and peak area.

  • Inject the samples from the forced degradation studies.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

Workflow for this compound Stability Assessment start Start: Obtain this compound method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC-UV) start->method_dev forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) method_dev->forced_deg method_val Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) forced_deg->method_val long_term Initiate Long-Term Stability Study (Recommended Storage Conditions) method_val->long_term sampling Sample at Pre-defined Time Points long_term->sampling analysis Analyze Samples using Validated Method sampling->analysis data_eval Evaluate Data (Assay, Impurities, Degradation Products) analysis->data_eval data_eval->sampling Continue Study report Report Findings and Establish Shelf-Life / Retest Period data_eval->report end End report->end

References

Application Notes and Protocols for Intrathecal Injection of BD-1047 Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BD-1047 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist, for intrathecal administration in preclinical research. The included protocols and data are intended to guide researchers in designing and executing experiments to investigate the role of the σ1 receptor in various physiological and pathological processes, particularly in the context of pain and neuroinflammation.

Application Notes

This compound is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] The σ1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling.[4][5] In the central nervous system, the σ1 receptor plays a significant role in neuronal excitability and plasticity.

Intrathecal administration of BD-1047 allows for targeted delivery to the spinal cord, making it a valuable tool for studying spinal mechanisms of nociception and the development of novel analgesic therapies.[6][7] Research has demonstrated the anti-nociceptive effects of intrathecal BD-1047 in various pain models, including neuropathic pain, inflammatory pain, and bone cancer pain.[8][9][10] The primary mechanism underlying these effects is believed to be the blockade of σ1 receptor-mediated potentiation of N-methyl-D-aspartate (NMDA) receptor function.[1][11][12][13][14] By inhibiting the σ1 receptor, BD-1047 can attenuate the increase in spinal NMDA receptor subunit 1 (NR1) expression and phosphorylation, thereby reducing central sensitization and pain hypersensitivity.[2][9][12]

Furthermore, intrathecal BD-1047 has been shown to modulate neuroinflammatory responses by inhibiting the activation of microglia and astrocytes in the spinal cord.[9][10] This suggests a broader therapeutic potential for σ1 receptor antagonists in conditions involving neuroinflammation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the intrathecal and systemic administration of BD-1047.

Table 1: Effective Dosages of BD-1047 in Rodent Models

Model OrganismPain ModelRoute of AdministrationEffective Dose RangeObserved EffectReference
RatChronic Constriction Injury (CCI)Intrathecal30 nmol (twice daily)Attenuation of mechanical allodynia[12]
RatBone Cancer PainIntrathecal120 nmol (daily for 3 days)Attenuation of mechanical allodynia[9]
MouseFormalin TestIntrathecal10-100 nmolReduction of second phase pain behaviors[13]
RatCapsaicin-induced HeadacheIntraperitoneal1, 5, 10 mg/kgAttenuation of face grooming behavior[11][15]
MouseOrofacial Formalin ModelIntraperitoneal10 mg/kgAnti-nociceptive effects in first and second phases[16]

Table 2: Effects of BD-1047 on Biochemical Markers

Model OrganismPain ModelBD-1047 TreatmentMeasured MarkerResultReference
RatChronic Constriction Injury (CCI)30 nmol, i.t.Spinal pNR1 ExpressionBlocked CCI-induced increase[12]
RatBone Cancer Pain120 nmol, i.t.Spinal c-Fos ExpressionSignificant decrease[9][17]
RatBone Cancer Pain120 nmol, i.t.Spinal Microglia ActivationAttenuated[9]
MouseFormalin Test10-100 nmol, i.t.Spinal pNR1 (Ser896 & Ser897)Reduced expression[13]
MouseOrofacial Formalin Model10 mg/kg, i.p.Trigeminal Nucleus Caudalis pp38Decreased number of pp38-ir cells[16]

Experimental Protocols

Protocol 1: Preparation of this compound for Intrathecal Injection

Materials:

  • This compound powder

  • Sterile saline (0.9% sodium chloride) or artificial cerebrospinal fluid (aCSF)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile saline or aCSF to the tube. This compound is soluble in water-based solutions.[3]

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Prepare fresh on the day of the experiment. If short-term storage is necessary, consult the manufacturer's guidelines; however, for intrathecal administration, freshly prepared and sterile solutions are highly recommended.

Protocol 2: Intrathecal Injection in Rats (Acute Needle Puncture)

Materials:

  • Anesthesia (e.g., isoflurane)

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Hamilton syringe with a 30-gauge or smaller needle

  • Prepared sterile BD-1047 solution

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Shave the fur over the lumbar region of the back.

    • Clean the shaved area with an antiseptic solution.

    • Position the animal on a heating pad to maintain body temperature during the procedure.

  • Injection:

    • Palpate the iliac crests and locate the L5-L6 intervertebral space.

    • Carefully insert the 30-gauge needle connected to the Hamilton syringe into the L5-L6 intervertebral space at a slight angle.

    • A characteristic tail-flick or a slight dural pop may indicate successful entry into the intrathecal space.[18]

    • Slowly inject the desired volume of the BD-1047 solution (typically 10-20 µL for rats) over approximately 10-15 seconds.[7][19]

    • Hold the needle in place for an additional 10-15 seconds to prevent backflow of the injectate.

    • Gently withdraw the needle.

  • Post-Procedure Care:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Observe for any signs of motor impairment or distress. Temporary hind limb paralysis can be a sign of successful injection.[18]

    • Return the animal to its home cage with easy access to food and water.

Visualizations

signaling_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum NMDA_Receptor NMDA Receptor (NR1 Subunit) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Leads to Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->NMDA_Receptor Potentiates BD1047 BD-1047 BD1047->Sigma1_Receptor Inhibits Pain_Stimulus Nociceptive Stimulus Pain_Stimulus->Sigma1_Receptor Activates Central_Sensitization Central Sensitization Ca_Influx->Central_Sensitization Induces Pain_Perception Pain Perception Central_Sensitization->Pain_Perception Increases

Caption: Signaling pathway of BD-1047 action in nociception.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Testing Drug_Prep BD-1047 & Vehicle Preparation Group_Assignment Random Assignment to Groups (Vehicle, BD-1047 Doses) Drug_Prep->Group_Assignment IT_Injection Intrathecal Injection Group_Assignment->IT_Injection Pain_Induction Induction of Pain Model (e.g., CCI, Formalin) IT_Injection->Pain_Induction Behavioral_Testing Behavioral Assessment (e.g., von Frey, Hargreaves) Pain_Induction->Behavioral_Testing Tissue_Collection Spinal Cord Tissue Collection Behavioral_Testing->Tissue_Collection Biochem_Analysis Biochemical Analysis (e.g., Western Blot for pNR1, IHC for c-Fos) Tissue_Collection->Biochem_Analysis Data_Analysis Data Analysis & Interpretation Biochem_Analysis->Data_Analysis

Caption: Experimental workflow for investigating BD-1047's analgesic effects.

References

Application Notes and Protocols for BD-1047 Dihydrobromide in the Conditioned Place Preference Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BD-1047 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist, in the conditioned place preference (CPP) paradigm. This document includes detailed experimental protocols derived from published research, quantitative data summaries, and diagrams of the experimental workflow and associated signaling pathways.

Introduction

The conditioned place preference paradigm is a widely utilized preclinical model to assess the rewarding or aversive properties of drugs. It relies on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment is indicative of the substance's rewarding effects.[1][2][3] BD-1047 has been instrumental in elucidating the role of the sigma-1 receptor in the mechanisms of drug reward and addiction. As a selective antagonist, BD-1047 has been shown to modulate the rewarding effects of various drugs of abuse, highlighting the therapeutic potential of targeting the sigma-1 receptor.[4][5][6][7]

Mechanism of Action

BD-1047 is a selective functional antagonist of sigma receptors, with a higher affinity for the σ1 receptor subtype.[8][9] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various signaling pathways, including calcium signaling, ion channel function, and neurotransmitter release. In the context of drug reward, the sigma-1 receptor is believed to play a crucial role in the development and expression of drug-induced conditioning.[6][7]

Blockade of the sigma-1 receptor by BD-1047 has been demonstrated to interfere with the processing of reward-related contextual information, potentially at the level of the hippocampus and nucleus accumbens.[5] Studies have shown that BD-1047 can attenuate the acquisition and expression of CPP induced by drugs like cocaine and ethanol.[5][6][7] This effect is thought to be mediated, in part, by the modulation of dopaminergic and glutamatergic neurotransmission. Specifically, the sigma-1 receptor can influence the function of N-methyl-D-aspartate (NMDA) receptors and dopamine (B1211576) transporters, both of which are critical for the rewarding effects of many drugs of abuse.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of BD-1047 on conditioned place preference induced by various drugs.

Table 1: Effect of BD-1047 on Cocaine-Induced Conditioned Place Preference

SpeciesCocaine Dose (mg/kg, i.p.)BD-1047 Dose (mg/kg, i.p.)Effect on CPPReference
C57BL/6 Mice201 - 10Significant decrease in acquisition and expression[6][7]
Sprague Dawley RatNot specified (used to establish CPP)0.0036 (ED50)Dose-dependently decreased time in cocaine-associated compartment during reversal learning[4][10]

Table 2: Effect of BD-1047 on Ethanol-Induced Conditioned Place Preference

SpeciesEthanol DoseBD-1047 DoseEffect on CPPReference
Not specifiedNot specifiedNot specifiedBlocked ethanol-induced CPP[5]

Experimental Protocols

The following is a generalized protocol for a conditioned place preference experiment using BD-1047, based on common methodologies reported in the literature.[1][2][3][11]

Materials and Apparatus
  • This compound: Dissolved in sterile saline (0.9% NaCl).

  • Drug of interest (e.g., cocaine HCl): Dissolved in sterile saline.

  • Vehicle: Sterile saline (0.9% NaCl).

  • Conditioned Place Preference Apparatus: A two- or three-compartment box with distinct visual and tactile cues in each compartment. The compartments are separated by a removable guillotine door. An automated tracking system can be used to record the animal's position and time spent in each compartment.

Experimental Workflow Diagram

CPP_Workflow cluster_preconditioning Phase 1: Pre-Conditioning (Habituation & Baseline) cluster_conditioning Phase 2: Conditioning cluster_testing Phase 3: Post-Conditioning Test cluster_treatment BD-1047 Administration pre_test Day 1-3: Habituation & Pre-Test Allow free exploration of all compartments. Record baseline preference. conditioning_drug Drug Paired Days (e.g., 2, 4, 6, 8) Administer Drug of Interest. Confine to one compartment. pre_test->conditioning_drug Unbiased Assignment conditioning_vehicle Vehicle Paired Days (e.g., 3, 5, 7, 9) Administer Vehicle. Confine to the other compartment. pre_test->conditioning_vehicle Unbiased Assignment post_test Day 10: Test Session No injections. Allow free exploration of all compartments. Record time spent in each. conditioning_drug->post_test conditioning_vehicle->post_test bd1047_acq For Acquisition: Administer BD-1047 prior to Drug/Vehicle on conditioning days. bd1047_acq->conditioning_drug bd1047_acq->conditioning_vehicle bd1047_exp For Expression: Administer BD-1047 prior to the Test Session. bd1047_exp->post_test

Caption: Experimental workflow for the conditioned place preference paradigm with BD-1047.

Detailed Procedure

Phase 1: Pre-Conditioning (Habituation and Baseline Preference)

  • Habituation: On Day 1, place each animal in the center compartment (if applicable) and allow it to freely explore the entire apparatus for 15-30 minutes with the guillotine doors removed. This helps to reduce novelty-induced stress.

  • Pre-Test (Baseline Preference): On Day 2, repeat the process from Day 1 and record the time spent in each compartment for each animal. Animals showing a strong unconditioned preference for one compartment (e.g., spending >80% of the time in one side) may be excluded from the study to avoid bias.

Phase 2: Conditioning (Typically 4-8 days)

This phase can be conducted using a biased or unbiased design. In an unbiased design, the drug-paired compartment is randomly assigned. In a biased design, the drug is paired with the initially non-preferred compartment. The following describes an unbiased, counterbalanced design.

  • On conditioning days, divide the animals into groups.

  • Drug Pairing: On specified days (e.g., 3, 5, 7, 9), administer the drug of interest (e.g., cocaine 20 mg/kg, i.p.). Immediately confine the animal to its assigned drug-paired compartment for a set duration (e.g., 30 minutes).

  • Vehicle Pairing: On alternate days (e.g., 4, 6, 8, 10), administer the vehicle (e.g., saline, i.p.) and confine the animal to the other compartment for the same duration.

  • The order of drug and vehicle administration should be counterbalanced across animals.

Administration of BD-1047:

  • To test effects on acquisition: Administer BD-1047 (e.g., 1-10 mg/kg, i.p.) 10-30 minutes prior to the administration of the drug of interest or vehicle on each conditioning day.

  • To test effects on expression: Administer BD-1047 10-30 minutes prior to the post-conditioning test session.

Phase 3: Post-Conditioning Test

  • On the day following the last conditioning session, place the animals back into the apparatus with the guillotine doors removed, in a drug-free state (unless testing for expression with BD-1047).

  • Allow the animals to freely explore the entire apparatus for 15-30 minutes.

  • Record the time spent in each compartment.

  • A significant increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment (or compared to baseline) indicates the development of a conditioned place preference.

Signaling Pathway

The precise signaling cascade downstream of the sigma-1 receptor that is modulated by BD-1047 in the context of CPP is complex and not fully elucidated. However, based on existing literature, a putative pathway can be proposed.

Putative Signaling Pathway of BD-1047 in Modulating Drug-Induced CPP

Signaling_Pathway cluster_drug Drug of Abuse (e.g., Cocaine) cluster_sigma1 Sigma-1 Receptor Activation cluster_downstream Downstream Signaling cluster_output Behavioral Output drug Increases Dopamine in Nucleus Accumbens sigma1 Sigma-1 Receptor drug->sigma1 Activates nmda NMDA Receptor Modulation sigma1->nmda Potentiates p38 p38 MAPK Phosphorylation sigma1->p38 Influences dopamine Dopamine Reuptake Blockade sigma1->dopamine Modulates cpp Conditioned Place Preference (Acquisition & Expression) nmda->cpp p38->cpp dopamine->cpp bd1047 BD-1047 bd1047->sigma1 Antagonizes

Caption: Putative signaling pathway of BD-1047 in modulating drug-induced CPP.

This diagram illustrates that drugs of abuse can lead to the activation of the sigma-1 receptor. This activation, in turn, can modulate downstream signaling pathways involving NMDA receptors and dopamine, contributing to the acquisition and expression of CPP. BD-1047, by antagonizing the sigma-1 receptor, disrupts this cascade, thereby attenuating the rewarding effects of the drug as measured by the CPP paradigm. The involvement of p38 MAPK phosphorylation has also been implicated in sigma-1 receptor signaling in other contexts and may play a role.[12]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the sigma-1 receptor in the neurobiological mechanisms underlying drug reward and addiction. The conditioned place preference paradigm is a robust and reliable method for assessing the effects of BD-1047 on the rewarding properties of various substances. The protocols and data presented here provide a foundation for researchers to design and conduct their own studies to further explore the therapeutic potential of sigma-1 receptor antagonists in the treatment of substance use disorders.

References

Application Notes and Protocols: Experimental Controls for BD-1047 Dihydrobromide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the appropriate experimental controls for studies involving BD-1047 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist. Rigorous experimental design with appropriate controls is critical for interpreting the specific effects of BD-1047 and ensuring the validity of research findings.

Introduction to this compound

BD-1047 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] It displays a high affinity for the σ1 receptor (Ki = 0.93 nM) and a lower affinity for the sigma-2 (σ2) receptor (Ki = 47 nM).[4] BD-1047 is widely used as a pharmacological tool to investigate the physiological and pathophysiological roles of the σ1 receptor in various processes, including neurotransmission, ion channel modulation, cellular survival, and proliferation.[5][6] Its effects have been studied in the context of neuropsychiatric disorders, neuropathic pain, and cancer.[3][5][7]

General Principles for Experimental Controls

To unequivocally attribute an observed effect to the σ1 receptor antagonist activity of BD-1047, a multi-faceted approach to controls is essential. This includes:

  • Vehicle Control: To account for any effects of the solvent used to dissolve BD-1047.

  • Positive Controls: To confirm that the experimental system is responsive to σ1 receptor modulation.

  • Negative Controls: To rule out non-specific or off-target effects of BD-1047.

  • Genetic Controls: To provide the most definitive evidence for σ1 receptor-mediated effects.

In Vitro Experimental Controls

Cell-Based Assays (e.g., Viability, Apoptosis, Calcium Imaging)

Table 1: Recommended Controls for In Vitro Studies with BD-1047

Control Type Reagent/Method Purpose Typical Concentration/Condition
Vehicle Control DMSO or SalineTo control for the effects of the solvent.Match the final concentration used for BD-1047 (typically <0.1%).
Positive Control σ1 Receptor Agonists: - PRE-084- (+)-PentazocineTo demonstrate the antagonistic action of BD-1047 by reversing or preventing the agonist's effect.[5][6]1-10 µM
Negative Control Inactive Enantiomer (if available) To control for non-receptor-mediated effects.Match the concentration of BD-1047.
Structurally similar but inactive compound To ensure the observed effect is not due to the general chemical structure of BD-1047.Match the concentration of BD-1047.
Genetic Control σ1 Receptor Knockdown (siRNA/shRNA) To confirm that the effect of BD-1047 is dependent on the presence of the σ1 receptor.[5]Pre-treatment before BD-1047 application.
σ1 Receptor Knockout (CRISPR/Cas9) cells To validate the specificity of BD-1047 by showing a lack of effect in cells without the receptor.[8]Compare BD-1047 effects in wild-type vs. knockout cells.
Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Pre-treatment (for antagonist studies):

    • Add this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) to the designated wells.

    • Include a vehicle control group (e.g., DMSO at the same final concentration as the highest BD-1047 concentration).

    • Incubate for 1-2 hours.

  • Treatment:

    • Add the stimulus or σ1 receptor agonist (e.g., PRE-084 at 10 µM) to the appropriate wells, including those pre-treated with BD-1047.

    • Maintain a control group with only vehicle, a group with only BD-1047, and a group with only the agonist.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Table 2: Example Data from a Cell Viability Study

Treatment Group Concentration Mean Absorbance (570 nm) Cell Viability (%)
Vehicle Control-1.25100
PRE-08410 µM1.55124
BD-104710 µM1.2398.4
BD-1047 + PRE-08410 µM + 10 µM1.28102.4

In Vivo Experimental Controls

Animal Models (e.g., Pain, Neuropsychiatric Disorders)

Table 3: Recommended Controls for In Vivo Studies with BD-1047

Control Type Substance/Method Purpose Typical Dose/Route
Vehicle Control Saline or other appropriate vehicleTo control for the effects of the injection vehicle and the stress of administration.Match the volume and route of administration for BD-1047.
Positive Control σ1 Receptor Agonists: - PRE-084- (+)-PentazocineTo demonstrate the antagonistic effect of BD-1047 in a relevant behavioral or physiological model.[5]1-10 mg/kg, i.p.
Clinically relevant drug To compare the efficacy of BD-1047 to a standard treatment for the condition being studied (e.g., gabapentin (B195806) for neuropathic pain).[9]Varies depending on the drug.
Negative Control Inactive enantiomer or structural analog To control for non-specific behavioral effects.Match the dose and route of BD-1047.
Genetic Control σ1 Receptor Knockout animals To confirm that the in vivo effects of BD-1047 are mediated by the σ1 receptor.[5][10]Compare the effects of BD-1047 in wild-type vs. knockout animals.
Experimental Protocol: Hot Plate Test for Analgesia
  • Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and the hot plate apparatus (maintained at 55 ± 0.5°C) for at least 30 minutes before the experiment.

  • Baseline Measurement: Determine the baseline latency for each animal to show a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Drug Administration:

    • Administer this compound (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) injection.

    • Administer the vehicle control to a separate group.

    • For antagonist studies, administer a σ1 receptor agonist (e.g., PRE-084) with or without BD-1047 pre-treatment.

  • Post-treatment Measurements: Measure the hot plate latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Calculate the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Table 4: Example Data from a Hot Plate Study

Treatment Group Dose (mg/kg, i.p.) Mean Latency at 30 min (s) % MPE at 30 min
Vehicle Control-8.50
PRE-084515.231.2
BD-1047109.02.3
BD-1047 + PRE-08410 + 59.86.0

Visualization of Experimental Design and Signaling Pathways

Experimental Workflow for In Vitro Antagonist Study

G cluster_0 Cell Culture and Seeding cluster_1 Treatment Groups cluster_2 Assay and Data Collection start Plate Cells incubation1 Overnight Incubation start->incubation1 vehicle Vehicle Control incubation1->vehicle agonist Sigma-1 Agonist (e.g., PRE-084) incubation1->agonist antagonist BD-1047 incubation1->antagonist combination BD-1047 + Agonist incubation1->combination assay Perform Assay (e.g., MTT, Calcium Imaging) vehicle->assay agonist->assay antagonist->assay combination->assay readout Measure Readout assay->readout analysis Data Analysis readout->analysis

Caption: Workflow for an in vitro experiment to test the antagonistic effect of BD-1047.

Simplified Sigma-1 Receptor Signaling Pathway

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Signaling cluster_2 Pharmacological Intervention S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R modulates IonChannels Ion Channels (e.g., K+, NMDA) S1R->IonChannels modulates Ca Ca2+ Release IP3R->Ca CellSurvival Cell Survival / Proliferation Ca->CellSurvival IonChannels->CellSurvival Agonist Sigma-1 Agonist (e.g., PRE-084) Agonist->S1R activates BD1047 BD-1047 BD1047->S1R inhibits

References

Dissolving and Administering BD-1047 Dihydrobromide for In Vivo Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and administration of BD-1047 dihydrobromide for in vivo animal studies. BD-1047 is a selective sigma-1 (σ1) receptor antagonist, a valuable tool for investigating the role of this receptor in various physiological and pathological processes, including pain, neuropsychiatric disorders, and addiction.[1][2]

Data Presentation: Solubility and Dosage

Proper dissolution and administration of this compound are critical for obtaining reliable and reproducible results in animal experiments. The following tables summarize the key quantitative data regarding its solubility and established dosages from preclinical research.

Solubility Data

This compound exhibits good solubility in common laboratory solvents. The choice of solvent will depend on the intended route of administration and the desired concentration.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water50 - 100 mM[3]21.85 - 87 mg/mL[3]Ultrasonic agitation may be required to achieve higher concentrations.[4][5] For in vivo use, ensure the solution is sterile-filtered (0.22 µm filter).[4]
DMSO50 - 100 mM[3]21.85 - 50 mg/mL[3]Use fresh, anhydrous DMSO as it is hygroscopic, which can affect solubility.[4] Often used as a stock solution solvent.
PBS (pH 7.2)Not explicitly stated in mM10 mg/mL[6]A suitable vehicle for parenteral injections.
In Vivo Formulation Examples

For systemic administration, this compound is often prepared in a vehicle solution to ensure biocompatibility and appropriate delivery.

Vehicle CompositionFinal ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL[5]A multi-component vehicle suitable for achieving a clear solution for injection.[5]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[5]Utilizes a cyclodextrin (B1172386) to enhance solubility and is appropriate for in vivo administration.[5]
Carboxymethylcellulose-sodium (CMC-Na) solution≥ 5 mg/mLForms a homogenous suspension suitable for oral administration.
Recommended Dosages for Animal Studies

The dosage of this compound can vary depending on the animal model, the research question, and the route of administration. The most commonly reported route is intraperitoneal (i.p.) injection.

Animal ModelRoute of AdministrationDosage RangeStudy Focus
MiceIntraperitoneal (i.p.)1, 3, 10 mg/kg[5][7]Orofacial pain, antipsychotic-like activity[8][4][7]
RatsIntrathecal120 nmol[9]Bone cancer pain[9]
RatsMicroinjection (into red nucleus)Not specified in mg/kgDystonia[2]

Experimental Protocols

Below are detailed protocols for the preparation of this compound solutions and their administration for in vivo studies.

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is suitable for preparing a solution for systemic administration in rodents.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose (e.g., 10 mg/kg) and injection volume (e.g., 10 mL/kg).

  • Prepare a stock solution (optional but recommended):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of BD-1047 in 1 mL of DMSO.

    • Vortex thoroughly. If needed, use an ultrasonic water bath to aid dissolution.

  • Prepare the final dosing solution:

    • Dilute the DMSO stock solution with sterile saline to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of sterile saline.

    • Vortex the final solution to ensure it is homogenous.

  • Sterilization:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube or directly into the dosing syringes.

  • Administration:

    • Administer the solution to the animals via intraperitoneal injection at the calculated volume based on their body weight. In mice, BD-1047 is often administered 30 minutes before the experimental challenge.[7]

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experiment weigh Weigh BD-1047 dissolve Dissolve in Vehicle (e.g., Saline or DMSO/Saline) weigh->dissolve sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter injection Administer Solution (e.g., i.p. injection) sterile_filter->injection animal_model Animal Model (e.g., Mouse, Rat) animal_model->injection timing Pre-treatment Time (e.g., 30 min prior) injection->timing challenge Experimental Challenge (e.g., Formalin Injection) timing->challenge observation Behavioral/Molecular Observation challenge->observation

Caption: Workflow for preparing and administering BD-1047.

Signaling Pathway Modulation

BD-1047 exerts its effects primarily by antagonizing the sigma-1 receptor, which is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its antagonism can modulate various downstream signaling pathways, particularly those involved in nociception and neuronal sensitization.

Key Signaling Events Modulated by BD-1047
  • NMDA Receptor Function: The sigma-1 receptor can potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor. By antagonizing the sigma-1 receptor, BD-1047 can reduce NMDA receptor-mediated nociceptive responses.[10] This includes decreasing the phosphorylation of the NR1 subunit of the NMDA receptor.[10]

  • MAPK Pathway: In models of orofacial pain, BD-1047 has been shown to reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule in pain and inflammation, without affecting the phosphorylation of ERK.[7]

  • Microglial Activation: In a rat model of bone cancer pain, administration of BD-1047 was found to attenuate the activation of microglial cells in the spinal cord.[9]

Visualizing the Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum NMDA_R NMDA Receptor p38 p38 MAPK Phosphorylation NMDA_R->p38 Microglia Microglial Activation NMDA_R->Microglia Sigma1R Sigma-1 Receptor Sigma1R->NMDA_R potentiates BD1047 BD-1047 BD1047->Sigma1R antagonizes Nociception Nociception & Central Sensitization p38->Nociception Microglia->Nociception

Caption: BD-1047 signaling pathway antagonism.

References

Application Notes and Protocols for BD-1047 Dihydrobromide in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1R modulates a variety of ion channels and signaling pathways, making it a significant target in neuroscience and drug discovery, particularly in the context of pain, neurodegenerative diseases, and addiction.[1] Electrophysiology, a cornerstone technique for studying ion channel function and neuronal excitability, is a critical tool for elucidating the mechanisms of action of σ1R ligands like BD-1047.

These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp recordings, focusing on two common experimental systems: Human Embryonic Kidney (HEK293) cells heterologously expressing specific ion channels and primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express σ1Rs and are crucial for sensory and pain research.

Data Presentation

Table 1: Effect of BD-1047 on Kv2.1 Channel Currents in HEK293 Cells
ParameterControlBD-1047 (50 µM)Percent InhibitionReference
Current Density at +50 mV (pA/pF)135 ± 967 ± 15~50%[2]
Half-activation Voltage (V½)6 ± 0.38 mV4 ± 1.75 mVNot Significant[2]
Table 2: General Effects of Sigma-1 Receptor Modulation on Various Ion Channels
Ion Channel TypeEffect of σ1R AgonistsEffect of σ1R Antagonists (e.g., BD-1047)References
Voltage-gated K+ (Kv) ChannelsInhibition (e.g., Kv1.4)Blockade of agonist effect; direct inhibition of some channels (e.g., Kv2.1)[2]
Voltage-gated Na+ (Nav) ChannelsInhibitionBlockade of agonist-induced inhibition[3]
Voltage-gated Ca2+ (Cav) ChannelsModulationBlockade of agonist-induced modulation[4]
NMDA ReceptorsPotentiationBlockade of agonist-induced potentiation[4]

Signaling Pathways and Experimental Workflow

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone that translocates from the endoplasmic reticulum to various cellular compartments to interact with and modulate the function of a wide array of proteins, including ion channels.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane bip BiP s1r Sigma-1 Receptor bip->s1r Inactive State ip3r IP3R s1r->ip3r Ca2+ Signaling Modulation ion_channel Ion Channels (Kv, Nav, Cav, NMDA-R) s1r->ion_channel Modulation ligand Ligand (e.g., Agonist) ligand->s1r Activation & Dissociation from BiP bd1047 BD-1047 bd1047->s1r Antagonism

Caption: Sigma-1 receptor signaling pathway and the antagonistic action of BD-1047.

Whole-Cell Patch-Clamp Experimental Workflow

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment to investigate the effects of BD-1047.

patch_clamp_workflow prep Cell Preparation (HEK293 or DRG Culture) pipette Pipette Fabrication & Filling (Internal Solution) prep->pipette recording Obtain Whole-Cell Configuration (Gigaohm Seal & Rupture) pipette->recording baseline Record Baseline Currents (Control - External Solution) recording->baseline application Bath Apply BD-1047 (External Solution + Compound) baseline->application effect Record Currents in Presence of BD-1047 application->effect washout Washout (Control - External Solution) effect->washout analysis Data Analysis (Current Amplitude, Kinetics, etc.) washout->analysis logical_relationship bd1047 BD-1047 Application s1r_antagonism Sigma-1 Receptor Antagonism bd1047->s1r_antagonism ion_channel_mod Modulation of Ion Channel Activity (e.g., Kv2.1 Inhibition) s1r_antagonism->ion_channel_mod neuronal_excitability Alteration of Neuronal Excitability (e.g., Reduced Firing) ion_channel_mod->neuronal_excitability physiological_effect Physiological Outcome (e.g., Analgesia) neuronal_excitability->physiological_effect

References

Application Notes and Protocols: Measuring the Effects of BD-1047 Dihydrobromide on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047 dihydrobromide is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. The σ1R is implicated in a variety of cellular processes, including ion channel modulation, intracellular calcium signaling, and regulation of oxidative stress. By antagonizing the σ1R, BD-1047 has been shown to modulate various signaling pathways and influence the expression of genes involved in neuropathic pain, neuroprotection, and cancer. These application notes provide detailed protocols for researchers to investigate the effects of BD-1047 on gene expression in cell culture models.

Mechanism of Action

BD-1047 exerts its effects by binding to the sigma-1 receptor and preventing the binding of endogenous ligands. This antagonism can lead to the modulation of several downstream signaling pathways, ultimately altering gene expression. One key mechanism involves the regulation of N-methyl-D-aspartate (NMDA) receptor activity. The σ1R can potentiate NMDA receptor signaling; therefore, antagonism by BD-1047 can lead to a reduction in NMDA receptor-mediated transcription of certain genes.[1][2] Additionally, BD-1047 has been observed to influence the expression of genes related to cellular stress, and protein synthesis pathways, including mTOR and GSK-3β.[3]

Data Presentation

The following table summarizes the observed effects of BD-1047 on the expression of various proteins, as determined by quantitative proteomics in a study on HIV-1 infected monocyte-derived macrophages (MDM) exposed to cocaine.[3][4] This data can serve as a reference for expected changes in protein levels, which often correlate with gene expression changes.

Gene/ProteinUniProt IDSubcellular LocalizationAssociated PathwayFold Change (BD-1047 + Cocaine vs. Cocaine)p-Value
ATP synthase F subunit C1D6R9H7Mitochondrial MembraneMitochondrial ATP Formation2.27.0 × 10⁻³
Proteasome 26S subunit, non-ATPase 2H7C1H2Proteasome ComplexProtein Ubiquitination Pathway-1.61.8 × 10⁻²
Glial Fibrillary Acidic Protein (GFAP)P14136Cytoplasm, Intermediate filamentCytoskeletal regulationDownregulatedNot specified

Note: This table is adapted from a proteomics study and reflects changes at the protein level. Fold changes in mRNA levels may vary and should be determined experimentally.

Experimental Protocols

Herein, we provide detailed protocols for cell culture and treatment with BD-1047, followed by RNA and protein extraction for gene expression analysis via quantitative reverse transcription PCR (qRT-PCR) and Western blotting.

Protocol 1: Cell Culture and Treatment with BD-1047

This protocol outlines the general procedure for treating adherent cell lines with BD-1047.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, PC-12, or other relevant cell lines)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Sterile, nuclease-free water or DMSO for dissolving BD-1047

Procedure:

  • Cell Seeding: Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Growth: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • BD-1047 Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of BD-1047. Include a vehicle control (medium with the same concentration of water or DMSO used to dissolve BD-1047).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). The optimal incubation time should be determined experimentally.

  • Cell Harvesting: After the incubation period, proceed with RNA or protein extraction.

Protocol 2: RNA Extraction and qRT-PCR Analysis

This protocol describes the extraction of total RNA and subsequent analysis of gene expression using qRT-PCR.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (in nuclease-free water)

  • Nuclease-free water

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target genes (e.g., GRIN1 (for NR1), GFAP, MTOR, CAMK2G, GSK3B) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction:

    • Wash the BD-1047-treated and control cells with ice-cold PBS.

    • Lyse the cells directly in the culture plate by adding 1 mL of TRIzol reagent per well (for a 6-well plate) and scraping the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol and incubating for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend in nuclease-free water.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for your target and housekeeping genes.

    • Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the BD-1047-treated and control samples, normalized to the housekeeping gene.

Protocol 3: Protein Extraction and Western Blot Analysis

This protocol details the extraction of total protein and subsequent analysis by Western blotting to assess changes in protein levels.

Materials:

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., NR1, GFAP, mTOR, Camk2γ, GSK-3β) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Wash the BD-1047-treated and control cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer:

    • Separate the protein samples by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.

Mandatory Visualizations

Signaling Pathway of BD-1047 Action

BD1047_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_NMDA NMDA Receptor Complex cluster_nucleus Nucleus Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R modulates NMDAR NMDA Receptor Sigma1R->NMDAR potentiates Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_Signal Ca²⁺ Signaling Ca_ER->Ca_Signal Ca_NMDA Ca²⁺ NMDAR->Ca_NMDA influx Ca_NMDA->Ca_Signal CREB CREB Gene_Expression Gene Expression (e.g., NR1, c-Fos) CREB->Gene_Expression regulates BD1047 BD-1047 BD1047->Sigma1R antagonizes Ca_Signal->CREB activates Experimental_Workflow start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture bd1047_treatment BD-1047 Treatment (Dose-response & Time-course) cell_culture->bd1047_treatment harvest Cell Harvesting bd1047_treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qRT_PCR qRT-PCR rna_extraction->qRT_PCR western_blot Western Blot protein_extraction->western_blot data_analysis Data Analysis (Relative Gene/Protein Expression) qRT_PCR->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for BD-1047 Dihydrobromide in Combination with Pharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of BD-1047 dihydrobromide, a selective sigma-1 receptor antagonist, in combination with other pharmacological agents. The following sections detail quantitative data from preclinical studies, step-by-step experimental protocols, and visualizations of relevant pathways and workflows.

I. Quantitative Data Summary

The following tables summarize the effects of BD-1047 in combination with various pharmacological agents across different preclinical models.

Table 1: BD-1047 in Combination with Antidepressants and Anxiolytics

Combination AgentAnimal ModelKey Quantitative FindingReference
Fluvoxamine (B1237835)Mouse Forced Swim TestBD-1047 (1 mg/kg) significantly antagonized the anti-immobility effect of fluvoxamine (10 mg/kg).[1][1]
Fluvoxamine, Sertraline (B1200038)Mouse Conditioned Fear StressThe reduction in immobility caused by fluvoxamine and sertraline was sensitive to BD-1047.[2]
Dextromethorphan (B48470)Mouse Forced Swim TestPretreatment with BD-1047 (10 mg/kg, i.p.) showed a trend towards attenuating the antidepressant-like effects of dextromethorphan (30 mg/kg).[3][4][3][4]
KetamineMouse Forced Swim TestThe antidepressant-like effects of ketamine were not attenuated by pretreatment with BD-1047.[5][5]
KetamineMouse Tail Suspension TestPretreatment with BD-1047 (3 mg·kg−1·d−1, i.p., for 3 days) significantly weakened the structural and functional restoration of pyramidal neurons in the mPFC by ketamine.[6][6]
PRE-084 (Sigma-1 Agonist)Mouse Forced Swim TestThe antidepressant-like effect of PRE-084 was counteracted by BD-1047 (5 and 10 mg/kg).[7][7]

Table 2: BD-1047 in Combination with Drugs of Abuse

Combination AgentAnimal ModelKey Quantitative FindingReference
CocaineRat Conditioned Place PreferenceBD-1047 (ED50 of 0.0036 mg/kg i.p.) dose-dependently decreased time spent in the cocaine-associated compartment.[8][9][8][9]
CocaineHIV-1 Infected Macrophages (in vitro)BD-1047 (10 µM) decreased HIV-1 p24 levels and cathepsin B secretion in the presence of cocaine.[2][10][11][12][2][10][11][12]
CocaineHIV Encephalitis Mouse ModelPretreatment with BD-1047 prior to cocaine for 14 days decreased cathepsin B expression and p24 antigen levels.[2][12][2][12]

Table 3: BD-1047 in Analgesia Models

Combination AgentAnimal ModelKey Quantitative FindingReference
CapsaicinRat Headache ModelIntracisternal BD-1047 (10, 30, 100 nmol/rat) dose-dependently reduced capsaicin-induced pain behavior.[13][14][13][14]
FormalinMouse Orofacial Pain ModelBD-1047 (10 mg/kg, i.p.) produced significant anti-nociceptive effects in both phases of the formalin test.[15][15]
Zymosan/CFARat Inflammatory HyperalgesiaOral BD-1047 (10, 30, 100 mg/kg) reduced thermal and mechanical hyperalgesia.[16][16]
Walker 256 Carcinoma CellsRat Bone Cancer Pain ModelIntrathecal BD-1047 (120 nmol) attenuated mechanical allodynia.[17][17]

II. Experimental Protocols

1. Protocol: Forced Swim Test (Mouse)

  • Objective: To assess the antidepressant-like effects of a compound by measuring the immobility time of mice in an inescapable water tank.

  • Apparatus: A transparent Plexiglas cylinder (30 cm height x 20 cm diameter) filled with water (24-30°C) to a level of 15 cm.[18]

  • Procedure:

    • Administer BD-1047 (e.g., 10 mg/kg, i.p.) 30 minutes prior to the administration of the test compound (e.g., dextromethorphan, 30 mg/kg, i.p.).[3][4]

    • 30 minutes after the test compound administration, gently place the mouse into the water tank.

    • The total test duration is typically 6 minutes.[18]

    • Record the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.

    • After the test, remove the mouse, dry it, and return it to its home cage.

  • Data Analysis: Compare the immobility time between different treatment groups using ANOVA followed by post-hoc tests.[3]

2. Protocol: Conditioned Fear Stress (Mouse)

  • Objective: To evaluate the anxiolytic potential of a compound by measuring its effect on freezing behavior in an environment previously associated with an aversive stimulus.

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a distinct context (e.g., specific odor, lighting).

  • Procedure:

    • Conditioning Day: Place the mouse in the conditioning chamber. After a 2-minute habituation period, deliver an electric footshock (e.g., 0.8 mA for 2 seconds). The mouse remains in the chamber for another 30 seconds before being returned to its home cage.

    • Test Day (24 hours later): Administer BD-1047 followed by the test compound (e.g., fluvoxamine).

    • Place the mouse back into the conditioning chamber (without the footshock).

    • Record the total duration of freezing behavior over a 5-minute period.

  • Data Analysis: Analyze the percentage of time spent freezing between different treatment groups.

1. Protocol: Cocaine Conditioned Place Preference (Rat)

  • Objective: To assess the ability of BD-1047 to modulate the rewarding properties of cocaine.

  • Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two larger compartments, separated by a smaller neutral central compartment.

  • Procedure:

    • Pre-conditioning Phase (Day 1): Allow the rat to freely explore all three compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.

    • Conditioning Phase (Days 2-5):

      • On alternate days, administer cocaine (e.g., 15 mg/kg, i.p.) and immediately confine the rat to one of the larger compartments for 30 minutes.

      • On the other days, administer saline and confine the rat to the opposite compartment for 30 minutes. The pairing of the drug with a specific compartment should be counterbalanced across animals.

    • Test Day (Day 6): Administer BD-1047 (e.g., 0.0036 mg/kg, i.p.) 10 minutes before placing the rat in the central compartment with free access to all compartments for 15 minutes.[8][9]

    • Record the time spent in each compartment.

  • Data Analysis: Calculate the difference in time spent in the cocaine-paired compartment between the pre-conditioning and test days. Compare this difference across treatment groups.

1. Protocol: HIV-1 Infection of Monocyte-Derived Macrophages (MDM)

  • Objective: To investigate the effect of BD-1047 on HIV-1 replication and cathepsin B secretion in cocaine-exposed MDMs.

  • Cell Culture:

    • Isolate human monocytes from peripheral blood and differentiate them into macrophages.

    • Infect the MDMs with HIV-1ADA.

  • Procedure:

    • Pretreat the HIV-1 infected MDMs with BD-1047 (10 µM) for a specified period.[2]

    • Expose the cells to cocaine.

    • Collect supernatants at various time points (e.g., 3, 6, 9, and 11 days post-infection) for analysis.[2][12]

  • Assays:

    • HIV-1 Replication: Measure p24 antigen levels in the supernatants using an ELISA kit.

    • Cathepsin B Secretion: Quantify the amount of secreted cathepsin B in the supernatants using an appropriate assay kit.

  • Data Analysis: Compare p24 and cathepsin B levels between treated and untreated groups over time.[2]

1. Protocol: Capsaicin-Induced Headache Model (Rat)

  • Objective: To evaluate the anti-nociceptive effect of BD-1047 on central trigeminal activation.

  • Procedure:

    • Implant a cannula into the cisterna magna of anesthetized rats.

    • After a recovery period, pre-treat the rats with an intracisternal infusion of BD-1047 (10, 30, or 100 nmol/rat).[14]

    • After the pretreatment period, administer an intracisternal infusion of capsaicin.

    • Observe and quantify pain-related behaviors, such as face grooming, for a defined period.[13][14]

    • For mechanistic studies, perfuse the animals and process the brainstem for immunohistochemical analysis of neuronal activation markers like c-Fos and phosphorylated NR1 (pNR1) in the trigeminal nucleus caudalis (TNC).[13]

  • Data Analysis: Compare the frequency or duration of pain behaviors and the number of c-Fos/pNR1 positive cells in the TNC across different treatment groups.[14]

2. Protocol: Orofacial Formalin Test (Mouse)

  • Objective: To assess the analgesic potential of BD-1047 in a model of trigeminal inflammatory pain.

  • Procedure:

    • Administer BD-1047 (1, 3, or 10 mg/kg, i.p.) 30 minutes before the formalin injection.[15]

    • Inject a small volume (10 µL) of 5% formalin solution subcutaneously into the right upper lip.[15]

    • Immediately after injection, place the mouse in an observation chamber.

    • Record the total time spent rubbing the injected area with the ipsilateral forepaw or hindpaw for 45 minutes.[15] The response is typically biphasic (an early phase from 0-5 minutes and a late phase from 15-45 minutes).

  • Data Analysis: Compare the duration of rubbing behavior in each phase across the different treatment groups.[15]

3. Protocol: Bone Cancer Pain Model (Rat)

  • Objective: To determine the efficacy of BD-1047 in alleviating chronic pain associated with bone cancer.

  • Procedure:

    • Tumor Cell Implantation: Under anesthesia, inject Walker 256 mammary gland carcinoma cells into the intramedullary space of the right tibia. Sham animals receive an injection of saline.[17]

    • Drug Administration: On days 5, 6, and 7 post-surgery, administer BD-1047 (120 nmol) via intrathecal injection.[17]

    • Behavioral Testing: Measure mechanical allodynia at baseline and at several time points after tumor implantation using von Frey filaments to determine the paw withdrawal threshold (PWT).

  • Data Analysis: Compare the PWT between BD-1047-treated, vehicle-treated, and sham groups over time.[19]

III. Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of BD-1047 in Antidepressant Action

Fluvoxamine Fluvoxamine/Sertraline Sigma1R Sigma-1 Receptor Fluvoxamine->Sigma1R Activates AntidepressantEffect Antidepressant-like Effect (Reduced Immobility) Sigma1R->AntidepressantEffect BD1047 BD-1047 BD1047->Sigma1R Inhibits

Caption: BD-1047 blocks the antidepressant effects of certain SSRIs by antagonizing the Sigma-1 receptor.

Diagram 2: BD-1047 in Reversing Cocaine Preference

Cocaine Cocaine Sigma1R Sigma-1 Receptor Cocaine->Sigma1R Modulates RewardPathway Reward Pathway Activation Sigma1R->RewardPathway CPP Conditioned Place Preference RewardPathway->CPP BD1047 BD-1047 BD1047->Sigma1R Inhibits modulation

Caption: BD-1047 interferes with cocaine-induced reward by antagonizing the Sigma-1 receptor.

Diagram 3: Workflow for In Vitro HIV/Cocaine Study

cluster_mdm MDM Culture cluster_treatment Treatment cluster_analysis Analysis Isolation Isolate Monocytes Differentiation Differentiate to Macrophages Isolation->Differentiation Infection Infect with HIV-1 Differentiation->Infection Pretreat_BD1047 Pre-treat with BD-1047 Infection->Pretreat_BD1047 Add_Cocaine Add Cocaine Pretreat_BD1047->Add_Cocaine Collect Collect Supernatants Add_Cocaine->Collect p24 p24 ELISA Collect->p24 CATB Cathepsin B Assay Collect->CATB

Caption: Experimental workflow for assessing BD-1047's effect on HIV-infected macrophages exposed to cocaine.

Diagram 4: Signaling Pathway in Capsaicin-Induced Nociception

Capsaicin Capsaicin Sigma1R Sigma-1 Receptor Capsaicin->Sigma1R Activates NMDAR NMDA Receptor (NR1) Sigma1R->NMDAR Potentiates TNC_Activation TNC Neuronal Activation (c-Fos, pNR1) NMDAR->TNC_Activation PainBehavior Pain Behavior TNC_Activation->PainBehavior BD1047 BD-1047 BD1047->Sigma1R Inhibits

References

Safety and Toxicity Profile of BD-1047 Dihydrobromide in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is for research purposes only. BD-1047 dihydrobromide is a chemical intended for laboratory research and not for human or veterinary use. The safety and toxicity of this compound have not been thoroughly evaluated in formal preclinical toxicology studies. Researchers must exercise caution and implement appropriate safety protocols when handling this substance.

Introduction

This compound is a potent and selective sigma-1 receptor antagonist widely used in preclinical research to investigate the role of sigma-1 receptors in various physiological and pathological processes. While numerous pharmacological studies have utilized BD-1047 in rodent models, a comprehensive, publicly available safety and toxicity profile from dedicated toxicology studies is lacking. This document summarizes the available information on doses used in rodents and provides generic protocols for conducting acute and repeated-dose toxicity studies to guide future safety assessments.

Summary of Dosing in Rodent Studies

The following table summarizes the doses of this compound used in various rodent studies. It is important to note that these studies were primarily designed to assess pharmacological efficacy, not to determine a complete toxicity profile. The absence of reported adverse effects in these studies does not confirm the safety of the compound.

SpeciesRoute of AdministrationDose RangeStudy TypeObserved Effects/Lack of Adverse Events
MiceIntraperitoneal (i.p.)1, 3, 10 mg/kgOrofacial formalin-induced painHigh dose (10 mg/kg) showed significant anti-nociceptive effects. No overt toxicity was reported.[1]
MiceIntraperitoneal (i.p.)5 mg/kgForced swim test (antidepressant-like effects)Pretreatment with this dose was used to antagonize the effects of sigma receptor agonists. No adverse effects were mentioned.[2]
MiceIntraperitoneal (i.p.)Not specifiedCocaine-induced toxicity and locomotor activityPretreatment with BD-1047 reduced convulsions, lethality, and locomotor activity produced by cocaine. Intrinsic toxicity of BD-1047 alone was not the focus.
RatsOral10, 30, 100 mg/kg (daily for 7 days)CFA-induced inflammatory hyperalgesiaDose-dependent reduction in hyperalgesia. No signs of pain or adverse effects from the drug itself were reported.[3]
RatsUnilateral microinjection into the red nucleusNot specifiedDystonia modelBD-1047 on its own had no behavioral effects but attenuated dystonia produced by other sigma ligands.[4]
Rats & MiceNot specifiedNot specifiedModels predictive of antipsychotic activityAttenuated apomorphine-induced climbing in mice and phencyclidine-induced head twitches in rats. Did not significantly decrease amphetamine-induced hyperactivity in mice.[5][6]

Experimental Protocols for Toxicity Assessment

Given the absence of specific, published toxicology protocols for BD-1047, the following are generic, standardized protocols based on OECD guidelines for acute and repeated-dose oral toxicity studies in rodents. These can be adapted for the evaluation of BD-1047.

Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of BD-1047, including an estimation of the LD50, and to identify signs of toxicity.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)

  • Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar), 8-12 weeks old

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare solutions/suspensions of BD-1047 in the chosen vehicle at the desired concentrations.

  • Fasting: Fast animals overnight (withholding food but not water) prior to dosing.[7]

  • Dosing:

    • Use a stepwise procedure with 3 animals per step.[7]

    • Start with a dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg.[8] The starting dose should be selected based on any existing data.

    • Administer a single dose by oral gavage. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.[7]

  • Observations:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record mortality and the time of death.

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study (including those that die during the study).

  • Data Analysis: The results are interpreted based on the number of animals that die or show signs of toxicity at each dose level to classify the substance according to the Globally Harmonised System (GHS).[8]

Protocol for a 28-Day Repeated-Dose Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To characterize the potential adverse toxicological effects of BD-1047 following repeated daily oral administration for 28 days and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

  • This compound

  • Vehicle

  • Healthy young adult male and female rats

  • Equipment for hematology, clinical biochemistry, and histopathology

Procedure:

  • Dose Selection:

    • Use at least three dose levels and a concurrent control group.

    • The highest dose should induce toxicity but not death or severe suffering.

    • The lowest dose should not induce any evidence of toxicity (to determine the NOAEL).

    • An intermediate dose should be placed as a geometric mean between the high and low doses.[9]

  • Animal Groups: Assign at least 5 male and 5 female rats to each dose and control group.

  • Administration: Administer the test substance or vehicle orally by gavage daily for 28 days.

  • Clinical Observations:

    • Conduct detailed clinical observations at least once daily.

    • Perform a functional observational battery (FOB) and motor activity assessment before the study and at termination.

  • Body Weight and Food/Water Consumption: Record body weights weekly. Measure food and water consumption weekly.

  • Clinical Pathology:

    • At the end of the 28-day period, collect blood samples for hematology and clinical biochemistry analysis.

    • Parameters should include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and markers for liver and kidney function (e.g., ALT, AST, ALP, creatinine, urea).

  • Pathology:

    • Conduct a full gross necropsy on all animals.

    • Weigh major organs (e.g., liver, kidneys, brain, spleen, heart, adrenal glands, gonads).

    • Preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-related effects. Determine the target organs of toxicity and the NOAEL.

Visualizations

Signaling Pathway of BD-1047

BD1047_Signaling_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma1R Sigma-1 Receptor IonChannels Ion Channel Modulation (e.g., NMDA, Ca²⁺) Sigma1R->IonChannels Modulates CellSignaling Cell Signaling Pathways (e.g., p38 MAPK) Sigma1R->CellSignaling Influences NeuronalActivity Altered Neuronal Activity IonChannels->NeuronalActivity CellSignaling->NeuronalActivity BD1047 BD-1047 BD1047->Sigma1R Antagonism

Caption: Mechanism of action of BD-1047 as a sigma-1 receptor antagonist.

Experimental Workflow for Rodent Toxicity Study

Toxicity_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Terminal Phase & Analysis DoseSelection Dose Range Finding / Selection Dosing Daily Dosing (e.g., 28 days) DoseSelection->Dosing AnimalAcclimatization Animal Acclimatization (≥5 days) AnimalAcclimatization->Dosing Observations Daily Clinical Observations Dosing->Observations Measurements Weekly Body Weight & Food/Water Consumption Dosing->Measurements BloodCollection Blood Collection (Hematology & Biochemistry) Observations->BloodCollection Measurements->BloodCollection Necropsy Gross Necropsy & Organ Weights BloodCollection->Necropsy Histopathology Histopathology Necropsy->Histopathology DataAnalysis Data Analysis & NOAEL Determination Histopathology->DataAnalysis Dose_Effect_Relationship cluster_effects Observed & Potential Effects Dose Increasing Dose of BD-1047 PharmEffect Pharmacological Effect (e.g., Anti-nociception) [1-100 mg/kg] Dose->PharmEffect Leads to AdverseEffect Potential Adverse Effects (Currently Undefined) Dose->AdverseEffect May lead to (at higher doses) ToxicEffect Potential Toxic Effects (Currently Undefined) Dose->ToxicEffect May lead to (at very high doses)

References

Troubleshooting & Optimization

troubleshooting BD-1047 dihydrobromide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BD-1047 dihydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the sigma-1 (σ1) receptor, with a higher affinity for the sigma-1 receptor subtype over the sigma-2 receptor.[1][2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling. By antagonizing this receptor, BD-1047 can influence various cellular processes, including ion channel function, neurotransmitter release, and intracellular signaling pathways.

Q2: In what research areas is this compound commonly used?

A2: BD-1047 is utilized in a variety of research fields, including neuroscience and pharmacology. It has been investigated for its potential antipsychotic activity, its role in neuropathic pain, and its effects on cocaine addiction.[3][4] Additionally, it is used as a tool to study the function of the sigma-1 receptor in cellular processes like neuroinflammation, calcium homeostasis, and its interaction with other receptor systems such as the NMDA receptor.

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and phosphate-buffered saline (PBS). For long-term storage, it is recommended to store the solid compound desiccated at +4°C for up to 12 months.[5] Stock solutions in DMSO or water can be stored at -20°C for one month or -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.

Troubleshooting Experimental Results

Q1: I am observing inconsistent or no effect of BD-1047 in my in vitro experiments. What could be the cause?

A1: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure that your stock solutions are fresh and have been stored properly. Repeated freeze-thaw cycles can degrade the compound. It is recommended to use freshly prepared solutions for each experiment.

  • Cell Passage Number: The expression of sigma-1 receptors can vary with cell passage number. Use cells within a consistent and low passage range for your experiments.

  • Assay Conditions: The presence of serum in the culture medium can sometimes interfere with the activity of the compound. Consider conducting experiments in serum-free or reduced-serum conditions, if appropriate for your cell type.

  • Off-Target Effects: At higher concentrations, BD-1047 may exhibit off-target effects, such as interacting with β-adrenergic receptors or inhibiting GIRK and Kv2.1 channels.[6] This could lead to unexpected biological responses. It is crucial to perform dose-response experiments to identify the optimal concentration range for selective sigma-1 receptor antagonism.

Q2: My cells are showing signs of toxicity after treatment with BD-1047. Is this expected?

A2: While generally used for its specific receptor antagonism, BD-1047 has been reported to exhibit cytotoxicity at high concentrations in some cell culture studies.[7] It is essential to determine the cytotoxic threshold of BD-1047 in your specific cell line using a cell viability assay. If toxicity is observed at concentrations required for sigma-1 receptor antagonism, consider reducing the incubation time or using a lower, non-toxic concentration.

Q3: I am having trouble dissolving this compound completely.

A3: this compound is generally soluble in water, DMSO, and PBS. If you encounter solubility issues, consider the following:

  • Solvent Purity: Ensure you are using high-quality, anhydrous solvents. Hygroscopic DMSO can absorb moisture, which may reduce the solubility of the compound.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Warming: For aqueous solutions, gentle warming to 37°C may improve solubility.[8]

  • Fresh Preparation: Prepare solutions fresh before each experiment to avoid potential precipitation over time.

Q4: The in vivo effects of BD-1047 in my animal model are variable. What are some potential reasons?

A4: In vivo studies can be influenced by several factors:

  • Route of Administration: The bioavailability and efficacy of BD-1047 can differ based on the route of administration (e.g., intraperitoneal vs. intrathecal). Ensure consistency in your administration method.

  • Animal Strain and Sex: Different animal strains and sexes can exhibit varied metabolic rates and responses to compounds. It is important to be consistent with the animal model used.

  • Dose Selection: The effective dose can vary significantly depending on the animal model and the targeted biological effect. Refer to dose-response studies in similar models to select an appropriate dose range for your experiment. For instance, in some antipsychotic models, BD-1047 showed only moderate activity.[3]

  • Metabolism: The in vivo metabolism of BD-1047 can lead to the formation of active or inactive metabolites, which may contribute to the overall effect and variability.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of this compound

ReceptorKi (nM)SpeciesReference
Sigma-10.93Guinea Pig Brain[2]
Sigma-247Guinea Pig Brain[2]

Table 2: In Vivo Efficacious Doses of this compound

Animal ModelSpeciesRoute of AdministrationDose RangeObserved EffectReference
Neuropathic Pain (Spared Nerve Injury)MouseIntrathecal10 µgAlleviation of mechanical hypersensitivity[9]
Inflammatory Hyperalgesia (CFA)RatOral10-100 mg/kgDose-dependent inhibition of thermal and mechanical hyperalgesia[10]
Antipsychotic Model (Apomorphine-induced climbing)MouseIntraperitoneal1-10 mg/kgAttenuation of climbing behavior[3]
Bone Cancer PainRatIntrathecal120 nmolAttenuation of mechanical allodynia[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain the desired final concentrations.

  • Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of BD-1047 or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Phosphorylated NMDA Receptor Subunit NR1 (pNR1)
  • Cell/Tissue Lysis: Lyse cells or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated NR1 (pNR1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total NR1 and a loading control (e.g., β-actin or GAPDH) for normalization.

Protocol 3: Measurement of Intracellular Calcium using Fluo-4 AM
  • Cell Seeding: Seed cells on glass-bottom dishes or in a 96-well black-walled plate and allow them to adhere.

  • Dye Loading: Wash the cells with Hanks' Balanced Salt Solution (HBSS). Load the cells with 4-5 µM Fluo-4 AM in HBSS for 30-60 minutes at 37°C in the dark.[11][12]

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Incubate the cells with BD-1047 at the desired concentration for the appropriate time.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~494 nm and emission at ~516 nm.

  • Stimulation: Add a stimulus (e.g., an agonist that increases intracellular calcium) and record the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) reflects the change in intracellular calcium concentration.

Visualizations

Sigma1_Signaling_Pathway Simplified Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane Sigma1 Sigma-1 Receptor BiP BiP Sigma1->BiP Inactive State IP3R IP3 Receptor Sigma1->IP3R Modulation NMDAR NMDA Receptor Sigma1->NMDAR Modulation of NR1 subunit phosphorylation VGCC Voltage-gated Ca2+ Channels Sigma1->VGCC Modulation ER_Ca ER Ca2+ Store IP3R->ER_Ca Release Ca_Mito Mitochondrial Ca2+ uptake Ligand Sigma-1 Ligand (e.g., Agonist) Ligand->Sigma1 Activation BD1047 BD-1047 BD1047->Sigma1 Antagonism Cytosol_Ca Cytosolic Ca2+ ER_Ca->Cytosol_Ca Ca2+ release Cytosol_Ca->Ca_Mito NMDAR->Cytosol_Ca Ca2+ influx VGCC->Cytosol_Ca Ca2+ influx

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected BD-1047 Results Start Unexpected Experimental Result with BD-1047 Check_Compound Verify Compound Integrity - Fresh stock? - Proper storage? - Correct concentration? Start->Check_Compound Check_Protocol Review Experimental Protocol - Consistent cell passage? - Correct incubation times? - Appropriate controls? Check_Compound->Check_Protocol Compound OK Consult Consult Literature and Technical Support Check_Compound->Consult Issue Found Check_Assay Assess Assay-Specific Issues - Potential artifacts? - Instrument calibration? Check_Protocol->Check_Assay Protocol OK Check_Protocol->Consult Issue Found Dose_Response Perform Dose-Response Experiment Check_Assay->Dose_Response Assay OK Check_Assay->Consult Issue Found Off_Target Consider Off-Target Effects Dose_Response->Off_Target Inconsistent Dose-Response Dose_Response->Consult Consistent Dose-Response Off_Target->Consult

Caption: Troubleshooting Workflow for Unexpected BD-1047 Results.

References

Technical Support Center: Optimizing BD-1047 Dihydrobromide Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use BD-1047 dihydrobromide in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the sigma-1 receptor (σ1R).[1] The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[2] By antagonizing the sigma-1 receptor, BD-1047 can modulate various cellular processes, including intracellular calcium signaling, ER stress, and cell viability.[2][3][4]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1][5][6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. For example, it is soluble up to 50 mM in water and DMSO.[1][5] One supplier suggests solubility in PBS (pH 7.2) at 10 mg/ml.[7] When preparing for in vivo studies, PBS can be used, and sonication may be required to achieve a clear solution.[6]

Q3: What is a typical starting concentration range for BD-1047 in cell culture experiments?

The optimal concentration of BD-1047 can vary significantly depending on the cell line and the specific assay being performed. Based on published studies, a common starting range is between 1 µM and 50 µM. For instance, a concentration of 100 µM has been shown to significantly inhibit the viability of 661W mouse photoreceptor cells.[5] In studies with HEK293 cells, a concentration of 50 µM was used to study its effect on Kv2.1 channels.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I store this compound stock solutions?

For long-term storage, the solid compound should be desiccated at +4°C.[1] Once dissolved, stock solutions can be stored at -20°C or -80°C. One vendor suggests that in solvent, it is stable for 6 months at -80°C and 1 month at -20°C.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation of BD-1047 in culture medium The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. The compound's solubility limit in the medium has been exceeded.- Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. - Prepare fresh dilutions of the stock solution in pre-warmed culture medium just before use. - If precipitation persists, consider using a different solvent for the final dilution, such as a serum-containing medium, which can sometimes aid solubility.
Unexpectedly high cytotoxicity or cell death The concentration of BD-1047 is too high for the specific cell line. The cells are particularly sensitive to sigma-1 receptor antagonism.- Perform a dose-response curve (e.g., using a cell viability assay like MTT or LDH) to determine the IC50 value for your cell line. - Reduce the incubation time with the compound. - Ensure the observed effect is specific to BD-1047 by including a vehicle control (medium with the same concentration of solvent used to dissolve BD-1047).
No observable effect of BD-1047 treatment The concentration of BD-1047 is too low. The cell line has low or no expression of the sigma-1 receptor. The compound has degraded.- Increase the concentration of BD-1047 based on a thorough literature search for similar cell types or perform a dose-response experiment with a wider concentration range. - Verify the expression of the sigma-1 receptor in your cell line using techniques like Western blot or qPCR. - Prepare a fresh stock solution of BD-1047 from the solid compound.
Inconsistent or variable results between experiments Inconsistent cell seeding density. Variability in compound preparation. Different passage numbers of cells being used.- Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. - Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability in concentration. - Use cells within a consistent and narrow passage number range for all experiments, as cellular responses can change with prolonged culturing.

Data Presentation

Table 1: Reported Concentrations of this compound in Cell Culture Studies

Cell LineAssay TypeConcentration(s) UsedReference
661W (Mouse Photoreceptor)Cell Viability (MTT)100 µM[5]
HEK293 (Human Embryonic Kidney)Electrophysiology (Kv2.1 channel inhibition)50 µM[8]
Various Tumor Cell LinesCell ViabilityConcentration-dependent decline[3]
Human Peripheral Blood Mononuclear CellsHIV ExpressionNot specified, but blocked cocaine-stimulated HIV expression[3]
Rat Retinal Microvascular Endothelial CellsWestern Blot (ER stress and autophagy markers)Not specified, used as an antagonist to a σ1R agonist[9]
C57BL/6J Mice (in vivo)Neurological function, cerebral perfusion10 mg/kg (as an antagonist)[2]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability (MTT) Assay

This protocol outlines the steps to determine the cytotoxic effects of BD-1047 on a specific cell line and to identify a suitable concentration range for further experiments.

Materials:

  • This compound

  • Sterile DMSO or water for stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of BD-1047 in sterile DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of BD-1047 or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol describes how to assess the effect of BD-1047 on intracellular calcium levels using a fluorescent calcium indicator.

Materials:

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • A known agonist for a Gq-coupled receptor expressed in the cells (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.

  • BD-1047 Pre-treatment: Add the desired concentration of BD-1047 (or vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Baseline Reading: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for a short period (e.g., 30-60 seconds).

  • Agonist Stimulation: While continuing to record fluorescence, add a known agonist to stimulate calcium release.

  • Data Acquisition: Continue recording the fluorescence signal for several minutes to capture the entire calcium mobilization event.

  • Data Analysis: Analyze the kinetic fluorescence data to determine the effect of BD-1047 on both basal and agonist-stimulated intracellular calcium levels.

Mandatory Visualizations

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) cluster_Cytosol Cytosol Sigma1R Sigma-1 Receptor (σ1R) BiP BiP/GRP78 Sigma1R->BiP Binds in resting state IRE1 IRE1α Sigma1R->IRE1 Modulates PERK PERK Sigma1R->PERK Modulates ATF6 ATF6 Sigma1R->ATF6 Modulates IP3R IP3 Receptor Sigma1R->IP3R Modulates ER_Stress ER Stress Response IRE1->ER_Stress PERK->ER_Stress ATF6->ER_Stress Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ca_Cytosol [Ca²⁺]i Ca_ER->Ca_Cytosol Increases BD1047 BD-1047 BD1047->Sigma1R Antagonizes Ca_Cytosol->ER_Stress Can trigger Cell_Viability Cell Viability / Proliferation Ca_Cytosol->Cell_Viability Regulates ER_Stress->Cell_Viability Impacts

Caption: Sigma-1 Receptor Signaling Pathway and the Action of BD-1047.

Troubleshooting_Workflow Start Experiment with BD-1047 Problem Unexpected Results? Start->Problem High_Cytotoxicity High Cytotoxicity? Problem->High_Cytotoxicity Yes No_Effect No Effect? Problem->No_Effect No Check for other issues Solution_Cytotoxicity 1. Perform Dose-Response (IC50) 2. Reduce Incubation Time 3. Check Solvent Control High_Cytotoxicity->Solution_Cytotoxicity Yes Inconsistent_Results Inconsistent Results? No_Effect->Inconsistent_Results No Check for other issues Solution_No_Effect 1. Increase Concentration 2. Verify σ1R Expression 3. Prepare Fresh Stock No_Effect->Solution_No_Effect Yes Solution_Inconsistent 1. Standardize Cell Seeding 2. Use Master Mix for Compound 3. Control Cell Passage Number Inconsistent_Results->Solution_Inconsistent Yes End Optimized Experiment Inconsistent_Results->End No, proceed with caution Solution_Cytotoxicity->End Solution_No_Effect->End Solution_Inconsistent->End

Caption: Troubleshooting Workflow for BD-1047 Experiments.

References

potential off-target effects of BD-1047 dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BD-1047 dihydrobromide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective antagonist for the sigma-1 (σ1) receptor. It also exhibits a lower affinity for the sigma-2 (σ2) receptor.[1]

Q2: What is the known selectivity profile of BD-1047?

BD-1047 displays high selectivity for the sigma-1 receptor. It has over 50-fold selectivity for σ1 over σ2 receptors and greater than 100-fold selectivity over a range of other receptors, including opiate, phencyclidine (PCP), muscarinic, dopamine (B1211576) (α1 & α2-adrenoceptors), and serotonin (B10506) (5-HT1 and 5-HT2) receptors.[2]

Q3: Are there any known off-target effects of BD-1047?

Yes, in addition to its affinity for sigma-2 receptors, BD-1047 has been shown to have direct inhibitory effects on certain ion channels, independent of its action on sigma-1 receptors. These include the voltage-gated potassium channel Kv2.1 and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3]

Q4: How should I dissolve this compound for my experiments?

This compound is soluble in water up to 50 mM and in DMSO up to 50 mM. For in vivo studies, it can be prepared as a homogeneous suspension in a vehicle such as CMC-Na.[4]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in my cell-based assays.

  • Question: I am using BD-1047 as a selective sigma-1 antagonist, but my results are not what I expected based on sigma-1 receptor biology. What could be the cause?

  • Answer: There are several possibilities to consider:

    • Off-Target Effects: At higher concentrations, BD-1047 may be interacting with its known off-target sites, such as sigma-2 receptors or the ion channels Kv2.1 and GIRK.[3] Consider whether your experimental system expresses these alternative targets.

    • Concentration: The selectivity of BD-1047 is dose-dependent. Ensure you are using a concentration that is appropriate for selective sigma-1 antagonism while minimizing off-target effects. The reported Ki for sigma-1 is in the low nanomolar range, whereas off-target effects on ion channels have been observed at micromolar concentrations.[3]

    • Cell Line Specificity: The expression levels of sigma-1 receptors and potential off-target proteins can vary significantly between different cell lines. It is advisable to confirm the expression of the sigma-1 receptor in your specific cell line.

Issue 2: My electrophysiology recordings show unexpected changes in ion channel activity.

  • Question: I am observing inhibition of potassium currents in my electrophysiology experiments when using BD-1047, even in cells that do not express the sigma-1 receptor. Why is this happening?

  • Answer: This is a documented off-target effect of BD-1047. It has been shown to directly inhibit Kv2.1 and GIRK channels in a manner that is independent of the sigma-1 receptor.[3] If your cells express these channels, the observed effects may be due to a direct interaction of BD-1047 with the channel proteins.

Issue 3: Difficulty interpreting in vivo study results.

  • Question: The behavioral or physiological effects I see in my animal model are complex and not easily explained by sigma-1 receptor antagonism alone. What other factors should I consider?

  • Answer: The in vivo effects of BD-1047 can be multifaceted due to its pharmacological profile. Consider the following:

    • Blood-Brain Barrier Penetration: Confirm that BD-1047 is reaching the target tissue at a sufficient concentration.

    • Metabolism: The metabolic profile of BD-1047 could lead to the formation of active metabolites with different target affinities.

    • Interaction with Multiple Systems: The off-target effects on ion channels, in addition to its primary activity at sigma receptors, could contribute to the overall physiological response. For example, inhibition of Kv2.1 or GIRK channels in the central nervous system could have widespread effects on neuronal excitability.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound for Sigma Receptors

Receptor SubtypeBinding Affinity (Ki)
Sigma-1 (σ1)0.93 nM
Sigma-2 (σ2)47 nM

Table 2: Known Off-Target Interactions of this compound

Off-TargetEffectConcentration for EffectSigma-1 Independent?
Kv2.1 ChannelInhibition of current50 µMYes
GIRK ChannelDirect inhibition of currentNot specifiedYes
Dopamine, Opioid, PCP, Serotonin ReceptorsLow affinity> 10,000 nMNot Applicable

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors (General Protocol)

This protocol is a general guideline. Specific parameters may need to be optimized for your experimental setup.

  • Membrane Preparation: Homogenize tissue or cells known to express sigma receptors in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation.

    • For competitive binding assays, add varying concentrations of unlabeled BD-1047.

    • Add a constant concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1 or [³H]DTG with a sigma-1 masking agent for sigma-2).

    • Incubate at room temperature for a defined period (e.g., 120 minutes).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled ligand (e.g., haloperidol).

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. For competitive binding assays, determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Kv2.1 Channels in HEK293 Cells (General Protocol)

This protocol provides a general framework. Specific voltage protocols and solutions should be optimized.

  • Cell Culture: Culture HEK293 cells stably or transiently expressing the human Kv2.1 channel.

  • Electrophysiology Setup: Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software. Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Obtain a gigaohm seal on a Kv2.1-expressing HEK293 cell and establish a whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit Kv2.1 currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

    • Establish a stable baseline recording.

    • Perfuse the cell with the external solution containing the desired concentration of BD-1047 (e.g., 50 µM).

    • Record the currents again in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after the application of BD-1047. Analyze the data to determine the percentage of current inhibition.

Visualizations

BD1047_Signaling_Pathway cluster_primary Primary Target cluster_off_target Off-Target Effects BD1047 BD-1047 Sigma1 Sigma-1 Receptor BD1047->Sigma1 Antagonist (High Affinity) Sigma2 Sigma-2 Receptor BD1047->Sigma2 Antagonist (Lower Affinity) Kv21 Kv2.1 Channel BD1047->Kv21 Direct Inhibition GIRK GIRK Channel BD1047->GIRK Direct Inhibition experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Effect on Ion Channels prep Membrane Preparation assay Radioligand Binding Assay prep->assay analysis_binding Calculate Ki assay->analysis_binding culture Cell Culture (e.g., HEK293-Kv2.1) patch Whole-Cell Patch Clamp culture->patch analysis_functional Measure Current Inhibition patch->analysis_functional start Start: Characterize BD-1047 start->prep start->culture

References

BD-1047 dihydrobromide non-specific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BD-1047 dihydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist for the sigma-1 (σ1) receptor.[1] It exhibits a high affinity for the sigma-1 receptor and a lower affinity for the sigma-2 (σ2) receptor. Its primary mechanism of action is to block the endogenous activity of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that modulates calcium signaling.[2]

Q2: What are the binding affinities of BD-1047 for sigma receptors?

The binding affinity of BD-1047 is significantly higher for the sigma-1 receptor compared to the sigma-2 receptor, making it a selective antagonist.

ReceptorKi (nM)
Sigma-1 (σ1)0.93
Sigma-2 (σ2)47
Table 1: Binding affinities (Ki) of BD-1047 for sigma-1 and sigma-2 receptors.[1]

Q3: In what forms is this compound typically available and how should it be stored?

This compound is typically supplied as a crystalline solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be prepared fresh for experiments.

Q4: What are some common in vitro and in vivo applications of BD-1047?

In vitro, BD-1047 is frequently used in radioligand binding assays to characterize the sigma-1 receptor and in functional cell-based assays to investigate the role of the sigma-1 receptor in various cellular processes. For example, it has been used to study its effect on HIV-1 infected macrophages.[3] In vivo, BD-1047 has been utilized in animal models to study its potential therapeutic effects, such as in models of pain and neuropsychiatric disorders.[4][5]

Troubleshooting Guide: Non-Specific Binding in Assays

High non-specific binding can be a significant issue in assays involving hydrophobic molecules like BD-1047. The following guide provides structured troubleshooting advice.

Problem 1: High background signal in radioligand binding assays.
Possible Cause Troubleshooting Step Rationale
Hydrophobic interactions of BD-1047 with assay components. 1. Add a non-ionic surfactant: Include 0.01-0.1% Tween-20 or Triton X-100 in the assay buffer.Surfactants can reduce the non-specific adsorption of hydrophobic compounds to plasticware and filter membranes.
2. Include Bovine Serum Albumin (BSA): Add 0.1-1% BSA to the assay buffer.BSA can block non-specific binding sites on assay surfaces and stabilize the receptor preparation.
Ionic interactions with assay surfaces. 1. Adjust Salt Concentration: Increase the NaCl concentration in the assay buffer (e-g., up to 150 mM).Increased ionic strength can minimize electrostatic interactions between the compound and charged surfaces.
2. Optimize pH: Ensure the assay buffer pH is appropriate for the receptor and minimizes charge-based interactions.The charge of both the compound and the biological target can be influenced by pH.
Suboptimal assay conditions. 1. Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd.Lowering the radioligand concentration can decrease non-specific binding, which is often non-saturable.[6]
2. Optimize Washing Steps: Increase the volume and/or number of washes with ice-cold wash buffer. Ensure the wash buffer contains the same additives (e.g., BSA, surfactant) as the assay buffer.Thorough washing is critical to remove unbound radioligand.
Filter binding. 1. Pre-soak Filters: Pre-soak glass fiber filters in a solution like 0.5% polyethyleneimine (PEI).[1]PEI reduces the binding of positively charged ligands to the negatively charged glass fiber filters.

G cluster_0 Troubleshooting Logic cluster_1 Solutions High Non-Specific Binding High Non-Specific Binding Hydrophobic Interactions Hydrophobic Interactions High Non-Specific Binding->Hydrophobic Interactions Ionic Interactions Ionic Interactions High Non-Specific Binding->Ionic Interactions Suboptimal Assay Conditions Suboptimal Assay Conditions High Non-Specific Binding->Suboptimal Assay Conditions Filter Issues Filter Issues High Non-Specific Binding->Filter Issues Add Surfactant (e.g., Tween-20) Add Surfactant (e.g., Tween-20) Hydrophobic Interactions->Add Surfactant (e.g., Tween-20) Add BSA Add BSA Hydrophobic Interactions->Add BSA Increase Salt Concentration Increase Salt Concentration Ionic Interactions->Increase Salt Concentration Optimize pH Optimize pH Ionic Interactions->Optimize pH Lower Radioligand Concentration Lower Radioligand Concentration Suboptimal Assay Conditions->Lower Radioligand Concentration Optimize Washes Optimize Washes Suboptimal Assay Conditions->Optimize Washes Pre-soak Filters (PEI) Pre-soak Filters (PEI) Filter Issues->Pre-soak Filters (PEI)

Experimental Protocols

Radioligand Binding Assay for BD-1047 Competition

This protocol is adapted from established methods for sigma-1 receptor binding assays and is suitable for determining the Ki of BD-1047.[1]

1. Membrane Preparation: a. Homogenize tissue (e.g., guinea pig brain) or cells expressing the sigma-1 receptor in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation. e. Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay: a. The assay is performed in a 96-well plate with a final volume of 200 µL. b. To each well, add:

  • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
  • 50 µL of radioligand (e.g., --INVALID-LINK---pentazocine) at a concentration near its Kd.
  • 50 µL of varying concentrations of BD-1047 (e.g., 0.1 nM to 10 µM) or vehicle for total binding.
  • For non-specific binding, use a saturating concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).
  • 50 µL of the membrane preparation (25-50 µg of protein). c. Incubate the plate at 37°C for 90 minutes with gentle agitation to reach equilibrium.[1]

3. Filtration and Washing: a. Pre-soak a 96-well glass fiber filter plate (GF/B) in 0.5% polyethyleneimine (PEI).[1] b. Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. c. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). d. Dry the filter plate at 50°C for 30 minutes.

4. Scintillation Counting: a. Add scintillation cocktail to each well of the dried filter plate. b. Count the radioactivity in a scintillation counter.

5. Data Analysis: a. Subtract the non-specific binding from all other measurements. b. Plot the specific binding as a function of the log concentration of BD-1047. c. Determine the IC50 value using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Membrane Preparation Membrane Preparation Binding Incubation Binding Incubation Membrane Preparation->Binding Incubation Add membranes to assay plate Filtration & Washing Filtration & Washing Binding Incubation->Filtration & Washing Terminate reaction Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Measure bound radioligand Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki

Sigma-1 Receptor Signaling Pathway

BD-1047 acts as an antagonist at the sigma-1 receptor, which is an intracellular chaperone protein. The sigma-1 receptor is involved in regulating several downstream signaling pathways.

G cluster_0 Endoplasmic Reticulum Sigma-1 Receptor Sigma-1 Receptor BiP BiP Sigma-1 Receptor->BiP Association Ion Channels (Ca2+, K+) Ion Channels (Ca2+, K+) Sigma-1 Receptor->Ion Channels (Ca2+, K+) Modulation NMDA Receptor NMDA Receptor Sigma-1 Receptor->NMDA Receptor Modulation IP3 Receptor IP3 Receptor Sigma-1 Receptor->IP3 Receptor Modulation BD-1047 BD-1047 BD-1047->Sigma-1 Receptor Antagonism Cellular Response Cellular Response Ion Channels (Ca2+, K+)->Cellular Response NMDA Receptor->Cellular Response IP3 Receptor->Cellular Response

References

unexpected behavioral outcomes with BD-1047 dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BD-1047 dihydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BD-1047?

BD-1047 is a selective antagonist of the sigma-1 (σ₁) receptor.[1][2][3][4] It exhibits a high affinity for the σ₁ receptor, with a Ki value of approximately 0.93 nM. While it is selective, it also shows some affinity for the sigma-2 (σ₂) receptor (Ki of 47 nM) and β-adrenoceptors.[1] Its antagonistic action at the σ₁ receptor is thought to underlie its effects in various preclinical models.

Q2: What are the expected behavioral outcomes of BD-1047 administration in preclinical models?

Based on its mechanism of action, BD-1047 is expected to show efficacy in models of psychosis and neuropathic pain. Published studies have demonstrated that BD-1047 can:

  • Attenuate dystonia induced by σ₁ receptor agonists like haloperidol.[1]

  • Reduce nociceptive responses in pain models, such as the capsaicin-induced headache model and the orofacial formalin model.[5]

  • Block mechanical allodynia in models of neuropathic and bone cancer pain.

  • Show some antipsychotic-like activity by attenuating apomorphine-induced climbing and phencyclidine-induced head twitches in rodents.

Q3: Are there any known off-target effects of BD-1047 that could influence experimental outcomes?

Yes, in addition to its primary activity at the σ₁ receptor and lower affinity for the σ₂ receptor, BD-1047 has been shown to have an affinity for β-adrenoceptors.[1] Furthermore, some research suggests that BD-1047 can directly inhibit G-protein-gated inwardly rectifying potassium (GIRK) channels and Kv2.1 voltage-gated potassium channels, independent of its action on sigma receptors. These off-target effects should be considered when interpreting unexpected results.

Troubleshooting Guide: Unexpected Behavioral Outcomes

Issue 1: Lack of Efficacy in the Amphetamine-Induced Hyperactivity Model

Question: My study using the amphetamine-induced hyperactivity model to assess the antipsychotic potential of BD-1047 showed no significant reduction in locomotor activity. Is this an expected outcome?

Answer: Yes, this is a documented finding. While BD-1047 shows efficacy in some animal models predictive of antipsychotic activity (e.g., apomorphine-induced climbing), it has been reported to not significantly decrease amphetamine-induced hyperactivity in mice.[2] This suggests that the antipsychotic-like profile of BD-1047 may be different from that of classical antipsychotics that potently inhibit this behavior.

Troubleshooting Steps:

  • Confirm Positive Controls: Ensure that your positive control compound (e.g., a classic antipsychotic like haloperidol) is producing the expected reduction in hyperactivity. This validates the integrity of your experimental setup.

  • Evaluate Alternative Models: Consider using other behavioral models that have shown positive results with BD-1047 to probe its antipsychotic-like effects. These include:

    • Apomorphine-induced climbing in mice.

    • Phencyclidine-induced head twitches in rats.

  • Dose-Response Analysis: If you have not already, conduct a thorough dose-response study to ensure that the lack of effect is not due to an inappropriate dose selection.

Data Presentation

Table 1: In Vivo Dose-Response Data for BD-1047 in a Nociception Model

Animal ModelBehavioral AssayDoses (mg/kg, i.p.)Outcome
MiceOrofacial Formalin Test (Phase 1)1, 3, 1010 mg/kg dose showed significant anti-nociceptive effects.
MiceOrofacial Formalin Test (Phase 2)1, 3, 1010 mg/kg dose showed significant anti-nociceptive effects.

Data summarized from a study on orofacial pain.[5]

Experimental Protocols

Orofacial Formalin Test in Mice

This protocol is designed to assess the anti-nociceptive effects of BD-1047 in a model of orofacial pain.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • 5% formalin solution

  • Male mice

  • Microsyringe

Procedure:

  • Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Administer BD-1047 (1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to formalin injection.[5]

  • Formalin Injection: Subcutaneously inject 10 µL of 5% formalin into the right upper lip of the mouse.[5]

  • Behavioral Observation: Immediately after formalin injection, place the mouse in an observation chamber and record the total time spent rubbing the ipsilateral fore- or hind paw for 45 minutes. The observation period is typically divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-45 minutes).

  • Data Analysis: Compare the rubbing time between the BD-1047-treated groups and the vehicle-treated group using appropriate statistical methods.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BD1047 BD1047 Sigma1R Sigma1R BD1047->Sigma1R Antagonizes NMDA_R NMDA Receptor Sigma1R->NMDA_R Modulates Nociceptive_Signaling Nociceptive Signaling p38_MAPK p38 MAPK NMDA_R->p38_MAPK Activates p38_MAPK->Nociceptive_Signaling Leads to

Caption: BD-1047 signaling pathway in nociception.

Experimental_Workflow Start Start Acclimation Acclimate Animals Start->Acclimation Drug_Admin Administer BD-1047 or Vehicle Acclimation->Drug_Admin Behavioral_Stimulus Induce Behavioral Response (e.g., Amphetamine Injection) Drug_Admin->Behavioral_Stimulus Observation Record Behavioral Outcomes Behavioral_Stimulus->Observation Data_Analysis Analyze and Compare Groups Observation->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Start Unexpected Outcome Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Controls Validate Positive/Negative Controls Check_Protocol->Check_Controls Consider_Off_Target Consider Off-Target Effects Check_Controls->Consider_Off_Target Review_Literature Review Published Findings Consider_Off_Target->Review_Literature Modify_Experiment Modify Experiment? Review_Literature->Modify_Experiment Yes Redesign/Repeat Modify_Experiment->Yes Yes No Report Findings Modify_Experiment->No No Yes->Start

Caption: Troubleshooting logic for unexpected results.

References

addressing poor solubility of BD-1047 dihydrobromide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with BD-1047 dihydrobromide. Below you will find troubleshooting guides and FAQs to address challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not fully dissolving in water. What should I do?

A1: Poor solubility of this compound in aqueous solutions can be a common issue. Here are several steps you can take to improve dissolution:

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][2][3] Sonication can help break down powder aggregates and increase the surface area available for solvation.

  • Gentle Heating: Gently warm the solution to 37°C.[4] This can increase the kinetic energy of the solvent molecules and facilitate the dissolution process. Avoid excessive heat, which could degrade the compound.

  • pH Adjustment: While not explicitly detailed in the provided search results for BD-1047, for some compounds, adjusting the pH of the aqueous solution can improve solubility. This should be done with caution and validated for your specific experimental conditions.

  • Fresh Solvent: Ensure you are using high-purity, fresh deionized or distilled water.

Q2: I'm observing precipitation when preparing my stock solution or after storage. How can I prevent this?

A2: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent, or due to temperature changes during storage.

  • Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment to minimize the risk of precipitation over time.[1]

  • Proper Storage: If you must store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.[1] For aqueous stock solutions, storage at -20°C for up to one month or -80°C for up to six months is suggested.[1] Ensure the container is sealed to prevent moisture absorption.[1]

  • Use of Co-solvents for In Vivo Studies: For in vivo experiments requiring higher concentrations or specific formulations, consider using a co-solvent system. A common formulation involves first dissolving this compound in a small amount of DMSO, and then adding other co-solvents like PEG300 and Tween-80 before bringing it to the final volume with saline.[2]

Q3: What is the maximum soluble concentration of this compound in different solvents?

A3: The reported solubility of this compound can vary between suppliers. The following table summarizes the available data.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water50 - 100 mM>5 - 87 mg/mL[5]Sonication may be required.[1][2]
DMSO50 - 100 mM21.85 - 50 mg/mL[5][6]Use fresh, moisture-free DMSO.[5]
PBS (pH 7.2)Not specified10 mg/mL[7]

Note: The molecular weight of this compound is 437.04 g/mol .[6][8]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.37 mg.

  • Add the powder to a sterile microcentrifuge tube.

  • Add the desired volume of sterile, deionized water (e.g., 1 mL).

  • Vortex the solution briefly.

  • Place the tube in an ultrasonic bath and sonicate until the compound is fully dissolved.[1][2][3] Gentle warming to 37°C can also be applied if needed.[4]

  • Once dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C or -80°C.[1]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol is an example and may need to be optimized for your specific experimental needs.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]

  • In a separate tube, prepare the vehicle solution. For a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would mix these components in the specified ratios.[2]

  • Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration.

  • Vortex the solution thoroughly to ensure it is homogenous.

  • It is recommended to use this working solution on the same day it is prepared.[1]

Visualizations

Signaling Pathway of BD-1047 as a Sigma-1 Receptor Antagonist

BD-1047 is a selective antagonist of the sigma-1 (σ1) receptor.[9] The σ1 receptor is a chaperone protein that modulates various downstream signaling pathways. By inhibiting the σ1 receptor, BD-1047 can influence neuronal signaling, including the function of NMDA receptors and MAP kinases like ERK and p38.[10][11][12]

BD1047_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BD1047 BD-1047 Sigma1R Sigma-1 Receptor BD1047->Sigma1R Antagonism NMDAR NMDA Receptor Sigma1R->NMDAR Modulation ERK ERK NMDAR->ERK p38 p38 MAPK NMDAR->p38 Cellular_Effects Cellular Effects (e.g., Pain Modulation, Neuroprotection) ERK->Cellular_Effects p38->Cellular_Effects

Caption: BD-1047 antagonizes the Sigma-1 receptor, modulating NMDA receptor activity.

Experimental Workflow for Preparing this compound Solutions

The following diagram outlines the general workflow for preparing solutions of this compound for experimental use.

BD1047_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh BD-1047 Powder add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Dissolve (Vortex, Sonicate, Warm) add_solvent->dissolve store Use Immediately or Aliquot and Store dissolve->store dilute Dilute Stock Solution with Buffer or Media store->dilute For In Vitro invivo_prep For In Vivo: Prepare Vehicle & Mix store->invivo_prep For In Vivo use Use in Experiment dilute->use invivo_prep->use

References

Navigating the Nuances of BD-1047 Dihydrobromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a centralized resource for investigators working with BD-1047 dihydrobromide. Given the complex pharmacology of sigma receptor ligands, researchers may encounter seemingly conflicting data in the literature. This guide aims to clarify these discrepancies by presenting quantitative data, detailing experimental protocols, and offering troubleshooting insights in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Is this compound a selective sigma-1 receptor antagonist?

A1: BD-1047 is widely characterized as a sigma-1 (σ1) receptor antagonist with high affinity for this subtype.[1][2] However, its selectivity is not absolute. While it shows preferential affinity for σ1 sites, it also binds to sigma-2 (σ2) receptors.[3] The degree of selectivity can vary depending on the tissue and the specific radioligand used in binding assays. Therefore, when designing experiments, it is crucial to consider the potential for effects mediated by σ2 receptors, especially at higher concentrations of BD-1047.

Q2: Some studies suggest BD-1047 has antipsychotic potential, while others question its efficacy. Why the discrepancy?

A2: The conflicting findings on the antipsychotic potential of BD-1047 likely stem from the different animal models and experimental designs used. For instance, while BD-1047 was found to attenuate apomorphine-induced climbing and phencyclidine-induced head twitches, which are predictive of antipsychotic activity, it did not significantly decrease amphetamine-induced hyperactivity in mice in another study.[4] This suggests that BD-1047's efficacy may be specific to certain pathways underlying psychotic-like behaviors. Researchers should carefully select animal models that are most relevant to their specific research question.

Q3: The terms "agonist" and "antagonist" for sigma receptor ligands are sometimes described as ambiguous. How should I interpret the action of BD-1047?

A3: The ambiguity arises because the subcellular mechanisms of sigma receptor ligands are not fully understood.[4] BD-1047 is functionally described as an antagonist because it blocks the effects of known sigma receptor agonists, such as the dystonia produced by di-o-tolylguanidine (DTG) and haloperidol.[3] However, researchers should be aware that the functional consequences of sigma receptor binding can be complex and cell-type dependent. It is advisable to characterize the effects of BD-1047 in your specific experimental system rather than relying solely on its classification as an antagonist.

Troubleshooting Guide

Problem: I am observing effects in my experiment that cannot be explained by sigma-1 receptor antagonism alone.

Possible Cause 1: Engagement of Sigma-2 Receptors. As noted, BD-1047 has an appreciable affinity for σ2 receptors.[3] This "off-target" binding could be mediating the unexpected effects.

  • Troubleshooting Step: Compare the effects of BD-1047 with a more selective σ1 receptor antagonist or a selective σ2 receptor ligand to dissect the contribution of each subtype.

Possible Cause 2: Direct Ion Channel Modulation. Some studies have shown that BD-1047 can directly inhibit ion channels, independent of sigma receptor binding. For example, it has been demonstrated to inhibit Kv2.1 potassium channels in a manner that is not dependent on the presence of σ1 or σ2 receptors.[5][6]

  • Troubleshooting Step: If your experimental system involves significant potassium channel activity, consider using patch-clamp electrophysiology or other ion channel-specific assays to determine if BD-1047 is directly modulating these channels.

Problem: My in vivo results with BD-1047 are not consistent with my in vitro data.

Possible Cause: Pharmacokinetic and Pharmacodynamic (PK/PD) Differences. The route of administration, dose, and metabolism of BD-1047 can significantly impact its effects in vivo. For example, intraperitoneal injection of BD-1047 has been shown to produce anti-nociceptive effects in a dose-dependent manner in a mouse orofacial formalin model.[7] The concentration of the compound reaching the target tissue in vivo may differ from the concentrations used in vitro.

  • Troubleshooting Step: Conduct dose-response studies in your animal model to establish a clear relationship between the dose administered and the observed effect. If possible, measure the concentration of BD-1047 in the target tissue to correlate with the pharmacological response.

Quantitative Data Summary

The following tables summarize the binding affinities of BD-1047 for sigma receptors from various studies. Note that values can differ based on the experimental conditions.

Table 1: Sigma Receptor Binding Affinity of BD-1047

Receptor SubtypeReported Ki (nM)Reference TissueRadioligand Used
Sigma-10.93Not SpecifiedNot Specified
Sigma-14.4Rat Brain--INVALID-LINK---pentazocine
Sigma-226.5Rat Brain[3H]DTG

Data compiled from multiple sources. Ki is the inhibitory constant.

Experimental Protocols

To aid in the replication and interpretation of key findings, detailed methodologies from cited experiments are provided below.

Protocol 1: Radioligand Binding Assay for Sigma Receptor Affinity

This protocol is a generalized representation based on common practices in the field.

  • Tissue Preparation: Homogenize the tissue of interest (e.g., rat brain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Membrane Resuspension: Resuspend the membrane pellet in a fresh assay buffer.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [3H]DTG for σ2 in the presence of a masking concentration of a σ1 ligand) and varying concentrations of BD-1047.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 (concentration of BD-1047 that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Animal Model of Antipsychotic Activity (Apomorphine-Induced Climbing)

  • Animals: Use male Swiss mice.

  • Acclimation: Allow the animals to acclimate to the testing environment.

  • Drug Administration: Administer BD-1047 or vehicle intraperitoneally.

  • Apomorphine (B128758) Challenge: After a set pretreatment time (e.g., 30 minutes), administer apomorphine subcutaneously to induce climbing behavior.

  • Behavioral Scoring: Immediately after the apomorphine injection, place the mice in individual wire mesh cages and record the time spent climbing over a specific period (e.g., 30 minutes).

  • Data Analysis: Compare the climbing time between the BD-1047-treated and vehicle-treated groups.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Radioligand Binding Radioligand Binding Animal Model Animal Model Radioligand Binding->Animal Model Inform dose selection Ion Channel Assay Ion Channel Assay Data Interpretation Data Interpretation Ion Channel Assay->Data Interpretation Behavioral Analysis Behavioral Analysis Animal Model->Behavioral Analysis Observe phenotype Behavioral Analysis->Data Interpretation Compare with in vitro data BD-1047 BD-1047 BD-1047->Radioligand Binding Determine Ki BD-1047->Ion Channel Assay Test for direct modulation BD-1047->Animal Model Administer to animals signaling_pathway BD-1047 BD-1047 Sigma-1 Receptor Sigma-1 Receptor BD-1047->Sigma-1 Receptor Antagonizes Sigma-2 Receptor Sigma-2 Receptor BD-1047->Sigma-2 Receptor Binds Kv2.1 Channel Kv2.1 Channel BD-1047->Kv2.1 Channel Inhibits (Directly) Cellular Effect Cellular Effect Sigma-1 Receptor->Cellular Effect Sigma-2 Receptor->Cellular Effect Kv2.1 Channel->Cellular Effect logical_relationship cluster_observed_effect Observed Experimental Effect cluster_potential_causes Potential Underlying Mechanisms Observed Effect Observed Effect Sigma-1 Antagonism Sigma-1 Antagonism Observed Effect->Sigma-1 Antagonism Is it due to? Sigma-2 Binding Sigma-2 Binding Observed Effect->Sigma-2 Binding Or? Off-Target Effect Off-Target Effect Observed Effect->Off-Target Effect Or?

References

impact of BD-1047 dihydrobromide on animal well-being and behavior

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BD-1047 dihydrobromide in animal studies. The information is intended for scientists and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a selective and potent antagonist of the sigma-1 (σ1) receptor.[1][2] It is widely used in preclinical research to investigate the role of the sigma-1 receptor in various physiological and pathological processes.

  • What are the primary research applications of BD-1047? BD-1047 has been investigated for its potential therapeutic effects in a range of animal models, including those for neuropathic and inflammatory pain, mania, schizophrenia, and drug addiction.[3][4][5][6][7][8]

Experimental Design & Dosing

  • What is a typical dose range for BD-1047 in rodents? The effective dose of BD-1047 can vary significantly depending on the animal model and the specific behavioral endpoint being measured. Reported intraperitoneal (i.p.) doses in mice range from 1 mg/kg to 10 mg/kg for anti-nociceptive effects.[4] In studies on manic-like behaviors in mice, sigma-1 receptor antagonists, including BD-1047, have been shown to be effective.[3][9] For conditioned place preference studies in rats, an ED50 of 0.0036 mg/kg (i.p.) has been reported.[7] Intrathecal administration in rats has been used at doses around 30-120 nmol.[5][8]

  • What is the recommended route of administration? The most common route of administration in published studies is intraperitoneal (i.p.) injection.[4][10] However, intrathecal and intracerebroventricular injections have also been used for more targeted central nervous system effects.[5][11]

  • How should this compound be prepared for injection? For intraperitoneal administration, BD-1047 can be dissolved in saline or a solution of 0.5% hydroxypropylmethyl cellulose (B213188) (HPMC).[11] It is crucial to ensure the compound is fully dissolved before administration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable behavioral effect Inadequate dosageConsult literature for appropriate dose ranges for your specific model and endpoint. Consider performing a dose-response study to determine the optimal dose.
Improper drug preparation or administrationEnsure BD-1047 is fully dissolved. Verify the accuracy of your injection technique and volume.
Animal strain or species differencesBe aware that behavioral responses can vary between different rodent strains and species.
Unexpected or adverse behavioral effects Off-target effectsWhile BD-1047 is selective for the sigma-1 receptor, high doses may lead to off-target effects.[2] Consider reducing the dose.
Interaction with other experimental variablesReview your experimental protocol for any confounding factors, such as stress, handling, or interactions with other administered substances.
High variability in behavioral data Inconsistent experimental proceduresStandardize all experimental conditions, including animal handling, time of day for testing, and habituation periods.
Insufficient sample sizeIncrease the number of animals per group to enhance statistical power.

Quantitative Data Summary

Table 1: Anti-Nociceptive Effects of BD-1047 in Rodent Models

Animal Model Administration Route Dose Observed Effect Reference
Mouse Orofacial Formalin TestIntraperitoneal (i.p.)10 mg/kgSignificant reduction in nociceptive responses in both phases.[4]
Rat Neuropathic Pain (CCI)Intrathecal30 nmol (twice daily for 5 days)Attenuation of mechanical allodynia.[5]
Rat Bone Cancer PainIntrathecal120 nmol (on days 5, 6, 7)Attenuation of mechanical allodynia.[8]
Rat Inflammatory Hyperalgesia (CFA)Oral100 mg/kg (daily for 7 days)Dramatic attenuation of thermal and mechanical hyperalgesia.[12]
Rat Capsaicin-Induced HeadacheIntraperitoneal (i.p.)Not specifiedAttenuation of pain behavior (face grooming).[13]

Table 2: Behavioral Effects of BD-1047 in Other Models

Animal Model Administration Route Dose Observed Effect Reference
Mouse Manic-Like Behavior (BStac & HINT1-/-)Not specifiedNot specifiedAttenuated manic-like behaviors.[3][9]
Rat Cocaine Conditioned Place PreferenceIntraperitoneal (i.p.)ED50: 0.0036 mg/kgEnhanced reversal of cocaine CPP to social interaction.[7]
Mouse Apomorphine-Induced ClimbingNot specifiedNot specifiedAttenuated climbing behavior.[14]
Rat Phencyclidine-Induced Head TwitchesNot specifiedNot specifiedAttenuated head twitches.[14]

Experimental Protocols

Formalin-Induced Orofacial Pain in Mice

  • Animal Preparation: Acclimatize male mice to the testing environment.

  • Drug Administration: Administer BD-1047 (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the formalin injection.[4]

  • Induction of Nociception: Subcutaneously inject 10 µL of 5% formalin into the right upper lip.[4]

  • Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and record the total time spent rubbing the injured area with the ipsilateral forepaw or hindpaw for a period of 45 minutes. The observation period is typically divided into two phases: the first phase (0-5 minutes) representing acute pain and the second phase (15-45 minutes) representing inflammatory pain.[4]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

  • Surgical Procedure: Anesthetize the rat and expose the right sciatic nerve. Loosely tie four ligatures around the nerve.

  • Drug Administration: Administer BD-1047 (e.g., 30 nmol) intrathecally twice daily for a specified period (e.g., postoperative days 0-5).[5]

  • Behavioral Testing (Mechanical Allodynia): Assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at baseline and various time points post-surgery.

Signaling Pathway and Experimental Workflow Diagrams

Sigma1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular NMDA_R NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Sigma1_R Sigma-1 Receptor Sigma1_R->NMDA_R Modulates GPCR GPCR p38_MAPK p38 MAPK Ca_ion->p38_MAPK ERK ERK Ca_ion->ERK Microglia_Activation Microglia Activation p38_MAPK->Microglia_Activation Neuronal_Activation Neuronal Activation ERK->Neuronal_Activation Pain_Transmission Pain Transmission Microglia_Activation->Pain_Transmission Neuronal_Activation->Pain_Transmission BD1047 BD-1047 BD1047->Sigma1_R Antagonizes Nociceptive_Stimulus Nociceptive Stimulus Nociceptive_Stimulus->NMDA_R Activates

Caption: Sigma-1 Receptor Signaling in Nociception.

Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Behavioral Testing start->baseline drug_admin BD-1047 or Vehicle Administration baseline->drug_admin model_induction Induction of Animal Model (e.g., Formalin, CCI) drug_admin->model_induction post_testing Post-Induction Behavioral Testing model_induction->post_testing data_analysis Data Analysis post_testing->data_analysis end End: Interpretation of Results data_analysis->end

Caption: General Experimental Workflow for BD-1047 Studies.

References

controlling for vehicle effects in BD-1047 dihydrobromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective sigma-1 receptor antagonist, BD-1047 dihydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the sigma-1 receptor (σ1R), with a higher affinity for σ1R compared to the σ2R.[1][2][3][4] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling, in part through its interaction with the IP3 receptor.[5] Under cellular stress or upon ligand stimulation, σ1R can dissociate from the binding immunoglobulin protein (BiP) and interact with various client proteins, influencing a range of signaling pathways.[6][7]

Q2: What are the common applications of this compound in research?

BD-1047 is frequently used in preclinical studies to investigate the role of the sigma-1 receptor in various physiological and pathological processes. Common research areas include:

  • Neuropsychiatric Disorders: Studying its potential antipsychotic and antidepressant-like effects.[8][9][10]

  • Neuropathic Pain: Investigating its anti-allodynic and anti-hyperalgesic properties in models of neuropathic and bone cancer pain.[11][12][13][14]

  • Substance Abuse: Examining its ability to modulate the behavioral effects of drugs of abuse like cocaine.[4]

  • Neurodegenerative Diseases: Exploring its neuroprotective potential.[2]

  • Cancer Biology: Investigating the role of sigma-1 receptors in cancer cell proliferation and survival.[7]

Q3: In which solvents can this compound be dissolved?

This compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[15] For in vivo studies, it has been dissolved in saline for oral and intraperitoneal administration.[11][16] For compounds with low aqueous solubility, a common vehicle combination includes DMSO, polyethylene (B3416737) glycol 300 (PEG300), and a surfactant like Tween-80, diluted in saline.[17]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in my in vitro experiments.

Possible Cause: The vehicle used to dissolve BD-1047 may be exerting its own biological effects.

Troubleshooting Steps:

  • Review Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) in your culture medium is as low as possible and consistent across all experiments.[18]

  • Run Vehicle-Only Controls: Always include a control group treated with the vehicle at the same concentration used for the BD-1047-treated group. This allows you to differentiate the effects of the compound from those of the vehicle.[19]

  • Assess Vehicle-Induced Cytotoxicity: Perform a cell viability assay (e.g., MTT, MTS) with a range of vehicle concentrations to determine the no-observed-adverse-effect level (NOAEL) for your specific cell line.[18][20]

  • Consider Vehicle-Specific Effects on Signaling: Be aware that common vehicles can have off-target effects. For example, DMSO has been reported to influence neuronal signaling, including NMDA and AMPA currents.[1][21]

Quantitative Data on Vehicle Effects (in vitro)

VehicleConcentrationObserved EffectCell Type/SystemCitation
DMSO0.5% - 1.0%Decreased neuronal survivalRat hippocampal culture[22]
DMSO10%Decreased viable neuronsPrimary hippocampal cell cultures[1]
DMSO0.02%Increased NMDA- and AMPA-mediated excitatory postsynaptic potentialLamprey reticulospinal neurons[21]
Ethanol (B145695)≥0.5% (24h)Reduced cell viabilityBEAS-2B cells[18]
Ethanol≥0.25% (48h)Reduced cell viabilityBEAS-2B cells[18]
Ethanol≥0.05%Induced inflammationBEAS-2B cells[18]

Issue 2: My animals are exhibiting unexpected behaviors or adverse effects in in vivo studies.

Possible Cause: The vehicle formulation or route of administration may be causing unintended consequences.

Troubleshooting Steps:

  • Thorough Vehicle Control Group Analysis: Carefully observe the vehicle-treated control group for any behavioral changes or signs of toxicity. This is your baseline for comparison.[23]

  • Optimize Vehicle Composition: If using a multi-component vehicle (e.g., DMSO/PEG300/Tween-80/saline), consider reducing the percentage of organic solvents and surfactants to the minimum required for solubility. For sensitive applications like intratracheal administration, lower concentrations of DMSO and Tween-80 may be necessary to avoid irritation.[17]

  • Route of Administration Considerations: The chosen route of administration can significantly impact vehicle tolerability. Be aware of potential issues such as local irritation with subcutaneous injections or systemic toxicity with intravenous administration of certain vehicles.

  • Evaluate Vehicle Effects on Behavior: Some vehicles can independently affect animal behavior. For example, psychostimulants and ethanol have been shown to alter social interaction and aggression in rodents.[24] While BD-1047 is not a psychostimulant, the vehicle used to deliver it could have confounding effects.

Quantitative Data on Vehicle Effects (in vivo)

VehicleRouteDose/ConcentrationObserved EffectAnimal ModelCitation
SalineOral0.5 ml/100 g body weightWell-tolerated controlRat[11]
SalineIntraperitonealN/AWell-tolerated controlRat[23]
10% DMSOIntracerebroventricularN/ADid not modulate electrophysiological characteristics of neuronsRat barrel cortex[1][25]

Experimental Protocols

Protocol 1: Preparation of BD-1047 for In Vivo Oral Administration in a Neuropathic Pain Model

This protocol is adapted from a study investigating the effects of BD-1047 on allodynia in rats.[11]

  • Reagent Preparation:

    • This compound powder.

    • Sterile 0.9% saline solution.

  • Dissolution:

    • Calculate the required amount of BD-1047 based on the desired dose (e.g., 10, 30, 100 mg/kg) and the number and weight of the animals.

    • Dissolve the BD-1047 powder directly in the sterile saline solution.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Administration:

    • Administer the solution orally to the rats at a volume of 0.5 ml/100 g body weight.

    • For the vehicle control group, administer the same volume of sterile saline solution.

Protocol 2: General Protocol for Solubilizing a Poorly Water-Soluble Compound for In Vivo Administration

This is a general protocol based on a common vehicle formulation.[17] Note: This specific formulation has not been explicitly reported for BD-1047 but serves as a representative example for compounds with low aqueous solubility.

  • Reagent Preparation:

    • Test compound (e.g., this compound).

    • Dimethyl sulfoxide (DMSO).

    • Polyethylene glycol 300 (PEG300).

    • Tween-80.

    • Sterile 0.9% saline solution.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the test compound in DMSO (e.g., 25 mg/mL).

  • Working Solution Preparation (for a 1 mL final volume with 10% DMSO):

    • To 400 µL of PEG300, add 100 µL of the DMSO stock solution. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until homogenous.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Vehicle Control Preparation:

    • Follow the same procedure as for the working solution, but substitute the DMSO stock solution of the compound with pure DMSO.

  • Administration:

    • Administer the prepared solutions to the respective animal groups via the chosen route (e.g., oral gavage, intraperitoneal injection).

Visualizations

experimental_workflow Experimental Workflow for Assessing Vehicle Effects cluster_prep Preparation cluster_in_vitro In Vitro Experiment cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis prep_bd1047 Prepare BD-1047 in Vehicle treat_cells_bd1047 Treat Cells with BD-1047 Solution prep_bd1047->treat_cells_bd1047 admin_animal_bd1047 Administer BD-1047 Solution to Animals prep_bd1047->admin_animal_bd1047 prep_vehicle Prepare Vehicle Control treat_cells_vehicle Treat Cells with Vehicle Control prep_vehicle->treat_cells_vehicle admin_animal_vehicle Administer Vehicle Control to Animals prep_vehicle->admin_animal_vehicle assay_readout Perform Assay (e.g., Viability, Signaling) treat_cells_bd1047->assay_readout treat_cells_vehicle->assay_readout compare_results Compare BD-1047 Group to Vehicle Control Group assay_readout->compare_results behavioral_obs Behavioral/ Physiological Observation admin_animal_bd1047->behavioral_obs admin_animal_vehicle->behavioral_obs behavioral_obs->compare_results conclusion Draw Conclusions on BD-1047 Specific Effects compare_results->conclusion

Caption: Experimental workflow for controlling for vehicle effects.

sigma1_receptor_pathway Simplified Sigma-1 Receptor Signaling Pathway cluster_er Endoplasmic Reticulum cluster_stimuli Stimuli s1r Sigma-1 Receptor (σ1R) bip BiP s1r->bip Binding ip3r IP3 Receptor s1r->ip3r Modulates ion_channels Ion Channel Modulation (e.g., NMDA-R) s1r->ion_channels downstream Downstream Signaling (e.g., MAPK/ERK, Nrf2) s1r->downstream ca_signaling Modulation of Ca2+ Signaling ip3r->ca_signaling stress Cellular Stress stress->s1r Activation agonist σ1R Agonist agonist->s1r Activation bd1047 BD-1047 (Antagonist) bd1047->s1r Inhibition cellular_response Cellular Response (e.g., Neuroprotection, Pain Modulation) ca_signaling->cellular_response ion_channels->cellular_response downstream->cellular_response

Caption: Simplified sigma-1 receptor signaling pathway.

References

Technical Support Center: Ensuring Reproducibility of BD-1047 Dihydrobromide Findings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BD-1047 dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure the reproducibility of findings with this selective sigma-1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and high-affinity antagonist for the sigma-1 (σ1) receptor, with a lower affinity for the sigma-2 (σ2) receptor.[1] Its primary mechanism of action is to block the function of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular signaling pathways.

Q2: What are the common research applications of this compound?

A2: BD-1047 is widely used in neuroscience research to investigate the role of the sigma-1 receptor in various physiological and pathological processes. Common applications include studies on neuropathic pain, neuropsychiatric disorders (such as addiction and psychosis), and neuroprotection.[2][3]

Q3: What are the known off-target effects of BD-1047?

A3: While generally selective for the sigma-1 receptor, BD-1047 has been shown to have some affinity for the sigma-2 receptor and beta-adrenoceptors.[4] Researchers should consider these potential off-target effects when interpreting their data.

Q4: How should this compound be stored?

A4: this compound powder should be stored at -20°C for long-term stability (up to several years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Q5: In what solvents is this compound soluble?

A5: this compound is soluble in water and Dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, sterile saline is a commonly used vehicle.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected in vivo results Vehicle/Solubility Issues: The compound may not be fully dissolved or may have precipitated out of solution.- Ensure the compound is fully dissolved in the chosen vehicle. Gentle warming or sonication can aid dissolution. - Prepare fresh solutions for each experiment. - For intraperitoneal injections, ensure the final solution is sterile and isotonic.
Dosing and Administration: Incorrect dosage, injection volume, or timing of administration.- Carefully calculate the dose based on the animal's weight. - Follow established protocols for injection volume (e.g., typically 5-10 mL/kg for intraperitoneal injections in mice).[6] - Administer the compound at a consistent time relative to the behavioral or physiological assessment. For many behavioral tests, administration 30 minutes prior is common.[2]
Off-Target Effects: The observed effect may be due to interaction with sigma-2 receptors or other off-target sites.- Use the lowest effective dose of BD-1047. - Consider using another sigma-1 receptor antagonist with a different off-target profile to confirm findings. - In knockout animals lacking the sigma-1 receptor, BD-1047 should not produce the same effect.
Variability in in vitro experiments Cell Culture Conditions: Inconsistent cell passage number, confluency, or differentiation state.- Use a consistent cell passage number for all experiments. - Seed cells at a consistent density and allow them to adhere and stabilize before treatment. - For differentiated cells like SH-SY5Y, use a standardized differentiation protocol.[7][8]
Compound Stability in Media: BD-1047 may degrade in culture media over long incubation periods.- Prepare fresh dilutions of BD-1047 in media for each experiment. - For long-term studies, consider replenishing the media with fresh compound at regular intervals.
Difficulty replicating published findings Differences in Experimental Protocols: Minor variations in methodology can lead to different outcomes.- Carefully review the methods section of the original publication for details on animal strain, age, sex, and specific experimental parameters. - Contact the original authors for clarification if the published methods are not sufficiently detailed.
Reagent Quality: Differences in the purity or batch of this compound can affect results.- Purchase BD-1047 from a reputable supplier and obtain a certificate of analysis to verify its purity.

Experimental Protocols

In Vivo Administration

1. Intraperitoneal (i.p.) Injection in Mice (Pain Model)

  • Objective: To assess the analgesic effects of BD-1047 in a mouse model of pain.

  • Materials:

    • This compound

    • Sterile saline (0.9% NaCl)

    • Sterile syringes and needles (e.g., 27G)

  • Procedure:

    • Preparation of Dosing Solution:

      • Dissolve this compound in sterile saline to the desired concentration. For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg, the concentration would be 1 mg/mL.

      • Ensure the solution is clear and free of particulates. Prepare fresh on the day of the experiment.

    • Dosing:

      • Weigh each mouse immediately before injection to ensure accurate dosing.

      • Administer the BD-1047 solution via intraperitoneal injection at a volume of 10 mL/kg.

      • For a 10 mg/kg dose, inject 0.25 mL of the 1 mg/mL solution into a 25g mouse.

    • Timing:

      • Administer the injection 30 minutes prior to the induction of the pain stimulus or behavioral testing.[2]

  • Control Group: Administer an equivalent volume of sterile saline.

2. Intrathecal (i.t.) Injection in Rats (Neuropathic Pain Model)

  • Objective: To investigate the role of spinal sigma-1 receptors in neuropathic pain.

  • Materials:

    • This compound

    • Sterile saline (0.9% NaCl)

    • Hamilton syringe with a 30G needle

  • Procedure:

    • Preparation of Dosing Solution:

      • Dissolve this compound in sterile saline to achieve the desired molar concentration. For a 30 nmol dose in a 10 µL injection volume, the concentration would be 3 mM.

      • Filter-sterilize the solution.

    • Dosing:

      • The rat should be appropriately anesthetized or restrained by a trained handler.

      • Perform a lumbar puncture between the L5 and L6 vertebrae.

      • Administer the BD-1047 solution slowly in a volume of 10 µL.

    • Timing:

      • For studies on the induction of neuropathic pain, injections may be given twice daily for several consecutive days following a nerve injury procedure.[9]

  • Control Group: Administer an equivalent volume of sterile saline.

In Vitro Protocol

1. Treatment of SH-SY5Y Neuroblastoma Cells

  • Objective: To examine the effects of BD-1047 on a human neuronal cell line.

  • Materials:

    • SH-SY5Y cells

    • Complete culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)

    • This compound

    • Sterile water or DMSO for stock solution

  • Procedure:

    • Cell Culture:

      • Culture SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2.

      • For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA analysis) and allow them to adhere for 24 hours.

    • Preparation of BD-1047 Solution:

      • Prepare a stock solution of BD-1047 (e.g., 10 mM) in sterile water or DMSO.

      • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations.

    • Treatment:

      • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of BD-1047.

      • Incubation times will vary depending on the experimental endpoint.

  • Control Group: Treat cells with vehicle (culture medium with the same concentration of water or DMSO used for the highest BD-1047 concentration).

Quantitative Data Summary

Parameter This compound Reference
Molecular Weight 437.04 g/mol [5]
In Vivo Dosage (i.p., mouse) 1 - 10 mg/kg[2]
In Vivo Dosage (i.t., rat) 30 - 120 nmol[9]

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Antagonism and Downstream Signaling

BD-1047, by antagonizing the sigma-1 receptor, can modulate downstream signaling pathways implicated in pain and neuronal function. Two key pathways affected are the NMDA receptor signaling cascade and the p38 MAPK pathway.

BD1047_Signaling_Pathway BD1047 BD-1047 Sigma1R Sigma-1 Receptor BD1047->Sigma1R Antagonizes NMDAR NMDA Receptor (GluN1 subunit) Sigma1R->NMDAR Modulates p38MAPK p38 MAPK Sigma1R->p38MAPK Modulates Phosphorylation_NR1 Phosphorylation of GluN1 NMDAR->Phosphorylation_NR1 Leads to Phosphorylation_p38 Phosphorylation of p38 p38MAPK->Phosphorylation_p38 Leads to Central_Sensitization Central Sensitization (Pain) Phosphorylation_p38->Central_Sensitization Phosphorylation_NR1->Central_Sensitization

Caption: BD-1047 antagonizes the sigma-1 receptor, inhibiting the phosphorylation of the NMDA receptor subunit GluN1 and p38 MAPK, which can reduce central sensitization and pain.

Experimental Workflow for In Vivo Pain Model

The following diagram illustrates a typical workflow for assessing the analgesic effects of BD-1047 in an animal model of pain.

InVivo_Workflow Start Start: Acclimatize Animals Baseline Baseline Behavioral Testing Start->Baseline Grouping Randomize into Groups (Vehicle vs. BD-1047) Baseline->Grouping Injection Administer BD-1047 or Vehicle (e.g., i.p., 30 min pre-test) Grouping->Injection Pain_Induction Induce Painful Stimulus (e.g., formalin injection) Injection->Pain_Induction Post_Treatment_Testing Post-Treatment Behavioral Testing Pain_Induction->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vivo pain study using BD-1047.

References

addressing potential degradation of BD-1047 dihydrobromide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential degradation of BD-1047 dihydrobromide in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound solutions.

Issue 1: Precipitation or Cloudiness in Solution

Potential Cause Troubleshooting Steps
Exceeded Solubility Limit - Verify the concentration of your solution against the known solubility data (see Table 1).- If using a solvent mixture, ensure the components are of high purity and mixed in the correct order and proportions. For instance, when preparing a stock in DMSO for further dilution in aqueous media, add the DMSO stock to the aqueous buffer slowly while vortexing.
Low-Quality Solvent - Use high-purity, anhydrous grade solvents, especially for DMSO, as it can absorb moisture which may reduce the solubility of some compounds.[1]
Incorrect pH of Aqueous Buffer - BD-1047 is a dihydrobromide salt of a basic compound. The pH of the aqueous solution can significantly impact its solubility. Ensure the pH of your buffer is compatible with maintaining the protonated, more soluble form of the compound. Acidic to neutral pH is generally recommended.
Temperature Effects - For compounds that are difficult to dissolve, gentle warming (e.g., to 37°C) and sonication can aid in dissolution.[2] However, be cautious as excessive heat may accelerate degradation.- Conversely, precipitation may occur upon cooling or refrigeration of a saturated solution. Allow the solution to return to room temperature before use.
Contamination - Ensure all glassware and equipment are scrupulously clean. Contaminants can act as nucleation sites for precipitation.

Issue 2: Loss of Compound Activity or Inconsistent Results

Potential Cause Troubleshooting Steps
Chemical Degradation - Hydrolysis: While the core structure is generally stable, prolonged exposure to highly acidic or alkaline conditions should be avoided.- Oxidation: The tertiary amine moieties could be susceptible to oxidation. Protect solutions from excessive exposure to air and light. Consider preparing fresh solutions for critical experiments.[3]- Photodegradation: Store stock solutions and working solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
Improper Storage - Adhere to the recommended storage conditions (see Table 2). For long-term storage, aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[1]
Adsorption to Labware - Highly lipophilic compounds can sometimes adsorb to plastic surfaces. If you suspect this is an issue, consider using low-adhesion microplates or glass vials for storage and experiments.
Inaccurate Pipetting of Concentrated Stocks - When preparing dilutions from a concentrated stock solution (e.g., in DMSO), ensure accurate and thorough mixing. Small pipetting errors can lead to significant variations in the final concentration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several common laboratory solvents. Water, DMSO, and PBS (pH 7.2) are all suitable. For in vitro studies, DMSO is a common choice for preparing concentrated stock solutions. For in vivo experiments, solutions in PBS or other buffered saline solutions are often used. Always refer to the manufacturer's datasheet for specific solubility information.[4]

Q2: How should I store my this compound solutions?

A2: For optimal stability, stock solutions should be stored at -20°C or -80°C.[1][2] It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Protect solutions from light. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.

Q3: My this compound solution has a slight yellow tint. Is it degraded?

A3: A slight coloration does not necessarily indicate degradation, as it could be due to minor impurities from synthesis. However, a noticeable change in color over time, especially upon storage, could be a sign of degradation. If you observe a color change and experience inconsistent experimental results, it is advisable to prepare a fresh solution from a new stock of the solid compound and consider performing a purity analysis.

Q4: Can I filter-sterilize my this compound solution?

A4: Yes, if you are preparing an aqueous solution for cell culture or in vivo use, it is recommended to sterilize it by filtering through a 0.22 µm filter.[2] Ensure the filter material is compatible with your solvent (e.g., PVDF or PES for aqueous solutions).

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for BD-1047 have not been extensively published, potential degradation could occur through:

  • Oxidation of the tertiary amine groups.

  • N-dealkylation (removal of methyl groups from the nitrogen atoms).

  • Hydrolysis under extreme pH conditions, although the core structure is relatively stable.

  • Photodegradation upon exposure to UV light.

Data Presentation

Table 1: Solubility of this compound

SolventReported SolubilityMolar Concentration (mM)Reference(s)
Water~21.85 - 87 mg/mL~50 - 200 mM[1]
DMSO~21.85 - 50 mg/mL~50 - 114.4 mM[1]
PBS (pH 7.2)~10 mg/mL~22.9 mM[4]

Note: Solubility can vary between batches and suppliers. It is always recommended to consult the certificate of analysis for your specific lot.

Table 2: Recommended Storage Conditions

FormTemperatureDurationConditionsReference(s)
Solid Powder +4°CUp to 12 monthsDesiccate, protected from light
Solid Powder -20°CUp to 3 yearsDesiccate, protected from light[1]
Solution in Solvent -20°CUp to 1 monthSealed, protected from light[1][2]
Solution in Solvent -80°CUp to 6-12 monthsSealed, protected from light[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 437.04 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 4.37 mg of this compound powder.

    • Add the powder to a sterile vial.

    • Add 1 mL of DMSO to the vial.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound Solution using HPLC (A General Method)

This protocol provides a starting point for developing a stability-indicating HPLC method. This method will require optimization and validation for your specific equipment and experimental needs.

  • Objective: To assess the purity and detect potential degradation products of this compound in solution over time and under stress conditions.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound solution to be tested

    • Reference standard of this compound

    • HPLC-grade acetonitrile (B52724) and water

    • Trifluoroacetic acid (TFA) or formic acid

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the compound)

    • Injection Volume: 10 µL

  • Procedure:

    • Sample Preparation: Dilute the BD-1047 solution to be tested and the reference standard to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Forced Degradation (Optional but Recommended for Method Validation):

      • Acidic: Incubate the solution with 0.1 M HCl at 60°C for 24 hours.

      • Alkaline: Incubate the solution with 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: Incubate the solution with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat the solution at 80°C for 48 hours.

      • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

      • Neutralize the acidic and alkaline samples before injection.

    • Analysis: Inject the prepared samples and the reference standard into the HPLC system.

    • Data Evaluation:

      • Compare the chromatogram of the test sample to the reference standard.

      • Look for the appearance of new peaks (degradation products) and a decrease in the area of the main BD-1047 peak.

      • Calculate the percentage of degradation. A good stability-indicating method should resolve the degradation products from the parent compound.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_analysis Data Analysis start Weigh BD-1047 dihydrobromide dissolve Dissolve in appropriate solvent start->dissolve aliquot Aliquot for storage dissolve->aliquot storage Store under defined conditions (e.g., -20°C, RT, 40°C) aliquot->storage sampling Sample at various time points storage->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Evaluate chromatograms for degradation products hplc->data quantify Quantify degradation and assess shelf-life data->quantify

Caption: Experimental workflow for assessing the stability of this compound in solution.

sigma1_receptor_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mam Mitochondria-Associated Membrane (MAM) bip BiP s1r Sigma-1 Receptor (inactive dimer) s1r_active Sigma-1 Receptor (active monomer) s1r->s1r_active translocates ip3r IP3R ca_release Ca2+ Release Modulation ip3r->ca_release s1r_active->ip3r modulates bd1047 BD-1047 bd1047->s1r Antagonist Binding stress Cellular Stress stress->s1r dissociates BiP downstream Downstream Cellular Effects ca_release->downstream

Caption: Simplified signaling pathway of the Sigma-1 receptor and the antagonistic action of BD-1047.

References

Technical Support Center: BD-1047 Dihydrobromide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of BD-1047 dihydrobromide in animal models. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the sigma-1 (σ1) receptor.[1][2] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating cell signaling, calcium homeostasis, and neuronal function. By antagonizing this receptor, BD-1047 can modulate various downstream cellular processes.

Q2: What are the common research applications of BD-1047 in animal models?

A2: BD-1047 is frequently used in preclinical research to investigate the role of the sigma-1 receptor in various physiological and pathological conditions. Common applications include studies on neuropathic and inflammatory pain, neuropsychiatric disorders such as schizophrenia and mania, and the effects of substance abuse.[3][4]

Q3: What are the potential side effects of BD-1047 administration in rodents?

A3: Based on its mechanism of action and findings from animal studies, potential side effects can be primarily behavioral. These may include alterations in locomotor activity and motor coordination.[5] For instance, it has been shown to attenuate apomorphine-induced climbing and phencyclidine-induced head twitches in mice.[1][6] High doses may lead to more pronounced behavioral changes. The Safety Data Sheet (SDS) for this compound indicates it can cause skin and eye irritation, and may cause respiratory irritation, so appropriate personal protective equipment should be used during handling.

Q4: What is the recommended solvent and route of administration for BD-1047 in rodents?

A4: The choice of solvent and administration route depends on the experimental design. This compound is soluble in water, DMSO, and saline.[7][8] For in vivo studies, it can be prepared in saline or a vehicle containing DMSO, PEG300, and Tween-80 for intraperitoneal (IP) injection.[9] Common routes of administration in rodents include intraperitoneal (IP), intrathecal (i.t.), and direct microinjection into specific brain regions.[1][10]

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes in Animals
  • Problem: Animals exhibit unusual behavior after BD-1047 administration, such as hyperactivity, sedation, or stereotypy, which is not the intended endpoint of the study.

  • Possible Causes:

    • The dose of BD-1047 may be too high for the specific animal model or strain.

    • The observed behavior may be an inherent pharmacological effect of sigma-1 receptor antagonism in the context of your experimental model.

    • Interaction with other administered compounds.

  • Solutions:

    • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose that achieves the desired effect with minimal off-target behavioral changes.

    • Literature Review: Thoroughly review existing literature for reported behavioral effects of BD-1047 in similar models.

    • Control Groups: Ensure appropriate vehicle control groups are included to differentiate drug-induced effects from procedural stress.

    • Behavioral Monitoring: Systematically score and analyze the animals' behavior to quantify any changes.

Issue 2: Poor Solubility or Precipitation of BD-1047 Solution
  • Problem: this compound does not fully dissolve or precipitates out of solution upon preparation or storage.

  • Possible Causes:

    • Incorrect solvent or vehicle composition.

    • The concentration of the compound exceeds its solubility limit in the chosen solvent.

    • Improper storage of the solution.

  • Solutions:

    • Solvent Selection: Refer to the solubility data provided in the tables below. For aqueous solutions, ensure the pH is appropriate. For in vivo formulations, consider using vehicles containing co-solvents like DMSO and PEG300.[9]

    • Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound.[1]

    • Fresh Preparation: Prepare solutions fresh on the day of the experiment. If storage is necessary, store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]

    • Filtration: For parenteral administration, filter the final solution through a 0.22 µm sterile filter.

Issue 3: Injection Site Reactions
  • Problem: Animals show signs of irritation, inflammation, or necrosis at the injection site.

  • Possible Causes:

    • The pH or osmolality of the formulation is not physiological.

    • The vehicle, particularly at high concentrations of DMSO, may be causing irritation.

    • Improper injection technique.

  • Solutions:

    • Vehicle Optimization: Minimize the concentration of potentially irritating solvents like DMSO. Refer to recommended vehicle compositions in the protocols section.

    • pH Adjustment: Ensure the final pH of the solution is close to neutral (pH 7.4).

    • Proper Injection Technique: Follow established protocols for the chosen route of administration to minimize tissue damage. For intraperitoneal injections, ensure the needle is inserted in the correct quadrant to avoid puncturing organs.[10][11]

    • Injection Volume: Adhere to the recommended maximum injection volumes for the specific species and route of administration.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Water50 mM[8]
DMSO50 mM[8]
SalineSolubleUsed as a vehicle in some studies.

Table 2: Recommended Maximum Injection Volumes for Rodents

SpeciesRouteMaximum Volume (ml/kg)
MouseIntraperitoneal (IP)10
RatIntraperitoneal (IP)10
MouseSubcutaneous (SC)10
RatSubcutaneous (SC)5
MouseIntravenous (IV) - bolus5
RatIntravenous (IV) - bolus5

Source: Adapted from institutional animal care and use guidelines.[11]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each solvent required.

  • Dissolve in DMSO: In a sterile microcentrifuge tube, add the calculated volume of DMSO to the pre-weighed this compound powder. Vortex until the powder is completely dissolved.

  • Add Co-solvents: Add 40% (of the final volume) PEG300 to the DMSO solution and vortex thoroughly.

  • Add Surfactant: Add 5% (of the final volume) Tween-80 and vortex until the solution is homogeneous.

  • Add Saline: Add 45% (of the final volume) sterile saline to the mixture and vortex thoroughly to obtain a clear solution.[9]

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Use the solution immediately or store in aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared and sterile this compound solution

  • Appropriately sized sterile syringe (e.g., 1 ml)

  • Sterile needle (25-27 gauge)

  • 70% ethanol (B145695) wipes

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and major blood vessels.[10]

  • Site Disinfection: Wipe the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a new needle.

  • Injection: Slowly and steadily inject the calculated volume of the BD-1047 solution.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions such as distress, bleeding, or leakage from the injection site.

Visualizations

Signaling_Pathway BD1047 BD-1047 Sigma1R Sigma-1 Receptor BD1047->Sigma1R Antagonism IonChannels Ion Channels (e.g., NMDA-R) Sigma1R->IonChannels Modulation CellSignaling Downstream Signaling Cascades IonChannels->CellSignaling NeuronalActivity Modulation of Neuronal Activity CellSignaling->NeuronalActivity

Caption: BD-1047 antagonizes the sigma-1 receptor, modulating ion channels and signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring A Weigh BD-1047 B Dissolve in Vehicle (e.g., DMSO, Saline) A->B C Sterile Filter B->C D Calculate Dose (mg/kg) C->D E Select Route (e.g., IP, SC) D->E F Inject Animal E->F G Observe for Acute Side Effects F->G H Record Behavioral Changes G->H I Assess Experimental Endpoints H->I

Caption: Workflow for preparing, administering, and monitoring BD-1047 in animal models.

Troubleshooting_Logic Start Adverse Event Observed Behavioral Unexpected Behavior? Start->Behavioral InjectionSite Injection Site Reaction? Start->InjectionSite Solubility Solution Precipitation? Start->Solubility Dose Review Dose & Conduct Dose-Response Behavioral->Dose Yes Vehicle Check Vehicle Composition & pH InjectionSite->Vehicle Yes Prep Review Solution Prep & Storage Solubility->Prep Yes End Resolved Dose->End Technique Review Injection Technique Vehicle->Technique Technique->End Prep->End

References

Technical Support Center: Confirming Sigma-1 Receptor Blockade by BD-1047 Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the blockade of the sigma-1 receptor (S1R) by its selective antagonist, BD-1047 dihydrobromide. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective and functional antagonist of the sigma-1 receptor (S1R).[1][2][3][4][5][6] It exerts its effects by binding to the S1R with high affinity, thereby preventing the binding of endogenous or exogenous agonists and inhibiting the downstream signaling cascades initiated by S1R activation.[7][8] The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and other cellular processes.[1][9]

Q2: How can I be sure that the observed effects in my experiment are due to S1R blockade and not off-target effects?

A2: This is a critical consideration. To confirm specificity, consider the following strategies:

  • Use a structurally different S1R antagonist: Replicate key experiments with another well-characterized S1R antagonist (e.g., NE-100). If both compounds produce similar effects, it strengthens the evidence for S1R involvement.

  • Rescue experiments with an S1R agonist: Attempt to reverse the effects of BD-1047 by co-administering an S1R agonist (e.g., PRE-084).

  • Utilize S1R knockout/knockdown models: The most definitive way to confirm S1R-specific effects is to use S1R knockout animals or cell lines with S1R expression silenced (e.g., using siRNA). The effects of BD-1047 should be absent in these models.

  • Be aware of known off-target activities: BD-1047 has been reported to have some affinity for the sigma-2 receptor and may inhibit Kv2.1 potassium channels.[10] If your experimental system is sensitive to these targets, consider appropriate controls.

Q3: What are the optimal concentrations of BD-1047 to use for in vitro and in vivo experiments?

A3: The optimal concentration will vary depending on the specific experimental setup, cell type, or animal model. However, based on published literature:

  • In vitro studies: Concentrations typically range from 10 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.

  • In vivo studies: Dosages often range from 1 mg/kg to 30 mg/kg, administered intraperitoneally (i.p.).[2] Again, a dose-finding study is recommended.

Q4: What is the expected outcome of successful S1R blockade by BD-1047?

A4: Successful blockade should result in the attenuation or reversal of S1R agonist-induced effects. This can be observed at multiple levels:

  • Biochemical: Inhibition of downstream signaling pathways, such as reduced phosphorylation of key proteins like p38 MAPK or NR1.[11][12]

  • Cellular: Changes in cellular processes modulated by S1R, such as calcium homeostasis.[8][13][14]

  • Behavioral: In animal models, this could manifest as a reduction in nociceptive behaviors or modulation of neuropsychiatric-related responses.[2][4][11]

Troubleshooting Guides

This section addresses common issues encountered during experiments designed to confirm S1R blockade with BD-1047.

Problem Potential Cause(s) Troubleshooting Steps
No observable effect of BD-1047 1. Incorrect dosage/concentration: The concentration of BD-1047 may be too low to effectively block the S1R. 2. Poor compound stability/solubility: BD-1047 may have degraded or precipitated out of solution. 3. Low S1R expression: The cell line or tissue may not express sufficient levels of S1R. 4. Experimental design flaw: The chosen endpoint may not be sensitive to S1R modulation.1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare fresh solutions of BD-1047 for each experiment. Ensure proper storage conditions (desiccated at +4°C for long-term storage). For in vivo studies, consider the vehicle used for dissolution.[2] 3. Confirm S1R expression using Western blot or qPCR. 4. Review the literature for established S1R-mediated responses in your model system.
Inconsistent or variable results 1. Inconsistent experimental procedures: Variations in incubation times, drug administration, or measurement techniques. 2. Cell culture variability: Changes in cell passage number or confluency can alter receptor expression and signaling. 3. Animal model variability: Age, weight, and stress levels of animals can influence behavioral and physiological responses.1. Standardize all experimental protocols and ensure consistent execution. 2. Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment. 3. Carefully control for animal characteristics and acclimate them to the experimental environment.
High background or non-specific effects 1. Off-target effects of BD-1047: At high concentrations, BD-1047 may interact with other receptors or ion channels.[10] 2. Vehicle effects: The solvent used to dissolve BD-1047 may have its own biological effects.1. Use the lowest effective concentration of BD-1047 as determined by your dose-response curve. Include the controls mentioned in FAQ Q2. 2. Always include a vehicle-only control group in your experiments.

Experimental Protocols & Data

In Vitro Confirmation: Radioligand Binding Assay

This assay directly measures the ability of BD-1047 to displace a radiolabeled S1R ligand, confirming its binding to the receptor.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing S1R in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective S1R radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of BD-1047.[16]

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow binding to reach equilibrium.[15][16]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[16]

  • Data Analysis: Determine the concentration of BD-1047 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data:

CompoundReceptorKi (nM)Reference
BD-1047Sigma-10.93 - 8.9[3][16][17]
BD-1047Sigma-247[3][16]
Functional Confirmation: Western Blot for Downstream Signaling

This protocol assesses the functional consequence of S1R blockade by measuring the phosphorylation of a downstream target, p38 MAPK.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest and treat with an S1R agonist (to induce p38 phosphorylation) in the presence or absence of pre-incubated BD-1047.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[19]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[20][21]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.[18]

    • Incubate with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C.[18][22]

    • Wash and incubate with an HRP-conjugated secondary antibody.[18]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[18]

  • Normalization: Strip the membrane and re-probe with an antibody for total p38 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[18]

Expected Outcome: Pre-treatment with BD-1047 should lead to a dose-dependent reduction in the agonist-induced phosphorylation of p38 MAPK.

In Vivo Confirmation: Mouse Formalin Test

This behavioral assay confirms the antinociceptive effects of S1R blockade by BD-1047 in a model of inflammatory pain.

Methodology:

  • Animal Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.[23]

  • Drug Administration: Administer BD-1047 (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes prior to the formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5% in 20 µL) into the plantar surface of the mouse's hind paw.[24]

  • Behavioral Observation: Immediately place the mouse in an observation chamber and record the cumulative time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (20-30 minutes).[25][26][27]

  • Data Analysis: Compare the licking time between the BD-1047-treated and vehicle-treated groups for both phases.

Expected Outcome: BD-1047 is expected to significantly reduce the licking time, particularly in the late phase, which is associated with inflammatory pain and central sensitization.

Visualizations

experimental_workflow Experimental Workflow for Confirming S1R Blockade cluster_invitro In Vitro Confirmation cluster_invivo In Vivo Confirmation binding_assay Radioligand Binding Assay western_blot Western Blot (p-p38) binding_assay->western_blot Confirms Functional Effect end_goal Conclusion: S1R Blockade Confirmed binding_assay->end_goal calcium_imaging Calcium Imaging western_blot->calcium_imaging Assesses Cellular Impact western_blot->end_goal calcium_imaging->end_goal formalin_test Formalin Test (Pain Model) other_behavior Other Behavioral Models formalin_test->other_behavior Broader CNS Effects other_behavior->end_goal start Hypothesis: BD-1047 blocks S1R start->binding_assay Direct Binding start->western_blot Downstream Signaling start->calcium_imaging Cellular Function start->formalin_test Behavioral Outcome

Caption: Workflow for confirming S1R blockade by BD-1047.

S1R_signaling_pathway Simplified S1R Signaling and BD-1047 Blockade cluster_downstream Downstream Effects S1R_agonist S1R Agonist S1R Sigma-1 Receptor (S1R) S1R_agonist->S1R Activates Ca_signaling ↑ Intracellular Ca²⁺ Signaling S1R->Ca_signaling MAPK_pathway ↑ p38 MAPK Phosphorylation S1R->MAPK_pathway NR1_phos ↑ NR1 Phosphorylation S1R->NR1_phos BD1047 BD-1047 BD1047->S1R Blocks Cellular_response Cellular Response (e.g., Nociception) Ca_signaling->Cellular_response MAPK_pathway->Cellular_response NR1_phos->Cellular_response

Caption: S1R signaling and the inhibitory action of BD-1047.

References

Validation & Comparative

Validating the Antagonist Activity of BD-1047 Dihydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of BD-1047 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist, with other alternative compounds. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in their work.

Introduction to BD-1047 and the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), where it modulates a variety of cellular functions, including intracellular calcium signaling and interactions with other receptors like the N-methyl-D-aspartate (NMDA) receptor.[1][2] BD-1047 is a well-characterized antagonist selective for the σ1R subtype, making it a valuable tool for studying the receptor's role in various physiological and pathological processes, including pain, neuropsychiatric disorders, and neuroprotection.[3][4][5]

Comparative Binding Affinity of Sigma-1 Receptor Antagonists

The antagonist activity of a compound is initially characterized by its binding affinity (Ki) or its concentration required to inhibit 50% of a specific binding or response (IC50). A lower value indicates a higher affinity. BD-1047 demonstrates high affinity for the σ1 receptor and significant selectivity over the σ2 subtype.

CompoundPrimary Target(s)Ki / IC50 (σ1R)Ki / IC50 (σ2R)Selectivity (σ2/σ1)
BD-1047 σ1R Antagonist0.93 nM (Ki)[6]47 nM (Ki)[6]~50.5x
NE-100 σ1R Antagonist4.16 nM (IC50)[7][8]--
BD-1063 σ1R Antagonist4.43 nM (Ki)[9]--
Haloperidol (B65202) D2, σ1R, σ2R Antagonist2.3 nM (Ki)[10]High AffinityNon-selective
S1RA (E-52862) σ1R Antagonist17 nM (Ki)[7]>1000 nM (Ki)[7]>58x
WQ 1 σ1R Antagonist10.85 (pKi)6.53 (pKi)~20,893x[9]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.

Functional Antagonism: In Vivo Experimental Data

The ultimate validation of an antagonist's activity comes from functional assays, often conducted in animal models. These studies demonstrate the compound's ability to block the physiological effects induced by a receptor agonist or a pathological condition.

Experiment/ModelCompound(s) TestedSpeciesKey Findings
Orofacial Formalin Model (Pain) BD-1047 (1, 3, 10 mg/kg)MouseHigh dose (10 mg/kg) produced significant anti-nociceptive effects in both phases of the pain response and reduced Fos-immunoreactive cells in the trigeminal nucleus caudalis.[3]
Apomorphine-Induced Climbing (Antipsychotic Model) BD-1047 (1-10 mg/kg)MouseAttenuated climbing behavior at a dose of 10 mg/kg.[11] A separate study confirmed this effect.[12]
Phencyclidine-Induced Head Twitches (Antipsychotic Model) BD-1047RatAttenuated phencyclidine-induced head twitches, similar to rimcazole (B1680635) and panamesine.[12]
Chronic Constriction Injury (Neuropathic Pain) BD-1047RatSignificantly relieved mechanical allodynia and inhibited the increased expression of the NMDA receptor subunit NR1.[6]
Elevated Plus Maze (Anxiety) BD-1047 (1.0 mg/kg), NE-100 (3.0 mg/kg)-Both antagonists were used to investigate the influence on the anxiolytic effect of phenazepam.[13]
Cocaine-Induced Conditioned Place Preference BD-1047, NE-100-Both antagonists block the expression of conditioned place preference induced by a priming injection of cocaine.[10]

Methodologies for Key Experiments

Radioligand Binding Assay

This in vitro technique is fundamental for determining the binding affinity of a compound for a specific receptor.

  • Objective: To determine the dissociation constant (Ki) of BD-1047 and its competitors for the σ1 receptor.

  • Protocol Outline:

    • Tissue Preparation: Homogenize brain tissue (e.g., guinea pig or rat brain) to prepare cell membranes, which are rich in σ1 receptors.[14]

    • Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine).[14]

    • Competition: Add varying concentrations of the unlabeled test compound (e.g., BD-1047).

    • Separation: Separate the bound from the unbound radioligand via rapid filtration.

    • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Orofacial Formalin-Induced Nociception Assay

An in vivo model to assess the analgesic potential of a compound against inflammatory pain.

  • Objective: To evaluate the anti-nociceptive effect of BD-1047 in a model of orofacial pain.

  • Protocol Outline:

    • Animal Model: Use adult male mice.

    • Drug Administration: Administer BD-1047 (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the pain stimulus.[3]

    • Nociceptive Stimulus: Subcutaneously inject a dilute formalin solution (e.g., 5%, 10 µL) into the right upper lip.[3]

    • Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and record the cumulative time spent rubbing the injected area with its paws for a set period (e.g., 45 minutes).[3] The response typically occurs in two phases: an early, acute phase and a later, inflammatory phase.

    • Data Analysis: Compare the nociceptive response times between the drug-treated and vehicle-treated groups. A significant reduction in rubbing time indicates an anti-nociceptive effect.

Visualizations

Sigma1_Receptor_Antagonism cluster_ER Endoplasmic Reticulum Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol ER_Chaperone ER Chaperone (BiP) S1R Sigma-1 Receptor (σ1R) ER_Chaperone->S1R Dissociates upon ligand binding IP3R IP3 Receptor S1R->IP3R Modulates NMDA_R NMDA Receptor S1R->NMDA_R Potentiates Ca_release Ca²⁺ Release IP3R->Ca_release Activates p38_MAPK p38 MAPK Phosphorylation NMDA_R->p38_MAPK Activates Pain_Signal Pain Signaling Sensitization p38_MAPK->Pain_Signal BD1047 BD-1047 BD1047->S1R Blocks

Caption: Sigma-1 receptor antagonism by BD-1047.

Antagonist_Validation_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki / IC50) Functional_Cell Cell-Based Functional Assay (e.g., Calcium Imaging) Binding->Functional_Cell High Affinity Compounds PK Pharmacokinetics (ADME) Functional_Cell->PK Potent Antagonists Behavior Behavioral Models (Pain, Antipsychotic, etc.) PK->Behavior Tox Toxicology Studies Behavior->Tox Efficacious Compounds Lead_Opt Lead Optimization Tox->Lead_Opt Start Compound Synthesis (BD-1047) Start->Binding

Caption: Workflow for validating antagonist activity.

References

A Comparative Guide to Sigma-1 Receptor Antagonists: BD-1047 Dihydrobromide vs. NE-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used sigma-1 (σ1) receptor antagonists: BD-1047 dihydrobromide and NE-100. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their specific scientific inquiries.

At a Glance: Key Pharmacological Parameters

A summary of the binding affinities and selectivity of BD-1047 and NE-100 for sigma-1 (σ1) and sigma-2 (σ2) receptors is presented below. This data, compiled from various radioligand binding assays, highlights the distinct pharmacological profiles of each compound.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity Ratio
BD-1047 0.9 - 4.4347~11 - 51
NE-100 0.86 - 1.03> 211> 205

Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand and tissue preparation used.

In-Depth Comparison: Binding Profiles and Functional Activity

BD-1047 and NE-100 are both potent and selective antagonists of the sigma-1 receptor, a unique intracellular chaperone protein involved in a multitude of cellular functions and implicated in various neurological and psychiatric disorders.[1] While both compounds are invaluable research tools, they exhibit key differences in their selectivity and functional effects.

This compound is a high-affinity sigma-1 receptor antagonist that also displays considerable affinity for the sigma-2 receptor.[2][3] Its selectivity for the sigma-1 receptor over the sigma-2 receptor is approximately 51-fold.[4] In addition to its activity at sigma receptors, BD-1047 has been noted to have some affinity for β-adrenoceptors.[3] Functionally, BD-1047 has been shown to attenuate the effects of sigma-1 receptor agonists in various in vivo models, including models of pain and the behavioral effects of cocaine.[5][6][7]

NE-100 , also known as 4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine, is a highly selective sigma-1 receptor antagonist.[8] It demonstrates a binding affinity for the sigma-1 receptor in the low nanomolar range and exhibits over 205 times greater selectivity for the sigma-1 receptor compared to the sigma-2 receptor.[8] NE-100 has been widely used as a pharmacological tool to elucidate the role of the sigma-1 receptor in various physiological and pathological processes.[8]

A direct comparative study on the functional effects of these antagonists on the voltage-gated potassium channel Kv2.1 revealed that both BD-1047 (at 50 µM) and NE-100 (at 50 µM) can inhibit Kv2.1 channel currents in HEK293 cells.[9][10] This suggests potential off-target effects that researchers should consider when interpreting experimental results.

Experimental Data and Protocols

To provide a comprehensive understanding of how the comparative data was generated, this section details the methodologies for key experiments.

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

These assays are fundamental for determining the binding affinity (Ki) of compounds for their target receptors.

Objective: To determine the binding affinity and selectivity of BD-1047 and NE-100 for sigma-1 and sigma-2 receptors.

Experimental Workflow:

G tissue Tissue Homogenization (e.g., guinea pig brain for σ1, rat liver for σ2) centrifuge1 Low-Speed Centrifugation (remove debris) tissue->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend Pellet in Assay Buffer centrifuge2->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay incubation Incubation: - Membranes - Radioligand (3H-pentazocine for σ1, [3H]DTG for σ2) - Competing Ligand (BD-1047 or NE-100) protein_assay->incubation filtration Rapid Filtration (separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (quantify bound radioactivity) filtration->scintillation ic50 Calculate IC50 scintillation->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff

Caption: Workflow for Radioligand Binding Assay.

Protocol Details:

  • Membrane Preparation:

    • Tissues (e.g., guinea pig brain for σ1, rat liver for σ2) are homogenized in a cold lysis buffer.[11]

    • The homogenate is subjected to differential centrifugation to isolate the membrane fraction.[11]

    • The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.[11]

  • Binding Assay:

    • For σ1 receptor binding, membranes are incubated with a specific radioligand, such as --INVALID-LINK---pentazocine, and varying concentrations of the competitor ligand (BD-1047 or NE-100).[12]

    • For σ2 receptor binding, [3H]DTG is often used as the radioligand in the presence of a masking agent for the σ1 receptor (e.g., (+)-pentazocine) to ensure specific binding to the σ2 receptor.[12][13]

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[11]

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[11]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.[11]

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.[11]

  • Data Analysis:

    • The data is used to generate competition curves, from which the IC50 value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through channels in the cell membrane, allowing for the functional characterization of compounds that modulate these channels.

Objective: To compare the inhibitory effects of BD-1047 and NE-100 on Kv2.1 potassium channel currents.

Experimental Workflow:

G cell_culture HEK293 Cell Culture transfection Transfection with Kv2.1 Channel DNA cell_culture->transfection patch Whole-Cell Patch Clamp Configuration transfection->patch voltage_protocol Apply Voltage-Step Protocol patch->voltage_protocol current_rec Record Kv2.1 Currents voltage_protocol->current_rec drug_app Apply BD-1047 or NE-100 current_rec->drug_app washout Washout current_rec->washout current_amp Measure Peak Current Amplitude current_rec->current_amp drug_app->current_rec iv_curve Construct I-V Curves current_amp->iv_curve inhibition Calculate Percent Inhibition iv_curve->inhibition

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Protocol Details:

  • Cell Preparation:

    • Human Embryonic Kidney (HEK293) cells are cultured under standard conditions.

    • Cells are transiently or stably transfected with a plasmid encoding the Kv2.1 channel.[9]

  • Electrophysiological Recording:

    • The whole-cell patch-clamp technique is used to record ionic currents from single cells.[14]

    • A glass micropipette filled with an internal solution is sealed onto the cell membrane.[14]

    • The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting currents.

    • A specific voltage protocol is applied to elicit Kv2.1 currents (e.g., depolarizing steps from a holding potential of -80 mV).[14]

  • Drug Application:

    • Baseline Kv2.1 currents are recorded.

    • BD-1047 or NE-100 is applied to the cell via the external bath solution at a known concentration.[9][10]

    • Kv2.1 currents are recorded in the presence of the compound.

    • The compound is washed out to observe the reversibility of the effect.

  • Data Analysis:

    • The peak current amplitude is measured before, during, and after drug application.

    • The percentage of current inhibition is calculated to quantify the effect of the compound.

    • Current-voltage (I-V) relationships are plotted to assess the voltage-dependence of the inhibition.

Signaling Pathways and Logical Relationships

The sigma-1 receptor is known to modulate a variety of signaling pathways. The diagram below illustrates the antagonistic action of BD-1047 and NE-100 on the sigma-1 receptor and its downstream effects.

G cluster_antagonists Sigma-1 Antagonists cluster_receptor Sigma-1 Receptor cluster_effectors Downstream Effectors BD1047 BD-1047 S1R σ1 Receptor BD1047->S1R Inhibition NE100 NE-100 NE100->S1R Inhibition IonChannels Ion Channels (e.g., NMDA-R, Kv1.2) S1R->IonChannels Modulation Signaling Intracellular Signaling (e.g., Ca2+ mobilization) S1R->Signaling Modulation Cellular Cellular Processes (e.g., Neurite outgrowth, Cell survival) S1R->Cellular Regulation

Caption: Antagonism of Sigma-1 Receptor Signaling.

Conclusion

Both BD-1047 and NE-100 are indispensable tools for investigating the multifaceted roles of the sigma-1 receptor. The choice between these two antagonists should be guided by the specific requirements of the research.

  • NE-100 is the preferred choice when high selectivity for the sigma-1 receptor over the sigma-2 receptor is paramount to avoid confounding results.

  • BD-1047 , while also a potent sigma-1 antagonist, has significant affinity for the sigma-2 receptor, which may be a consideration in experimental design. However, it has been extensively characterized in a wide range of in vivo and in vitro studies.

Researchers should carefully consider the pharmacological profiles of each compound and the potential for off-target effects when designing experiments and interpreting data. This guide, by providing a direct comparison and detailed methodologies, aims to facilitate informed decisions in the pursuit of advancing our understanding of sigma-1 receptor biology.

References

A Comparative Guide: BD-1047 Dihydrobromide vs. Haloperidol at Sigma Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of BD-1047 dihydrobromide and the classical antipsychotic drug haloperidol (B65202), focusing on their interactions with sigma-1 (σ1) and sigma-2 (σ2) receptors. The information presented is collated from various scientific studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundHaloperidol
Primary Classification Selective Sigma-1 Receptor AntagonistAntipsychotic (Dopamine D2 Receptor Antagonist) with High Affinity for Sigma Receptors
Sigma-1 Receptor Activity AntagonistAntagonist / Inverse Agonist
Sigma-2 Receptor Affinity ModerateHigh
Selectivity Preferential for Sigma-1 over Sigma-2Non-selective between Sigma-1 and Dopamine (B1211576) D2 receptors
Primary Use in Research As a selective tool to probe the function of Sigma-1 receptorsAs a reference compound in sigma receptor studies and in psychiatric research

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of this compound and haloperidol for sigma-1 and sigma-2 receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

CompoundSigma-1 Receptor (Ki, nM)Sigma-2 Receptor (Ki, nM)Sigma-1/Sigma-2 Selectivity Ratio
This compound 0.93 - 8.747 - 124~50-14
Haloperidol 2.2 - 6.512.6 - 507~0.02 - 0.5

Note: The range of Ki values reflects the variability between different studies and experimental conditions. Haloperidol also exhibits high affinity for dopamine D2 receptors (Ki ≈ 1-5 nM), which is a critical consideration in experimental design.

Functional Performance: A Comparative Overview

Direct comparative functional studies between BD-1047 and haloperidol in the same experimental systems are limited in the reviewed literature. However, individual studies characterize their distinct functional effects at sigma receptors.

This compound is consistently characterized as a selective sigma-1 receptor antagonist. In functional assays, it has been shown to:

  • Attenuate the dystonia induced by sigma receptor agonists like di-o-tolylguanidine (DTG) and haloperidol.[1]

  • Block the reinstatement of cocaine-seeking behavior in animal models.[2]

  • Reduce nociceptive responses in models of orofacial pain.[3]

Haloperidol acts as a sigma-1 receptor antagonist or inverse agonist.[2][4] Its functional effects mediated by sigma receptors are often studied in the context of its antipsychotic actions and side effects. Haloperidol has been demonstrated to:

  • Induce dystonic reactions when microinjected into specific brain regions, an effect mediated by sigma receptors.[5]

  • Promote apoptosis in certain cell lines through interactions with the sigma-2 receptor system.[6]

  • Exhibit neuroprotective properties in in vitro models of glutamate-induced cytotoxicity, with an EC50 of approximately 5.9 nM.[4]

Due to the lack of head-to-head comparative studies, a quantitative comparison of their functional potency in the same assay is not currently possible. Researchers should consider the distinct pharmacological profiles of each compound when interpreting experimental results.

Experimental Protocols

Radioligand Binding Assays

Detailed methodologies are crucial for the accurate determination of binding affinities. Below are representative protocols for sigma-1 and sigma-2 receptor binding assays.

Sigma-1 Receptor Competitive Binding Assay:

  • Tissue Preparation: Guinea pig brain is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Components: The assay is performed in a total volume of 200 µL containing the membrane preparation (typically 100-200 µg of protein), the radioligand [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the competing ligand (BD-1047 or haloperidol).

  • Incubation: The mixture is incubated at 37°C for 120 minutes to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.[7]

Sigma-2 Receptor Competitive Binding Assay:

  • Tissue Preparation: Rat liver is homogenized and processed as described for the sigma-1 receptor assay to obtain a membrane preparation.

  • Assay Components: The assay mixture includes the membrane preparation, the radioligand [3H]-DTG (at a concentration near its Kd for sigma-2 receptors), a masking agent to block binding to sigma-1 receptors (e.g., 100-300 nM (+)-pentazocine), and the competing ligand.

  • Incubation: The incubation is typically carried out at room temperature for 120 minutes.

  • Termination and Filtration: The reaction is stopped, and membranes are collected by rapid filtration as described above.

  • Quantification: Radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined using a high concentration of unlabeled DTG or haloperidol. IC50 and Ki values are calculated as for the sigma-1 receptor assay.

Visualizing the Mechanisms

Sigma Receptor Signaling Pathway

cluster_ligands Ligands cluster_receptors Sigma Receptors (ER Membrane) cluster_downstream Downstream Effects BD1047 BD-1047 Sigma1 Sigma-1 Receptor BD1047->Sigma1 Antagonist Haloperidol Haloperidol Haloperidol->Sigma1 Antagonist Sigma2 Sigma-2 Receptor Haloperidol->Sigma2 Binds IonChannels Modulation of Ion Channels (Ca2+, K+, Na+) Sigma1->IonChannels CaSignaling Intracellular Ca2+ Signaling Sigma1->CaSignaling CellSignaling Cellular Signaling (e.g., ERK, Akt) Sigma1->CellSignaling Apoptosis Apoptosis Sigma2->Apoptosis

Caption: Simplified signaling pathways of Sigma-1 and Sigma-2 receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

A Prepare Membrane Homogenate (e.g., Guinea Pig Brain) B Incubate Membranes with: - Radioligand ([3H]-(+)-pentazocine) - Competing Ligand (BD-1047 or Haloperidol) A->B Step 1 C Separate Bound and Free Ligand (Rapid Filtration) B->C Step 2 D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D Step 3 E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation D->E Step 4

Caption: Workflow for a competitive radioligand binding assay.

References

Validating Sigma-1 Receptor Antagonism: A Comparative Analysis of BD-1047 Using Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the use of sigma-1 receptor knockout mice to validate the pharmacological effects of the selective antagonist, BD-1047, with a comparative look at other sigma-1 receptor antagonists. This document provides a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways to aid in the design and interpretation of studies aimed at validating sigma-1 receptor antagonists.

Introduction: The Role of Sigma-1 Receptors and the Importance of Knockout Models

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It is implicated in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and intracellular calcium dynamics. Its involvement in various neuropathological conditions such as pain, depression, and neurodegenerative diseases has made it an attractive target for drug development.[1][2]

BD-1047 is a potent and selective antagonist of the S1R. To unequivocally demonstrate that the observed pharmacological effects of BD-1047 are mediated through its interaction with the S1R, the use of S1R knockout (KO) mice is the gold standard. These genetically engineered mice lack the S1R, providing a clean biological system to dissect the on-target effects of S1R ligands from any potential off-target activities.[3][4] By comparing the response to BD-1047 in wild-type (WT) mice with that in S1R KO mice, researchers can confirm the specificity of the compound. A lack of response to BD-1047 in S1R KO mice provides strong evidence that its effects are indeed mediated by the S1R.

This guide will compare the effects of BD-1047 in WT and S1R KO mice across different experimental paradigms and provide a similar analysis for another S1R antagonist, S1RA, to offer a broader perspective on the validation of this class of compounds.

Data Presentation: Quantitative Comparison of Antagonist Effects

The following tables summarize the quantitative data from studies comparing the effects of BD-1047 and the alternative antagonist S1RA in wild-type versus sigma-1 receptor knockout mice.

Table 1: Effect of BD-1047 on Nociceptive Behavior in the Formalin Test

GenotypeTreatmentNociceptive Score (Phase II)Reference
Wild-TypeVehicle100 ± 10[1]
Wild-TypeBD-1047 (10 mg/kg)45 ± 8*[1]
S1R KOVehicle50 ± 7**[1]
S1R KOBD-1047 (10 mg/kg)48 ± 6[1]

**p < 0.05 compared to Vehicle-treated Wild-Type. *p < 0.05 compared to Vehicle-treated Wild-Type, indicating a baseline reduction in pain sensitivity in knockout mice.

Table 2: Comparative Efficacy of S1RA in a Model of Neuropathic Pain

GenotypeTreatmentMechanical Withdrawal Threshold (g)Reference
Wild-Type (Sham)Vehicle4.5 ± 0.3[5][6]
Wild-Type (SNI)Vehicle1.2 ± 0.2[5][6]
Wild-Type (SNI)S1RA (64 mg/kg)3.8 ± 0.4*[5][6]
S1R KO (Sham)Vehicle4.3 ± 0.2[5][6]
S1R KO (SNI)Vehicle2.9 ± 0.3**[5][6]
S1R KO (SNI)S1RA (64 mg/kg)2.8 ± 0.4[5][6]

**p < 0.05 compared to Vehicle-treated Wild-Type (SNI). *p < 0.05 compared to Vehicle-treated Wild-Type (SNI), indicating reduced development of mechanical allodynia in knockout mice.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the validation of sigma-1 receptor antagonists.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_stimulus Cellular Stress / Ligand Binding cluster_downstream Downstream Effects S1R Sigma-1 Receptor BiP BiP S1R->BiP Bound (Inactive) IonChannels Ion Channel Modulation (e.g., NMDA-R) S1R->IonChannels Modulation Stress Stress (e.g., ER Stress) Stress->S1R Dissociation Agonist S1R Agonist Agonist->S1R Activation Antagonist BD-1047 (Antagonist) Antagonist->S1R Inhibition CaSignaling Ca²⁺ Signaling IonChannels->CaSignaling NeuronalActivity Neuronal Activity CaSignaling->NeuronalActivity experimental_workflow cluster_animals Animal Groups cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis & Conclusion WT Wild-Type Mice Vehicle_WT Vehicle WT->Vehicle_WT BD1047_WT BD-1047 WT->BD1047_WT KO S1R Knockout Mice Vehicle_KO Vehicle KO->Vehicle_KO BD1047_KO BD-1047 KO->BD1047_KO Behavior Behavioral Assays (e.g., Pain, Depression) Vehicle_WT->Behavior BD1047_WT->Behavior Vehicle_KO->Behavior BD1047_KO->Behavior Analysis Compare responses between WT and KO groups Behavior->Analysis Biochem Biochemical Assays (e.g., Western Blot) Biochem->Analysis Electro Electrophysiology Electro->Analysis Conclusion Validate S1R-mediated effect of BD-1047 Analysis->Conclusion

References

A Comparative Guide to the Cross-Reactivity of BD-1047 Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sigma-1 (σ1) receptor antagonist BD-1047 dihydrobromide with other selective σ1 antagonists, focusing on their cross-reactivity profiles with other receptors. The information presented is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool compounds for their studies.

Introduction to BD-1047 and Sigma-1 Receptor Antagonism

BD-1047 is a widely used pharmacological tool for studying the function of the σ1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular processes and pathological conditions. As a σ1 receptor antagonist, BD-1047 blocks the receptor's activity, making it a valuable probe for investigating its roles in neurotransmission, neuroprotection, and various disease models. However, the utility of any pharmacological tool is contingent on its selectivity. This guide examines the binding affinity of BD-1047 for its primary target and its cross-reactivity with other receptors, comparing it with other notable σ1 receptor antagonists, NE-100 and S1RA (E-52862).

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki in nM) of BD-1047 and its alternatives for sigma and a range of other physiologically relevant receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBD-1047 (Ki, nM)NE-100 (Ki, nM)S1RA (E-52862) (Ki, nM)
Sigma Receptors
Sigma-1 (σ1)0.93[1]4.16 (IC50)17.0
Sigma-2 (σ2)47[1]->1000
Monoamine Receptors
Dopamine D1Low to negligible affinity>10,000 (IC50)>1000
Dopamine D2Low to negligible affinity>10,000 (IC50)>1000
Serotonin 5-HT1A->10,000 (IC50)>1000
Serotonin 5-HT2Low to negligible affinity>10,000 (IC50)>1000
Serotonin 5-HT2B--328
Adrenergic βSignificant affinity->1000
Opioid Receptors Low to negligible affinity->1000
Glutamate Receptors
NMDA (PCP site)Low to negligible affinity>10,000 (IC50)>1000

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the receptor binding affinity and functional activity of σ1 receptor ligands.

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds for σ1 and σ2 receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for sigma-1 and sigma-2 receptors through competitive binding with a radiolabeled ligand.

Materials:

  • Radioligands: --INVALID-LINK---pentazocine (for σ1), [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2)

  • Membrane Preparations: Guinea pig brain membranes (high in σ1), Rat liver membranes (high in σ2)

  • Buffers:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Wash Buffer: Ice-cold Tris-HCl buffer

  • Non-specific binding determination: Haloperidol (10 µM) or excess unlabeled ligand.

  • For σ2 assay: (+)-Pentazocine (300 nM) to mask σ1 sites.

  • Test compounds (e.g., BD-1047) at various concentrations.

  • Glass fiber filters (GF/B or GF/C), presoaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation (typically 100-300 µg of protein), the radioligand at a concentration near its Kd (e.g., 5 nM for --INVALID-LINK---pentazocine), and varying concentrations of the test compound. For σ2 assays, include (+)-pentazocine to block binding to σ1 receptors.

  • Incubation: Incubate the plates at 37°C for 150 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the presoaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Modulation of Calcium Influx

This protocol outlines a method to assess the functional antagonist activity of a compound at the σ1 receptor by measuring its effect on intracellular calcium levels. σ1 receptor activation can modulate intracellular calcium release, and antagonists can block this effect.[3]

Objective: To determine if a test compound can antagonize σ1 receptor agonist-induced changes in intracellular calcium concentration.

Materials:

  • A cell line expressing σ1 receptors (e.g., HEK293 cells, PC12 cells, or primary neurons).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A known σ1 receptor agonist (e.g., (+)-pentazocine or PRE-084).

  • Test compound (e.g., BD-1047).

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well black-walled plates) and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with HBSS to remove any excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.

  • Antagonist Incubation: Add the test compound (e.g., BD-1047) at various concentrations and incubate for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation: While continuously recording the fluorescence, add the σ1 receptor agonist to stimulate a calcium response.

  • Data Analysis: Analyze the change in fluorescence over time. An antagonist will reduce or block the calcium signal induced by the agonist. The potency of the antagonist can be determined by generating a dose-response curve and calculating the IC50 value.

Visualizing Receptor Selectivity and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the receptor binding profile of BD-1047 and a typical experimental workflow for determining receptor binding affinity.

cluster_BD1047 BD-1047 cluster_Targets Receptor Targets BD1047 BD-1047 Sigma1 Sigma-1 BD1047->Sigma1 High Affinity (Ki = 0.93 nM) Sigma2 Sigma-2 BD1047->Sigma2 Moderate Affinity (Ki = 47 nM) NonSigma Other Receptors (Dopamine, Opioid, 5-HT, etc.) BD1047->NonSigma Low to Negligible Affinity cluster_workflow Radioligand Binding Assay Workflow A Prepare Reaction Mixture: Membranes + Radioligand + Test Compound B Incubate to Reach Equilibrium A->B C Separate Bound from Unbound (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

References

A Comparative Guide to the Efficacy of BD-1047 and Other Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sigma-1 receptor antagonist BD-1047 with other prominent sigma-1 ligands. The information presented is curated from preclinical research to assist in the evaluation and selection of appropriate pharmacological tools for in-vitro and in-vivo studies.

Executive Summary

BD-1047 is a selective sigma-1 receptor antagonist widely used in preclinical research to investigate the role of this unique chaperone protein in various physiological and pathological processes. This guide compares its binding affinity, selectivity, and functional effects with other key sigma-1 ligands, including the antagonists NE-100 and haloperidol (B65202), and the agonists PRE-084, SA4503, and (+)-pentazocine. The data presented herein highlights the distinct profiles of these compounds, providing a basis for informed experimental design.

Data Presentation: Ligand Binding Affinities and Selectivity

The following tables summarize the binding affinities (Ki) of BD-1047 and other selected ligands for the sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio indicates the preference of a ligand for the sigma-1 receptor over the sigma-2 receptor.

Table 1: Sigma-1 Receptor Antagonists - Binding Profile

LigandSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (Sigma-2/Sigma-1)
BD-1047 0.93[1]47[1]~51
NE-1000.86 - 1.03[2]85[3]>55 - ~83
Haloperidol2.3 - 4.8[4][5]86.6[5]~18 - ~38

Table 2: Sigma-1 Receptor Agonists - Binding Profile

LigandSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (Sigma-2/Sigma-1)
PRE-0842.2[6]13091[7]~5950
SA45034.6[8]63[8]~14
(+)-Pentazocine1.62 - 7[9][10]--

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a standard method for determining the binding affinity of a test compound for the sigma-1 receptor using competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test ligand for the sigma-1 receptor.

Materials:

  • Test compound (e.g., BD-1047)

  • Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[11]

  • Membrane preparation: Guinea pig brain or liver membranes, which have a high density of sigma-1 receptors.[9][11]

  • Binding buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Non-specific binding control: A high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).[5]

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare a working solution of [3H]-(+)-pentazocine at a concentration near its Kd (e.g., 2-5 nM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • Membrane preparation (typically 100-300 µg of protein).

    • Test compound at various concentrations.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Initiation of Reaction: Add the [3H]-(+)-pentazocine to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 90-150 minutes).[12]

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_PlasmaMembrane Plasma Membrane cluster_Cytosol Cytosol S1R_BiP Sigma-1R - BiP Complex (Inactive) S1R Sigma-1R (Active) S1R_BiP->S1R Ligand Binding (Agonist) IP3R IP3 Receptor S1R->IP3R Modulation IonChannel Ion Channels (K+, Na+, Ca2+) S1R->IonChannel GPCR GPCRs S1R->GPCR Modulation NMDAR NMDA Receptors S1R->NMDAR Modulation Ca_ER Ca2+ Store IP3R->Ca_ER Ca2+ Release MAM Mitochondria-Associated Membrane (MAM) Ca_ER->MAM Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol Release ATP ATP Production MAM->ATP ROS ROS Regulation MAM->ROS MAPK MAPK Pathway (p38, ERK) Ca_Cytosol->MAPK CellSurvival Cell Survival Neuroprotection MAPK->CellSurvival

Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.

Experimental Workflow: In-Vivo Efficacy in a Neuropathic Pain Model

Experimental Workflow for In-Vivo Efficacy cluster_setup Model Induction & Baseline cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment cluster_analysis Data Analysis animal_model Induce Neuropathic Pain (e.g., CCI model in rats) baseline_test Baseline Nociceptive Testing (von Frey filaments) animal_model->baseline_test group_vehicle Vehicle Control baseline_test->group_vehicle group_bd1047 BD-1047 baseline_test->group_bd1047 group_comparator Comparator Ligand baseline_test->group_comparator nociceptive_testing Post-treatment Nociceptive Testing (Measure mechanical allodynia) group_vehicle->nociceptive_testing group_bd1047->nociceptive_testing group_comparator->nociceptive_testing biochemical_analysis Biochemical Analysis (e.g., Spinal cord p38 MAPK phosphorylation) nociceptive_testing->biochemical_analysis data_analysis Statistical Analysis (Compare treatment groups to vehicle) nociceptive_testing->data_analysis biochemical_analysis->data_analysis

Caption: Workflow for comparing ligand efficacy in a neuropathic pain model.

Discussion of Efficacy

BD-1047's efficacy has been demonstrated in various preclinical models. As a sigma-1 receptor antagonist, it has been shown to attenuate the effects of sigma-1 receptor agonists. For instance, in models of neuropathic pain, BD-1047 has been shown to reduce mechanical allodynia and hyperalgesia.[4][13] Its mechanism of action in these models is linked to the inhibition of spinal cord sensitization, partly through the modulation of NMDA receptor function and downstream signaling pathways like p38 MAPK phosphorylation.[14]

In comparison, other sigma-1 antagonists like NE-100 also exhibit potent and selective antagonism at the sigma-1 receptor and have been used to demonstrate the involvement of this receptor in various physiological processes. Haloperidol, while a potent sigma-1 antagonist, also has high affinity for dopamine (B1211576) D2 receptors, which complicates the interpretation of its effects in vivo.[4][15]

Sigma-1 receptor agonists, such as PRE-084 and SA4503, generally produce effects opposite to those of antagonists. They have shown neuroprotective and cognitive-enhancing properties in various models.[16][17] The diverse effects of these ligands underscore the importance of the sigma-1 receptor as a therapeutic target and highlight the utility of selective antagonists like BD-1047 in elucidating its function.

Conclusion

BD-1047 is a valuable pharmacological tool for studying the sigma-1 receptor due to its high affinity and selectivity. When compared to other sigma-1 ligands, it demonstrates a clear antagonistic profile. The choice of ligand for a particular study should be guided by the specific research question, considering the binding affinity, selectivity, and functional activity of the available compounds. This guide provides a foundational comparison to aid in this selection process. Researchers are encouraged to consult the primary literature for more detailed information on the specific experimental contexts in which these ligands have been used.

References

A Head-to-Head Comparison of Sigma Receptor Ligands: BD-1047 vs. BD-1063

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used sigma receptor ligands, BD-1047 and BD-1063. Both are critical tools for investigating the physiological and pathological roles of sigma receptors, particularly the sigma-1 (σ₁) subtype. Their primary distinction lies in their functional activity: BD-1047 is a sigma-1 receptor antagonist, while historical studies have also characterized BD-1063 as an antagonist. This comparison elucidates their binding affinities, selectivity, and functional implications, supported by experimental data and protocols.

Pharmacological Profile: A Quantitative Comparison

The pharmacological profiles of BD-1047 and BD-1063 have been characterized primarily through radioligand binding assays. These assays determine the affinity of a ligand for a specific receptor, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

Compound σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM) Selectivity (σ₂ Kᵢ / σ₁ Kᵢ) Functional Activity
BD-1047 ~0.9 - 4.0~15 - 30~10-foldAntagonist[1]
BD-1063 ~4.43 - 9.0~449~50-foldAntagonist

Note: Kᵢ values can vary between studies based on experimental conditions, tissue preparation, and radioligand used.

Key Insights from the Data:

  • Affinity: Both compounds exhibit high, nanomolar affinity for the σ₁ receptor. Some studies suggest BD-1047 may have a slightly higher affinity for σ₁ sites compared to BD-1063.

  • Selectivity: BD-1063 demonstrates greater selectivity for the σ₁ receptor over the σ₂ receptor, with a selectivity ratio of approximately 50-fold. BD-1047 is also selective but to a lesser degree.[2]

  • Functional Activity: Both BD-1047 and BD-1063 are classified as σ₁ receptor antagonists.[1][2][3] They bind to the receptor but do not provoke a biological response, thereby blocking the binding of endogenous ligands or agonists. This antagonistic action is crucial for their use in studies to probe the function of σ₁ receptors by inhibiting their activity.[4]

Signaling and Functional Implications

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it modulates calcium signaling and responds to cellular stress.[5][6][7] Agonist binding is thought to cause the dissociation of the σ₁ receptor from its binding partner BiP (Binding immunoglobulin protein), allowing it to interact with and modulate various ion channels and signaling proteins.[6]

As antagonists, both BD-1047 and BD-1063 block these downstream effects. By preventing agonist-induced activation, they serve as invaluable tools to investigate σ₁ receptor function in diverse areas such as neuropathic pain, psychiatric disorders, and neuroprotection.[1][8]

cluster_ligands Ligands cluster_receptor Endoplasmic Reticulum cluster_effects Cellular Response Agonist Agonist (e.g., PRE-084) Sigma1R σ₁ Receptor-BiP Complex Agonist->Sigma1R Binds & Activates Antagonist Antagonist (BD-1047 / BD-1063) Antagonist->Sigma1R Binds & Blocks Modulation Modulation of Ion Channels (Ca²⁺) & Signaling Proteins Sigma1R->Modulation Dissociates & Modulates Blocked Signaling Blocked

Figure 1. Simplified signaling pathway illustrating the opposing actions of sigma-1 receptor agonists and antagonists.

Experimental Methodologies

The characterization of BD-1047 and BD-1063 relies heavily on competitive radioligand binding assays. Below is a detailed, generalized protocol for determining the Kᵢ of a test compound at the σ₁ receptor.

Protocol: Competitive Radioligand Binding Assay for σ₁ Receptor

  • Tissue Preparation:

    • Homogenize guinea pig brain or cultured cells expressing σ₁ receptors in ice-cold Tris-HCl buffer (50 mM, pH 8.0).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford).

  • Assay Setup:

    • Prepare serial dilutions of the test compound (BD-1047 or BD-1063).

    • In assay tubes, combine the membrane preparation, a fixed concentration of a selective σ₁ radioligand (e.g., --INVALID-LINK---pentazocine, near its Kₑ value), and varying concentrations of the test compound.[9][10]

    • To determine non-specific binding, prepare a set of tubes containing the radioligand and a high concentration of a known σ₁ ligand (e.g., 10 µM haloperidol).

    • To determine total binding, prepare a set of tubes with only the radioligand and membranes.

  • Incubation:

    • Incubate the assay tubes at 37°C for a sufficient time to reach equilibrium (e.g., 120-150 minutes).[11]

  • Termination and Separation:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

A Membrane Preparation B Assay Incubation (Membranes + [³H]Ligand + Test Compound) A->B Step 1 C Rapid Filtration (Separates Bound/Free) B->C Step 2 D Scintillation Counting C->D Step 3 E Data Analysis (IC₅₀ → Kᵢ Calculation) D->E Step 4

Figure 2. General experimental workflow for a competitive radioligand binding assay.

Summary of Key Differences

This guide highlights the essential characteristics of BD-1047 and BD-1063 for research applications. Both are potent and selective σ₁ receptor antagonists, making them suitable for studies aimed at inhibiting σ₁ receptor function.

cluster_BD1047 BD-1047 cluster_BD1063 BD-1063 center_node σ₁ Receptor Ligands A1 Function: Antagonist center_node->A1 A2 Affinity (Kᵢ): High (~0.9-4.0 nM) center_node->A2 A3 σ₁/σ₂ Selectivity: Good (~10-fold) center_node->A3 B1 Function: Antagonist center_node->B1 B2 Affinity (Kᵢ): High (~4.4-9.0 nM) center_node->B2 B3 σ₁/σ₂ Selectivity: Excellent (~50-fold) center_node->B3

Figure 3. Logical comparison of key attributes for BD-1047 and BD-1063.

The choice between BD-1047 and BD-1063 depends on the specific requirements of the experiment. For studies requiring the highest possible selectivity for the σ₁ receptor over the σ₂ receptor, BD-1063 is the superior choice. For applications where this high degree of selectivity is less critical, BD-1047 serves as a potent and effective σ₁ antagonist. Both compounds remain indispensable pharmacological tools for the continued exploration of sigma receptor biology.

References

Validating the Specificity of BD-1047 Dihydrobromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on studies involving the sigma-1 receptor (σ1R), the selection of a specific antagonist is paramount to ensure the validity and reproducibility of experimental findings. BD-1047 dihydrobromide has emerged as a widely utilized tool compound for interrogating the function of the σ1R. This guide provides a comprehensive comparison of BD-1047 with other notable sigma receptor ligands and details experimental protocols to validate its specificity in novel models.

Comparative Analysis of Sigma Receptor Ligands

The specificity of a pharmacological tool is defined by its selective binding to the intended target with minimal off-target interactions. The following table summarizes the binding affinities (Ki) of BD-1047 and other common sigma receptor ligands for sigma-1 (σ1R) and sigma-2 (σ2R) receptors, providing a quantitative measure of their selectivity.

CompoundTypeKi for σ1R (nM)Ki for σ2R (nM)σ1R/σ2R Selectivity RatioKey Characteristics
BD-1047 Antagonist0.93[1]47[1]~51High affinity and good selectivity for σ1R.[2]
NE-100 Antagonist<10[3]-HighWidely used as a selective σ1R antagonist.[3]
BD-1063 Antagonist4.43[4]-HighPotent and selective σ1R antagonist.[4]
Haloperidol Antagonist2.3[3]High affinityLowBinds to dopamine (B1211576) (D2) receptors with high affinity, making it non-selective.[3]
PRE-084 Agonist44[5]>100-fold less affinity[5]HighA selective σ1R agonist commonly used in functional assays.[5]
SA4503 (Cutamesine) Agonist17.4[5]1784[5]~102Potent and selective σ1R agonist.[5]
(±)-Pentazocine Agonist---A mixed opioid agonist-antagonist with σ1R agonist properties.[6]
1,3-di-o-tolylguanidine (DTG) Non-selective Agonist69[4]21[4]LowBinds to both σ1R and σ2R with high affinity.[4]

Note: Ki values can vary between different studies and experimental conditions.

Experimental Protocols for Validating Specificity

To validate the specificity of BD-1047 in a new experimental model, a multi-faceted approach combining in vitro and in vivo techniques is recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of BD-1047 for the σ1R in the tissue or cell line of interest.

Methodology:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

  • Binding Reaction: Incubate the membrane preparation with a constant concentration of a radiolabeled σ1R ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of unlabeled BD-1047.

  • Separation: Separate the bound from unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Perform non-linear regression analysis to calculate the inhibition constant (Ki) of BD-1047. To assess selectivity, perform similar binding assays using radioligands for other relevant receptors (e.g., σ2R, dopamine receptors, opioid receptors).

Functional Assays

Objective: To demonstrate that BD-1047 antagonizes σ1R-mediated functional responses.

Methodology:

  • Model System: Utilize a cell line endogenously expressing or recombinantly overexpressing the σ1R.

  • Agonist Stimulation: Stimulate the cells with a known σ1R agonist (e.g., PRE-084 or SA4503).

  • Functional Readout: Measure a downstream signaling event known to be modulated by σ1R activation. This could include changes in intracellular calcium levels, modulation of ion channel activity, or alterations in the phosphorylation state of signaling proteins like NMDA receptor subunits.[1][7]

  • Antagonism: Pre-incubate the cells with varying concentrations of BD-1047 before agonist stimulation and measure the inhibition of the functional response.

  • Data Analysis: Determine the IC50 value for BD-1047, representing the concentration at which it inhibits 50% of the agonist-induced response.

In Vivo Behavioral Models

Objective: To confirm that the effects of BD-1047 in a behavioral model are mediated by σ1R antagonism.

Methodology:

  • Model Selection: Choose an animal model where σ1R activation or inhibition is known to produce a measurable behavioral phenotype. Examples include models of neuropathic pain, psychosis, or drug-seeking behavior.[8][9]

  • BD-1047 Administration: Administer BD-1047 to the animals at a dose range previously shown to be effective.

  • Behavioral Assessment: Measure the relevant behavioral parameters. For instance, in a neuropathic pain model, this could be the withdrawal threshold to a mechanical or thermal stimulus.[1][10]

  • Rescue Experiment: To confirm σ1R-specificity, attempt to reverse the behavioral effects of BD-1047 by co-administering a σ1R agonist.

  • Control Groups: Include appropriate vehicle control groups and, if possible, a control group treated with a structurally different σ1R antagonist.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental steps can aid in understanding the validation process.

Sigma-1 Receptor Signaling Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cellular Stress or Agonist Binding cluster_2 Downstream Effects BiP BiP/GRP78 Sigma1R_inactive Sigma-1 Receptor (Inactive Monomer) BiP->Sigma1R_inactive Chaperoning Sigma1R_active Sigma-1 Receptor (Active Oligomer) Sigma1R_inactive->Sigma1R_active Dissociation & Oligomerization IonChannels Ion Channels (e.g., NMDA-R) Sigma1R_active->IonChannels Modulation Agonist Agonist (e.g., PRE-084) Agonist->Sigma1R_inactive Binding Ca_signaling Intracellular Ca2+ Signaling IonChannels->Ca_signaling Influence CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca_signaling->CellularResponse Leads to Antagonist BD-1047 (Antagonist) Antagonist->Sigma1R_inactive Prevents Dissociation

Caption: Sigma-1 receptor activation and antagonism pathway.

Workflow for Validating BD-1047 Specificity cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Data Analysis & Conclusion BindingAssay Radioligand Binding Assay (Determine Ki) DataAnalysis Analyze Ki, IC50, and Behavioral Data BindingAssay->DataAnalysis FunctionalAssay Functional Assay (Determine IC50) FunctionalAssay->DataAnalysis BehavioralModel Behavioral Model (Assess Phenotype) RescueExperiment Rescue Experiment (Confirm Specificity) BehavioralModel->RescueExperiment RescueExperiment->DataAnalysis Conclusion Confirm Specificity of BD-1047 in the New Model DataAnalysis->Conclusion

Caption: Experimental workflow for BD-1047 specificity validation.

References

Unraveling the Functional Profile of BD-1047 Dihydrobromide: An Objective Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BD-1047 dihydrobromide, a widely used sigma-1 receptor ligand, with a known sigma-1 agonist, PRE-084. The central focus of this analysis is to address the question of whether BD-1047 exhibits agonist activity at high concentrations, a critical consideration for its use in preclinical research and drug development. This guide synthesizes key experimental data on binding affinities, functional activities, and potential off-target effects to offer a clear, evidence-based perspective.

Pharmacological Profile: BD-1047 vs. PRE-084

BD-1047 is consistently characterized in the scientific literature as a selective sigma-1 receptor antagonist.[1][2] In contrast, PRE-084 is a well-established selective sigma-1 receptor agonist, frequently used as a tool compound to probe the function of this receptor. The binding affinities of these compounds for sigma-1 and sigma-2 receptors are summarized in the table below.

CompoundTargetKᵢ (nM)Selectivity (σ2/σ1)Primary Activity
BD-1047 Sigma-10.93 - 9.2~50xAntagonist
Sigma-247 - 449
PRE-084 Sigma-12.2>5900xAgonist
Sigma-213091

Kᵢ values represent the inhibition constant, a measure of binding affinity. A lower Kᵢ indicates a higher affinity.

Functional Activity: Does BD-1047 Show Agonism at High Concentrations?

The primary question addressed in this guide is whether the functional activity of BD-1047 switches from antagonistic to agonistic at elevated concentrations. A thorough review of the available literature does not provide any direct evidence to support the hypothesis that BD-1047 acts as a sigma-1 receptor agonist at high concentrations.

Numerous in vivo studies have utilized a range of BD-1047 doses, and the observed effects are consistently aligned with sigma-1 receptor antagonism. For instance, BD-1047 has been shown to attenuate the effects of sigma-1 receptor agonists and to produce anti-allodynic and antipsychotic-like effects, which are characteristic of sigma-1 antagonism.[3] A study by Skuza and Rogóz (2006) acknowledges that the terms "agonist" and "antagonist" for sigma receptor ligands can be complex and "not entirely unequivocal"; however, their functional data for BD-1047 in animal models were consistent with an antagonist profile.[1][2]

In functional assays, such as those measuring calcium influx, BD-1047 has been shown to block the effects of sigma-1 receptor agonists. For example, in retinal ganglion cells, BD-1047 reversed the inhibitory effect of the sigma-1 agonist (+)-SKF10047 on potassium chloride-induced calcium influx.[4]

In contrast, the sigma-1 agonist PRE-084 consistently produces functional effects indicative of receptor activation. For instance, PRE-084 has been shown to be neuroprotective and to modulate calcium signaling in a manner consistent with sigma-1 agonism.

CompoundFunctional AssayObserved EffectConclusion
BD-1047 Various in vivo modelsAttenuation of agonist effects, anti-allodynic, antipsychotic-like effectsAntagonist
Calcium influx assaysBlocks the effect of sigma-1 agonistsAntagonist
PRE-084 Various in vivo and in vitro modelsNeuroprotection, modulation of calcium signalingAgonist

High-Concentration Effects and Off-Target Activity

While there is no evidence for on-target agonist activity of BD-1047 at high concentrations, research has revealed potential off-target effects. A significant finding is the inhibition of the Kv2.1 potassium channel by BD-1047 in the micromolar concentration range. This inhibition was demonstrated to be independent of the sigma-1 receptor, indicating a distinct pharmacological action at higher concentrations.

This off-target activity is a critical consideration for researchers using BD-1047, particularly at high doses, as the observed effects may not be solely attributable to sigma-1 receptor antagonism.

Experimental Methodologies

The characterization of compounds like BD-1047 and PRE-084 relies on a variety of experimental techniques. Below are summaries of key methodologies.

Radioligand Binding Assays: These assays are used to determine the binding affinity of a ligand for a receptor.

  • Objective: To measure the Kᵢ of a test compound.

  • General Protocol:

    • Prepare cell membranes expressing the receptor of interest (e.g., guinea pig brain homogenates for sigma-1 receptors).

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1) and varying concentrations of the unlabeled test compound.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and convert it to Kᵢ using the Cheng-Prusoff equation.

Functional Assays (Calcium Imaging): These assays measure the functional consequence of receptor activation or inhibition.

  • Objective: To determine if a ligand has agonist or antagonist activity by measuring changes in intracellular calcium levels.

  • General Protocol:

    • Culture cells expressing the sigma-1 receptor (e.g., RGC-5 cell line).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • To test for antagonist activity, pre-incubate the cells with the test compound (BD-1047) before stimulating with a known sigma-1 agonist in the presence of a depolarizing agent like KCl.

    • To test for agonist activity, apply the test compound alone and measure any changes in fluorescence.

    • Record changes in fluorescence intensity over time using a fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow for characterizing a sigma-1 receptor ligand.

sigma1_signaling_pathway cluster_er Endoplasmic Reticulum cluster_mam Mitochondria-Associated Membrane (MAM) cluster_pm Plasma Membrane ER_Lumen ER Lumen BiP BiP Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Bound Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociates from BiP IP3R IP3 Receptor Ca_release Ca2+ Release IP3R->Ca_release Ion_Channel Ion Channels (e.g., K+, Ca2+) Modulation Modulation of Channel Activity Ion_Channel->Modulation Agonist Sigma-1 Agonist (e.g., PRE-084) Agonist->Sigma1R_inactive Binds Antagonist Sigma-1 Antagonist (e.g., BD-1047) Antagonist->Sigma1R_inactive Blocks Agonist Binding Sigma1R_active->IP3R Modulates Sigma1R_active->Ion_Channel Translocates and Interacts

Caption: Sigma-1 Receptor Signaling Pathway.

experimental_workflow Start Characterize Novel Ligand Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Functional Assay (e.g., Calcium Imaging) Determine_Ki->Functional_Assay Test_Agonism Test for Agonist Activity (Ligand Alone) Functional_Assay->Test_Agonism Test_Antagonism Test for Antagonist Activity (Ligand + Known Agonist) Functional_Assay->Test_Antagonism Analyze_Results Analyze Concentration-Response Curves Test_Agonism->Analyze_Results Test_Antagonism->Analyze_Results Conclusion Determine Pharmacological Profile (Agonist, Antagonist, or Inactive) Analyze_Results->Conclusion

Caption: Experimental Workflow for Ligand Characterization.

Conclusion

Based on the currently available scientific evidence, this compound is a selective sigma-1 receptor antagonist. There is no indication in the literature that it exhibits agonist activity at the sigma-1 receptor, even at high concentrations. Researchers should be aware that at higher concentrations (micromolar range), BD-1047 may exert off-target effects, such as the inhibition of Kv2.1 potassium channels, which are independent of its action at the sigma-1 receptor. For studies aiming to investigate the effects of sigma-1 receptor activation, the use of a well-characterized agonist like PRE-084 is recommended. The careful selection of ligands and their concentrations is paramount for the accurate interpretation of experimental results in the study of sigma receptor pharmacology.

References

A Comparative Guide to the In Vitro and In Vivo Effects of BD-1047 Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of BD-1047 dihydrobromide, a selective sigma-1 receptor antagonist. Its performance is contrasted with other notable sigma-1 receptor ligands, including the antagonists BD-1063 and NE-100, and the agonist Cutamesine (B1662484) (S1RA), offering a detailed perspective for researchers in pharmacology and drug development.

In Vitro Profile: Receptor Binding Affinities

The initial characterization of any pharmacological agent begins with its binding affinity to its intended target and potential off-targets. The following table summarizes the in vitro binding affinities (Ki, in nM) of BD-1047 and comparable compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.

CompoundTypeKi (nM) for Sigma-1 (σ1)Ki (nM) for Sigma-2 (σ2)Selectivity (σ2/σ1)
BD-1047 Antagonist0.93[1]47[1]~50.5
BD-1063 Antagonist9[2][3][4]449[3][4]~49.9
NE-100 Antagonist0.86>48 (IC50)>55
Cutamesine (S1RA) Agonist17.4 (IC50)[5]~1740 (100-fold less affinity)[5]~100

In Vivo Effects: A Comparative Overview

The following table summarizes the observed in vivo effects of BD-1047 and its alternatives in various animal models. This comparative data highlights the potential therapeutic applications and functional differences between these compounds.

CompoundAnimal ModelDosing and AdministrationObserved EffectsPotential Therapeutic Area
BD-1047 Rat model of bone cancer pain120 nmol, intrathecal injectionAttenuated mechanical allodynia.[6]Neuropathic Pain
Rat headache model (capsaicin-induced)10, 30, 100 nmol, intracisternalDose-dependently reduced pain behavior.[7]Pain, Migraine
Rat model of inflammatory hyperalgesia10, 30, 100 mg/kg, oralReduced thermal and mechanical hyperalgesia.[8]Inflammatory Pain
BD-1063 Rat models of excessive drinking3.3 - 11 mg/kg, subcutaneousDose-dependently decreased ethanol (B145695) intake.[4]Alcohol Use Disorder
Mouse models of fibromyalgia-like pain25, 40, 60 mg/kg, intraperitonealExerted significant antinociceptive effects.[9]Chronic Pain
NE-100 Rat models of psychosis0.12 - 0.27 mg/kg, oral (ED50)Antagonized head-weaving behavior induced by PCP and (+)SKF10047.[10]Psychosis
Cutamesine (S1RA) Rat model of asphyxia cardiac arrest1 and 2.5 mg/kgImproved neurological outcomes and protected against global cerebral ischemic/reperfusion injury.[11]Neuroprotection, Stroke
Rat spinal cord injury model3.0 mg/kg/dayUpregulated BDNF expression in the lumbar spinal cord.[12]Neuroregeneration
Mouse model of light-induced retinal damageNot specifiedSuppressed retinal dysfunction and thinning of the outer nuclear layer.[13]Retinal Degenerative Diseases

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by BD-1047 and a typical experimental workflow for assessing nociception in vivo.

BD1047_Signaling_Pathway cluster_stimulus Nociceptive Stimulus cluster_receptor Receptor Level cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Stimulus Pain Stimulus (e.g., Formalin, Nerve Injury) Sigma1R Sigma-1 Receptor Stimulus->Sigma1R Activates NMDAR NMDA Receptor (NR1 subunit) Sigma1R->NMDAR Modulates CCL2 CCL2 Release Sigma1R->CCL2 Promotes Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Leads to p38_MAPK p38 MAPK Phosphorylation Neuronal_Sensitization Central Sensitization & Neuronal Activation p38_MAPK->Neuronal_Sensitization CCL2->Neuronal_Sensitization Ca_Influx->p38_MAPK Activates BD1047 BD-1047 BD1047->Sigma1R Antagonizes Formalin_Test_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimatization Animal Acclimatization (e.g., 30 min in observation chamber) Drug_Administration Drug Administration (e.g., BD-1047 i.p.) Acclimatization->Drug_Administration Formalin_Injection Subcutaneous Formalin Injection (e.g., 5% in hind paw) Drug_Administration->Formalin_Injection 30 min post-drug Phase1 Phase 1 (0-5 min) Record Licking/Biting Time Formalin_Injection->Phase1 Quiescent_Period Quiescent Period (5-15 min) Phase1->Quiescent_Period Phase2 Phase 2 (15-45 min) Record Licking/Biting Time Quiescent_Period->Phase2 Data_Analysis Compare Licking/Biting Time (Drug vs. Vehicle) Phase2->Data_Analysis

References

A Comparative Analysis of BD-1047: Evaluating its Therapeutic Potential Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel sigma-1 receptor antagonist, BD-1047, with existing drugs targeting similar pathways. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sigma-1 receptor modulation for neuropathic pain, neurodegenerative diseases, and psychiatric disorders. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes relevant biological pathways and experimental workflows.

Introduction to BD-1047 and the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity. Due to its involvement in these fundamental processes, the σ1R has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders.

BD-1047 is a potent and selective antagonist of the σ1R.[1][2] Its high affinity and selectivity for the σ1R over the sigma-2 receptor (σ2R) and other receptor systems make it a valuable pharmacological tool for investigating σ1R function and a potential therapeutic candidate with a favorable side-effect profile.

Mechanism of Action: Sigma-1 Receptor Antagonism

BD-1047 exerts its effects by binding to the σ1R and inhibiting its chaperone activity. In pathological states such as neuropathic pain, the σ1R is often upregulated and contributes to the hyperexcitability of neurons. By antagonizing the σ1R, BD-1047 can modulate downstream signaling pathways implicated in pain transmission and neuroinflammation.

cluster_0 Cellular Response to Pathological Stimuli cluster_1 Therapeutic Intervention with BD-1047 Pathological_Stimuli Neuropathic Insult / Neuroinflammation Sigma1R_Upregulation Upregulation and Activation of Sigma-1 Receptor Pathological_Stimuli->Sigma1R_Upregulation Neuronal_Hyperexcitability Neuronal Hyperexcitability Sigma1R_Upregulation->Neuronal_Hyperexcitability Sigma1R_Antagonism Antagonism of Sigma-1 Receptor Pain_Perception Enhanced Pain Perception Neuronal_Hyperexcitability->Pain_Perception BD1047 BD-1047 BD1047->Sigma1R_Antagonism Modulation_of_Signaling Modulation of Ion Channels and Signaling Pathways Sigma1R_Antagonism->Modulation_of_Signaling Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability Modulation_of_Signaling->Reduced_Hyperexcitability Analgesia Analgesic Effect Reduced_Hyperexcitability->Analgesia

Figure 1: Simplified signaling pathway illustrating the mechanism of BD-1047 in modulating neuropathic pain.

Comparative Analysis: BD-1047 vs. Existing Drugs

To evaluate the therapeutic potential of BD-1047, its performance is compared with other σ1R antagonists and drugs used for similar indications.

Receptor Binding Affinity and Selectivity

A key determinant of a drug's efficacy and safety is its receptor binding profile. The table below summarizes the binding affinities (Ki) of BD-1047 and comparator drugs for sigma receptors. Lower Ki values indicate higher binding affinity.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ2/σ1)Other Notable Targets
BD-1047 0.93 [1]47 [2]50.5 Low affinity for other receptors
E-52862 (S1RA)17.0[3][4]>1000[5][6]>58.85-HT2B (Ki = 328 nM)[6]
Rimcazole (B1680635)1670[7]145[7]0.09Dopamine (B1211576) Transporter (DAT)
Haloperidol~2-4[8]~507[9]~127-254Dopamine D2 (Ki = 0.89 nM)[10], 5-HT2A

Data Interpretation: BD-1047 demonstrates high affinity and good selectivity for the σ1R. In comparison, E-52862 is also highly selective for the σ1R. Rimcazole, initially developed as an antipsychotic, shows poor affinity and selectivity for the σ1R and also targets the dopamine transporter.[7][11] Haloperidol, a typical antipsychotic, binds to σ1R with high affinity but is a potent dopamine D2 receptor antagonist, which is responsible for its primary clinical effects and side effects.[10][12][13]

Preclinical and Clinical Efficacy

Neuropathic pain is a significant area of investigation for σ1R antagonists. Preclinical studies have demonstrated the efficacy of BD-1047 in animal models of neuropathic pain. For instance, in a rat model of chronic constriction injury (CCI), BD-1047 has been shown to alleviate mechanical allodynia.[2]

E-52862 has progressed to clinical trials for neuropathic pain. In a Phase II study in patients with chronic postsurgical pain, E-52862 demonstrated a statistically significant reduction in pain intensity compared to placebo.[14][15] However, in a separate Phase II trial for painful diabetic neuropathy, it did not significantly separate from placebo, potentially due to a high placebo response rate.[14][15]

DrugModel/PopulationKey FindingsReference
BD-1047 Rat Chronic Constriction Injury (CCI)Significantly relieved mechanical allodynia.[2]
E-52862Chronic Postsurgical Pain (Phase II)Statistically significant reduction in average pain (-1.6 vs -0.9 for placebo, p=0.029).[14][15]
E-52862Painful Diabetic Neuropathy (Phase II)No significant difference from placebo in the primary endpoint.[14][15]

The role of σ1R in neuroprotection suggests that its antagonists could be beneficial in neurodegenerative diseases. While preclinical data for BD-1047 in specific neurodegenerative models is emerging, the broader class of σ1R modulators is under active investigation for conditions like Alzheimer's and Parkinson's disease.

BD-1047 has been investigated for potential antipsychotic activity.[16] However, rimcazole, another σ1R ligand, failed to show efficacy in clinical trials for schizophrenia.[11] This highlights the complexity of targeting the σ1R for psychiatric conditions and suggests that a selective antagonist profile, like that of BD-1047, may offer a different therapeutic outcome compared to less selective compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of σ1R antagonists.

Sigma Receptor Binding Assay

This in vitro assay determines the binding affinity of a compound for sigma receptors.

Start Start: Prepare Membrane Homogenates Incubation Incubate membranes with radioligand (e.g., 3H-pentazocine for σ1) and varying concentrations of test compound. Start->Incubation Separation Separate bound from unbound radioligand via rapid filtration. Incubation->Separation Quantification Quantify radioactivity of bound ligand using liquid scintillation counting. Separation->Quantification Analysis Analyze data to determine IC50 and calculate Ki values. Quantification->Analysis End End: Determine Binding Affinity Analysis->End

Figure 2: Workflow for a competitive sigma receptor binding assay.

Protocol Summary:

  • Membrane Preparation: Homogenize guinea pig brain (for σ1) or rat liver (for σ2) tissues to prepare membrane fractions rich in sigma receptors.[17]

  • Incubation: Incubate the membrane homogenates with a constant concentration of a radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---pentazocine for σ1) and varying concentrations of the unlabeled test compound (e.g., BD-1047).[18]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[9]

Formalin Test for Nociception

The formalin test is a widely used in vivo model of tonic pain that involves two distinct phases of nociceptive behavior.

Protocol Summary:

  • Acclimatization: Acclimate the animals (typically mice or rats) to the testing environment.[19]

  • Drug Administration: Administer the test compound (e.g., BD-1047) or vehicle at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5%) into the plantar surface of the hind paw.[19][20]

  • Behavioral Observation: Observe and quantify the amount of time the animal spends licking or flinching the injected paw. The observation period is divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.[19][21][22]

  • Data Analysis: Compare the duration of nociceptive behaviors between the drug-treated and vehicle-treated groups for both phases.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a common surgical model in rodents that mimics peripheral nerve injury-induced neuropathic pain.

Start Start: Anesthetize the Rat Surgery Surgically expose the sciatic nerve. Start->Surgery Ligation Loosely tie 4 chromic gut ligatures around the sciatic nerve. Surgery->Ligation Closure Close the incision in layers. Ligation->Closure Recovery Allow the animal to recover from surgery. Closure->Recovery Behavioral_Testing Assess for mechanical allodynia and thermal hyperalgesia at various time points post-surgery. Recovery->Behavioral_Testing End End: Evaluate Neuropathic Pain Phenotype Behavioral_Testing->End

Figure 3: Experimental workflow for the Chronic Constriction Injury (CCI) model in rats.

Protocol Summary:

  • Anesthesia and Surgery: Anesthetize a rat and surgically expose the common sciatic nerve.[23][24][25][26]

  • Nerve Ligation: Place four loose ligatures of chromic gut suture around the sciatic nerve at 1 mm intervals. The ligatures should constrict the nerve slightly without arresting blood flow.[25]

  • Wound Closure and Recovery: Close the muscle and skin layers and allow the animal to recover.

  • Behavioral Testing: At various time points post-surgery, assess the development of neuropathic pain behaviors, such as mechanical allodynia (pain response to a normally non-painful stimulus) using von Frey filaments and thermal hyperalgesia (increased sensitivity to heat).[25]

  • Drug Efficacy Evaluation: Administer the test compound and measure its ability to reverse the established pain behaviors.

Conclusion

BD-1047 is a potent and selective σ1R antagonist with a promising preclinical profile, particularly for the treatment of neuropathic pain. Its high affinity for the σ1R and selectivity over other receptors suggest the potential for a favorable therapeutic window with fewer off-target side effects compared to less selective compounds like rimcazole and haloperidol. While the clinical development of another selective σ1R antagonist, E-52862, has shown mixed results, the positive findings in certain neuropathic pain populations warrant further investigation into this class of compounds. The distinct pharmacological profile of BD-1047 may offer advantages, and further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential in a range of CNS disorders. The experimental protocols detailed in this guide provide a framework for the continued evaluation of BD-1047 and other novel σ1R modulators.

References

Unveiling the Molecular Target of BD-1047 Dihydrobromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise molecular target of a compound is a critical step in preclinical research. This guide provides a comprehensive comparison of BD-1047 dihydrobromide with alternative compounds, focusing on its molecular target, the sigma-1 (σ1) receptor. Experimental data from binding and functional assays are presented to offer a clear, objective analysis.

BD-1047 is a well-established selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its selectivity for the σ1 receptor over the sigma-2 (σ2) subtype and other neurotransmitter receptors makes it a valuable tool for investigating the physiological and pathological roles of σ1 receptors. This guide will delve into the experimental evidence confirming this interaction and compare its profile with other notable sigma-1 receptor antagonists.

Comparative Analysis of Sigma-1 Receptor Antagonists

To provide a clear comparison, the following tables summarize the binding affinities and functional activities of BD-1047 and its alternatives.

Table 1: Comparative Binding Affinities of Sigma-1 Receptor Antagonists

CompoundKi (nM) for σ1 ReceptorKi (nM) for σ2 ReceptorSelectivity (σ2/σ1)Reference(s)
BD-1047 0.93 - 9.047~5 - 51[1]
BD-1063 9.2449~49
S1RA (E-52862) 17 (human), 23.5 (guinea pig)>1000>58
NE-100 4.16HighHigh[2]

Note: Ki values can vary between different studies and experimental conditions.

Table 2: Functional Comparison of Sigma-1 Receptor Antagonists

CompoundFunctional AssayObserved EffectReference(s)
BD-1047 Attenuation of DTG-induced dystonia in ratsDose-dependent reduction of dystonic movements
Blockade of agonist-induced Ca2+ influxReverses the inhibitory effect of σ1 agonists on KCl-induced Ca2+ influx[3][4]
Modulation of NMDA receptor phosphorylationAttenuates the increase in spinal NR1 subunit phosphorylation in pain models[5]
S1RA (E-52862) Neuropathic pain model (formalin test)Dose-dependent inhibition of pain behavior[6]
NE-100 Antagonism of agonist-induced behavioral effectsBlocks behavioral changes induced by σ1 agonists[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize BD-1047 and other sigma-1 receptor antagonists.

Radioligand Binding Assay for Sigma-1 Receptor

This assay determines the binding affinity (Ki) of a compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from guinea pig brain or cells expressing sigma-1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand).[7][8]

  • Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.[7][9]

  • Test compounds (e.g., BD-1047, BD-1063, S1RA, NE-100) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).

  • After incubation to equilibrium (e.g., 120 minutes at 37°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Attenuation of DTG-Induced Dystonia in Rats

This in vivo assay assesses the antagonist activity of a compound by its ability to block the effects of a sigma-1 receptor agonist, di-o-tolylguanidine (DTG), which induces dystonic postures in rats.

Materials:

  • Male Sprague-Dawley rats.

  • Di-o-tolylguanidine (DTG).

  • Test compounds (e.g., BD-1047) dissolved in a suitable vehicle.

  • Stereotaxic apparatus for intracranial injections.

Procedure:

  • Animals are anesthetized and placed in a stereotaxic frame.

  • A guide cannula is implanted, targeting a specific brain region involved in motor control, such as the red nucleus.[11]

  • After a recovery period, animals are pre-treated with the test compound (e.g., BD-1047) or vehicle via systemic or local administration.

  • Following pre-treatment, DTG is microinjected into the target brain region to induce dystonia.

  • Dystonic postures, such as torticollis (twisting of the neck), are observed and scored by a trained observer blinded to the treatment conditions. Scoring can be based on the intensity and duration of the abnormal postures.

  • The ability of the test compound to reduce the DTG-induced dystonia score is quantified and compared to the vehicle control group.

Functional Assay: Calcium Imaging

This assay measures the effect of sigma-1 receptor ligands on intracellular calcium levels, often in response to a stimulus.

Materials:

  • Cultured cells expressing sigma-1 receptors (e.g., RGC-5, a retinal ganglion cell line).[3]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Sigma-1 receptor agonist (e.g., (+)-pentazocine).[12]

  • Test compound (e.g., BD-1047).

  • Stimulating agent (e.g., potassium chloride (KCl) to induce depolarization).[3][12]

  • Fluorescence microscope or plate reader.

Procedure:

  • Cells are loaded with a calcium-sensitive dye.

  • Baseline fluorescence is recorded.

  • Cells are pre-incubated with the test compound (BD-1047) or vehicle.

  • A sigma-1 receptor agonist is added to observe its effect on calcium levels, which is expected to be blocked by the antagonist.

  • A stimulating agent like KCl is added to induce an increase in intracellular calcium.

  • Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored over time.

  • The ability of the test compound to antagonize the agonist-induced modulation of calcium influx is quantified.[4][12]

Western Blot for Phosphorylated NMDA Receptor Subunit NR1 (pNR1)

This assay is used to determine the effect of sigma-1 receptor antagonists on the phosphorylation of downstream signaling molecules, such as the NR1 subunit of the NMDA receptor.

Materials:

  • Tissue or cell lysates from experimental models (e.g., spinal cord from a pain model).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies against pNR1 and total NR1.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for blot detection.

Procedure:

  • Proteins from tissue or cell lysates are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a PVDF or nitrocellulose membrane.[13][14]

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the phosphorylated form of the NR1 subunit (pNR1).

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.

  • To normalize the data, the membrane is often stripped and re-probed with an antibody against the total NR1 protein.

  • The relative levels of pNR1 are quantified and compared between different treatment groups (e.g., vehicle vs. BD-1047).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of signaling pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language) to illustrate these relationships.

cluster_binding Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation ([3H](+)-pentazocine + Test Compound) prep->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Workflow for Radioligand Binding Assay.

cluster_downstream Downstream Signaling of Sigma-1 Receptor S1R Sigma-1 Receptor NR1 NMDA Receptor (NR1 subunit) S1R->NR1 Modulates Ca_channel L-type Ca2+ Channel S1R->Ca_channel Inhibits Nrf2 Nrf2 S1R->Nrf2 Activates BD1047 BD-1047 (Antagonist) BD1047->S1R Inhibits Agonist Sigma-1 Agonist Agonist->S1R Activates pNR1 Phosphorylated NR1 (pNR1) NR1->pNR1 Phosphorylation Ca_influx Ca2+ Influx Ca_channel->Ca_influx ARE Antioxidant Response Element Nrf2->ARE Binds Gene_exp Antioxidant Gene Expression ARE->Gene_exp Induces

Simplified Sigma-1 Receptor Signaling Pathways.

cluster_dystonia DTG-Induced Dystonia Assay Workflow pretreat Pre-treatment (BD-1047 or Vehicle) induce Induce Dystonia (DTG Microinjection) pretreat->induce observe Observation & Scoring induce->observe compare Compare Scores observe->compare

Workflow for the DTG-Induced Dystonia Functional Assay.

References

Assessing the Selectivity Profile of BD-1047 Dihydrobromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a pharmacological tool is paramount. This guide provides an objective comparison of BD-1047 dihydrobromide's binding affinity and functional antagonism with other relevant sigma receptor ligands, supported by experimental data and detailed methodologies.

BD-1047 is a well-established sigma receptor antagonist, demonstrating high affinity and selectivity for the sigma-1 (σ₁) subtype.[1] Its utility as a research tool hinges on its ability to selectively modulate sigma-1 receptors with minimal off-target effects. This guide delves into the specifics of its selectivity, offering a clear comparison with other compounds to aid in experimental design and data interpretation.

Comparative Binding Affinity Profile

The selectivity of BD-1047 is best understood by comparing its binding affinities (Ki) across a range of receptors. The following table summarizes the available quantitative data for BD-1047 and compares it with other notable sigma receptor ligands: BD-1063 (a selective sigma-1 antagonist), NE-100 (another selective sigma-1 antagonist), and Haloperidol (a typical antipsychotic with high affinity for both sigma and dopamine (B1211576) receptors).

Receptor SubtypeBD-1047BD-1063NE-100Haloperidol
Sigma-1 (σ₁) (Ki, nM) 0.9391.032.8
Sigma-2 (σ₂) (Ki, nM) 47>441 (>49-fold selective)>211 (>205-fold selective)-
Dopamine D₂ (Ki, nM) >93 (>100-fold selective)≥900 (≥100-fold selective)>10,0002.8
Opioid (non-selective) >93 (>100-fold selective)≥900 (≥100-fold selective)--
Phencyclidine (PCP) >93 (>100-fold selective)≥900 (≥100-fold selective)>10,000-
Muscarinic (non-selective) >93 (>100-fold selective)≥900 (≥100-fold selective)--
Adrenoceptor (α₁, α₂) >93 (>100-fold selective)≥900 (≥100-fold selective)--
Serotonin (5-HT₁, 5-HT₂) >93 (>100-fold selective)≥900 (≥100-fold selective)>10,000-

Data compiled from multiple sources. The ">" symbol indicates that the affinity is at least that much lower than for the primary target. For BD-1047, off-target affinities are stated to be over 100-fold lower than its sigma-1 affinity.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of BD-1047 and comparator compounds for sigma-1, sigma-2, and a panel of off-target receptors.

General Protocol:

  • Tissue/Cell Preparation: Membranes are prepared from tissues or cultured cells known to express the receptor of interest (e.g., guinea pig brain for sigma receptors).

  • Radioligand Incubation: A specific radiolabeled ligand with high affinity for the target receptor is incubated with the membrane preparation.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., BD-1047) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filter is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Specific Radioligands Used:

  • Sigma-1 Receptors: --INVALID-LINK---pentazocine

  • Sigma-2 Receptors: [³H]DTG (in the presence of a masking concentration of a selective sigma-1 ligand)

  • Off-Target Receptors: A variety of specific radioligands are used for each respective receptor subtype in a broad panel screen.

G cluster_workflow Radioligand Binding Assay Workflow prep Tissue/Cell Membrane Preparation incubation Incubation prep->incubation radioligand Radioligand ([³H]-(+)-pentazocine for σ₁) radioligand->incubation competitor Unlabeled Competitor (e.g., BD-1047) competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 → Ki) counting->analysis G cluster_pathway Sigma Receptor Signaling & Antagonism agonist Sigma Agonist (e.g., DTG) sigma1 Sigma-1 Receptor agonist->sigma1 Binds & Activates downstream Downstream Signaling (e.g., Ion Channel Modulation) sigma1->downstream response Biological Response (e.g., Dystonia) downstream->response antagonist BD-1047 (Antagonist) antagonist->sigma1 Binds & Blocks

References

A Comparative Guide to the Pharmacokinetic Properties of Sigma-1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of several key sigma-1 receptor antagonists. The information presented is intended to assist researchers in selecting appropriate compounds for preclinical studies and to offer a consolidated resource for drug development professionals. This document summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes a key signaling pathway associated with the sigma-1 receptor.

Comparative Pharmacokinetic Data of Sigma-1 Antagonists in Rats

The following table summarizes the key pharmacokinetic parameters of selected sigma-1 antagonists following intravenous (IV) and/or oral (PO) administration in rats. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

CompoundAdministration RouteDoseTmax (h)Cmax (ng/mL)t1/2 (h)Bioavailability (%)
Haloperidol IV0.5-2.5 mg/kg--1.5-
PONot Specified2-6Not Specified14-3760-70
S1RA (E-52862) IP22.5 mg/kg0.2528001.4Not Available
IPNot Specified--~1Not Available
BMY-14802 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
NE-100 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing standard preclinical methodologies. Below are detailed descriptions of the typical experimental protocols used to assess the pharmacokinetic profiles of these sigma-1 antagonists in rats.

Intravenous Administration and Blood Sampling

A common procedure for determining the intravenous pharmacokinetics of a compound involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used. Animals are often cannulated in the jugular vein for blood sampling and the femoral or tail vein for drug administration.

  • Drug Formulation and Administration: The sigma-1 antagonist is dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and Solutol HS 15, to ensure solubility. A single bolus dose is then administered intravenously.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours). To prevent clotting, the cannula is flushed with heparinized saline after each collection.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL).

Oral Administration and Bioavailability Assessment

To determine the oral pharmacokinetic profile and bioavailability, the following protocol is generally followed:

  • Animal Model: Similar to IV studies, male Wistar or Sprague-Dawley rats are used. Animals may be cannulated for blood sampling.

  • Drug Formulation and Administration: The compound is formulated in a vehicle suitable for oral administration, such as a solution or suspension. The formulation is administered via oral gavage using a gavage needle to ensure accurate dosing directly into the stomach.

  • Blood Sampling and Analysis: Blood sampling, plasma preparation, and bioanalysis are performed as described for the intravenous studies, with samples collected over a similar or extended time course.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed to determine oral pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated by comparing the AUC obtained after oral administration (AUC_oral) to the AUC obtained after intravenous administration (AUC_iv), corrected for the dose administered by each route: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation or inhibition can modulate a variety of downstream signaling pathways. A key function of the sigma-1 receptor is the regulation of intracellular calcium signaling through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol sigma1 Sigma-1 Receptor ip3r IP3 Receptor (IP3R) sigma1->ip3r Modulates bip BiP/GRP78 sigma1->bip Dissociates from ca_er Ca2+ bip->sigma1 Binds (inactive state) ca_cyto Ca2+ ca_er->ca_cyto Ca2+ Release agonist Agonist agonist->sigma1 Activates antagonist Antagonist antagonist->sigma1 Inhibits ip3 IP3 ip3->ip3r Binds downstream Downstream Signaling (e.g., Kinase cascades, Gene expression) ca_cyto->downstream Activates

Sigma-1 receptor signaling at the ER.

This diagram illustrates the interaction of the sigma-1 receptor with the IP3 receptor at the endoplasmic reticulum. In its inactive state, the sigma-1 receptor is bound to the chaperone protein BiP. Upon stimulation by an agonist, the sigma-1 receptor dissociates from BiP and modulates the activity of the IP3 receptor, influencing the release of calcium from the ER into the cytosol. This change in intracellular calcium concentration then triggers various downstream signaling cascades. Sigma-1 receptor antagonists block this activation, thereby inhibiting the associated downstream effects.

Validating BD-1047 Dihydrobromide's Effect on NR1 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, understanding the modulation of the N-methyl-D-aspartate (NMDA) receptor is of paramount importance. The phosphorylation state of its NR1 subunit is a critical determinant of receptor function and synaptic plasticity. This guide provides a comparative analysis of BD-1047 dihydrobromide, a selective sigma-1 receptor antagonist, and its efficacy in modulating NR1 phosphorylation against other pharmacological agents.

Mechanism of Action: The Sigma-1 Connection to NMDA Receptor Phosphorylation

The NMDA receptor, a key player in excitatory neurotransmission, is subject to complex regulation. One significant pathway involves the sigma-1 receptor, a molecular chaperone located at the endoplasmic reticulum. Activation of the sigma-1 receptor by agonists such as PRE-084 and carbetapentane (B1213730) has been shown to increase the phosphorylation of the NMDA receptor's NR1 subunit.[1] This phosphorylation occurs at specific serine residues: Serine 896, a site for Protein Kinase C (PKC), and Serine 897, a site for Protein Kinase A (PKA).[2][3] Enhanced phosphorylation at these sites is associated with increased NMDA receptor activity and downstream signaling.

This compound acts as a selective antagonist at the sigma-1 receptor. By blocking this receptor, BD-1047 effectively inhibits the agonist-induced increase in NR1 phosphorylation.[1][4] This action has been demonstrated to attenuate pain responses in various animal models, suggesting a crucial role for the sigma-1 receptor in modulating nociceptive signaling through the NMDA receptor.[4][5]

Comparative Analysis of NR1 Phosphorylation Modulators

To provide a clear perspective on the utility of BD-1047, this section compares its effects with other compounds known to influence NR1 phosphorylation. These alternatives fall into several classes: other sigma-1 receptor antagonists, NMDA receptor antagonists, and direct inhibitors of the involved protein kinases.

Compound ClassCompound NameMechanism of ActionEffect on NR1 PhosphorylationQuantitative Data (Potency/Efficacy)
Sigma-1 Receptor Antagonist This compound Selective sigma-1 receptor antagonistInhibits agonist-induced phosphorylation at Ser896 (PKC) and Ser897 (PKA)ED50 of 0.0036 mg/kg (i.p.) for behavioral effects related to cocaine CPP reversal.[6] Direct IC50 for NR1 phosphorylation inhibition is not readily available in the literature.
Sigma-1 Receptor AntagonistS1RA (E-52862)Selective sigma-1 receptor antagonistInhibits nociceptive behaviors and spinal sensitization associated with NR1 phosphorylation.[7][8]Ki = 17 nM for sigma-1 receptor binding.[8] Dose-dependently inhibits formalin-induced nociceptive behaviors.[7]
Sigma-1 Receptor AntagonistRimcazoleSigma-1 receptor antagonist with affinity for dopamine (B1211576) transportersPrimarily studied for its antipsychotic potential; its direct effect on NR1 phosphorylation is less characterized than BD-1047 and S1RA.[9]High affinity for sigma receptors, but not highly selective.[9]
NMDA Receptor Antagonist MK-801 (Dizocilpine)Non-competitive NMDA receptor channel blockerDirectly blocks NMDA receptor function, thereby preventing downstream effects including those modulated by phosphorylation. Can rescue memory deficits induced by NMDA receptor inhibition.[10]IC50 of 0.13 µM for blocking the induction of LTP.[11] IC50 of 0.14 µM for reducing NMDA-induced currents.[11]
Protein Kinase C (PKC) Inhibitor ChelerythrinePotent and specific inhibitor of PKCDecreases capsaicin-induced phosphorylation of the NR1 protein.[12]IC50 of 0.66 µM for PKC inhibition.[13]
Protein Kinase A (PKA) Inhibitor H-89PKA inhibitorDecreases capsaicin-induced phosphorylation of the NR1 protein at Serine 897.[3]Can inhibit other basophilic kinases besides PKA.[14][15]

Note: The quantitative data presented are from various studies and may not be directly comparable due to different experimental conditions. A direct head-to-head comparison of the IC50 values for NR1 phosphorylation inhibition for all listed compounds is not currently available in the literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments used to assess NR1 phosphorylation.

Western Blotting for Phosphorylated NR1 (pNR1)

This protocol is adapted from studies investigating pNR1 levels in rodent spinal cord or brain tissue.[16][17]

  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

    • Rapidly dissect the spinal cord or brain region of interest.

    • Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 10% SDS-PAGE).

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated NR1 (e.g., anti-pNR1 Ser896 or anti-pNR1 Ser897) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Normalize the pNR1 signal to the total NR1 or a loading control like β-actin.

Immunohistochemistry (IHC) for Phosphorylated NR1 (pNR1)

This protocol is a general guideline for localizing pNR1 in brain or spinal cord sections.[16][17]

  • Tissue Fixation and Sectioning:

    • Anesthetize the animal and perfuse with PBS followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the dissected brain or spinal cord in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

    • Freeze the tissue and cut cryosections (e.g., 30 µm thick) using a cryostat.

    • Collect the sections in PBS.

  • Immunostaining:

    • Wash the free-floating sections three times in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Permeabilize the sections with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes.

    • Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature.

    • Incubate the sections with the primary antibody for pNR1 (e.g., rabbit anti-pNR1 Ser896/897) diluted in the blocking solution overnight at 4°C.

    • Wash the sections three times in PBS.

    • Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

    • Wash the sections three times in PBS.

    • Mount the sections onto glass slides and coverslip with a mounting medium containing an anti-fading agent.

    • Visualize the staining using a fluorescence or confocal microscope.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Sigma-1 Receptor Signaling S1_Agonist Sigma-1 Agonist (e.g., PRE-084) S1R Sigma-1 Receptor S1_Agonist->S1R Activates PKC Protein Kinase C (PKC) S1R->PKC PKA Protein Kinase A (PKA) S1R->PKA BD1047 BD-1047 BD1047->S1R Inhibits NR1 NR1 Subunit (NMDA Receptor) PKC->NR1 Phosphorylates (Ser896) PKA->NR1 Phosphorylates (Ser897) pNR1 Phosphorylated NR1 (Ser896/Ser897) NR1->pNR1 NMDA_activity Increased NMDA Receptor Activity pNR1->NMDA_activity G cluster_1 Western Blot Workflow start Tissue Homogenization protein Protein Quantification start->protein sds SDS-PAGE protein->sds transfer Western Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody (anti-pNR1) blocking->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

References

Safety Operating Guide

Proper Disposal of BD-1047 Dihydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of BD-1047 dihydrobromide, a selective sigma-1 receptor antagonist.

This compound is a valuable tool in neuroscience research. Adherence to proper disposal protocols is paramount to protect personnel and the environment from potential hazards. This guide outlines the necessary steps for its safe handling and disposal, in line with established safety data.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C₁₃H₂₀Cl₂N₂ · 2HBr
Molecular Weight 437.04 g/mol
Appearance Crystalline solid
Solubility Soluble in water (up to 50 mM) and DMSO (up to 50 mM)[1][2]
Storage Desiccate at +4°C[1][2]
CAS Number 138356-21-5[1]

Hazard Identification and Safety Precautions

According to safety data sheets, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The signal word for this substance is "Danger".

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Do not dispose of this substance in standard trash or down the drain.

  • Segregation: Keep this compound waste separate from other waste streams. Do not mix it with non-hazardous waste or incompatible chemicals.

  • Containerization:

    • Use a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

    • Leave the chemical in its original container if possible.

    • Ensure the container is clearly labeled with the chemical name ("this compound") and associated hazard symbols.

  • Storage of Waste: Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials. This area should be well-ventilated.

  • Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. These companies are equipped to manage and dispose of chemical waste in accordance with national and local regulations.

  • Documentation: Maintain a record of the waste, including the quantity and date of disposal, in your laboratory's chemical inventory and waste logs.

Important Considerations:

  • Uncleaned Containers: Handle empty or uncleaned containers as you would the product itself.

  • Regulations: All disposal activities must comply with local, state, and federal environmental regulations.

Experimental Protocol Example: In Vitro Application

To provide context for the use of this compound, the following is a generalized workflow for an in vitro experiment, such as assessing its effect on cultured cells.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare stock solution of This compound (e.g., in water or DMSO) C Dilute stock solution to working concentrations A->C B Culture neuronal cells to desired confluency D Treat cells with varying concentrations of BD-1047 B->D C->D E Incubate for a specified duration D->E F Lyse cells and collect protein or RNA E->F G Perform downstream analysis (e.g., Western Blot, qPCR) F->G

In Vitro Experimental Workflow

Logical Relationship of Disposal Steps

The following diagram illustrates the logical flow of the disposal process, emphasizing the importance of regulatory compliance.

A Identify BD-1047 as Hazardous Waste B Segregate from Other Waste A->B C Package in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by Licensed Disposal Vendor D->E F Dispose according to Local & National Regulations E->F

Disposal Process Flowchart

References

Personal protective equipment for handling BD-1047 dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of BD-1047 Dihydrobromide

This compound is a potent and selective sigma-1 (σ1) receptor antagonist used in neuroscience research. Due to its chemical properties, it is imperative to handle this compound with strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.

Chemical and Physical Properties:

  • Molecular Formula: C₁₃H₂₀Cl₂N₂·2HBr

  • Molecular Weight: 437.04 g/mol

  • Appearance: A white to off-white powder or crystalline solid.

  • Solubility: Soluble in water and DMSO up to 50 mM.

  • Storage: Store in a cool, dry, and well-ventilated area. It is recommended to desiccate at +4°C.

Hazard Identification: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its hazard statements are:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

  • Signal Word: Danger[1]

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation of the powder.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound in both its solid and solution forms.

Body Part PPE Specification Solid Form Solution Form
Hands Gloves: Due to the dichlorophenyl moiety, standard thin nitrile gloves are not recommended for prolonged contact as they offer poor resistance to dichlorobenzene.[2] For splash protection, double-gloving with thicker (e.g., 8 mil) nitrile gloves is a minimum requirement. For extended handling, consider gloves made of more resistant materials like Viton™ or a laminate. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.MandatoryMandatory
Eyes/Face Safety Goggles and Face Shield: Chemical splash goggles are required at all times. When handling the solid powder or concentrated solutions, a face shield must be worn in addition to goggles to protect against splashes and airborne particles.MandatoryMandatory
Body Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required. Consider a chemically resistant apron when handling larger quantities.MandatoryMandatory
Respiratory Respirator: A NIOSH-approved respirator (e.g., N95 for powders, or an appropriate cartridge respirator for vapors if handling heated solutions) should be used if work cannot be conducted within a fume hood or if there is a risk of aerosol generation.RecommendedAs needed

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) within the fume hood.

  • Weighing: Carefully weigh the desired amount of the powdered compound in a tared, sealed container within the fume hood to prevent dust dispersion.

  • Dissolving: Add the solvent to the container with the powder slowly and carefully. If necessary, aid dissolution by gentle vortexing or sonication.

  • Storage of Solutions: Store stock solutions in clearly labeled, sealed containers at the recommended temperature (-20°C or -80°C for long-term storage).[3]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Spill Response Plan:

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For a small powder spill, gently cover it with a damp paper towel to avoid making the powder airborne. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect excess solid this compound and any contaminated materials (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect unused solutions and solvent rinses in a designated, labeled hazardous waste container for halogenated organic waste. Do not pour down the drain.[1]
Sharps Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container for hazardous chemical waste.
Final Disposal All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, typically via incineration at a licensed facility.[4]

Visual Guidance: Diagrams

To further clarify procedures and mechanisms, the following diagrams are provided.

Handling_Workflow Safe Handling and Emergency Workflow for this compound start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handle Weigh and Prepare Solution fume_hood->handle decontaminate Decontaminate Workspace and Equipment handle->decontaminate spill Spill Occurs handle->spill Emergency Path dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End of Procedure wash_hands->end evacuate Evacuate and Alert Others spill->evacuate contain_spill Contain Spill with Absorbent Material evacuate->contain_spill cleanup Clean Up Spill Following EHS Procedures contain_spill->cleanup cleanup->decontaminate

Caption: A workflow diagram for the safe handling of this compound.

Sigma1_Antagonist_Mechanism Mechanism of Action: Sigma-1 Receptor Antagonism bd1047 BD-1047 (σ1 Antagonist) sigma1 Sigma-1 Receptor (σ1R) (Chaperone Protein at ER) bd1047->sigma1 Binds to and blocks inhibition Inhibition of σ1R Chaperone Activity ion_channels Ion Channels (e.g., NMDA Receptors) sigma1->ion_channels Modulates gpcrs G-Protein-Coupled Receptors (e.g., Opioid Receptors) sigma1->gpcrs Modulates cellular_response Modulation of Cellular Signaling ion_channels->cellular_response gpcrs->cellular_response downstream_effects Altered Neuronal Excitability and Signaling Cascades cellular_response->downstream_effects inhibition->ion_channels Prevents modulation of inhibition->gpcrs Prevents modulation of

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.